(+)-Allylglycine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54594-06-8 | |
| Record name | (+)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(+)-Allylglycine chemical and physical properties
An In-depth Technical Guide on the Chemical and Physical Properties of (+)-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the dextrorotatory enantiomer of 2-amino-4-pentenoic acid, is a crucial chemical tool in neuroscience research. As a derivative of the amino acid glycine, its primary and most notable biological effect is the induction of convulsions. This activity stems from its role as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By blocking GAD, this compound leads to a reduction in central nervous system GABA levels, creating a state of neuronal hyperexcitability that is a valuable experimental model for studying epilepsy and seizure mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its use in research settings.
Chemical and Physical Properties
This compound, also known as D-allylglycine, is the (R)-enantiomer of allylglycine. It shares many physical properties with its L-enantiomer and the racemic DL-mixture, with the primary distinction being the direction in which it rotates plane-polarized light. The following tables summarize the key chemical and physical data for this compound and its related stereoisomers.
Table 1: General Chemical Properties
| Property | This compound (D-form) | L-Allylglycine (S-form) | DL-Allylglycine (Racemic) | Citation(s) |
| IUPAC Name | (2R)-2-aminopent-4-enoic acid | (2S)-2-aminopent-4-enoic acid | (±)-2-Aminopent-4-enoic acid | [1][2] |
| Synonyms | D-Allylglycine, (R)-(+)-2-Amino-4-pentenoic acid | L-Allylglycine, (S)-(-)-2-Amino-4-pentenoic acid | (±)-Allylglycine, DL-2-Allylglycine | [1][2] |
| CAS Number | 54594-06-8 | 16338-48-0 | 7685-44-1 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ | C₅H₉NO₂ | [1][2][3] |
| Molecular Weight | 115.13 g/mol | 115.13 g/mol | 115.13 g/mol | [1][2][3] |
| SMILES | C=CC--INVALID-LINK--N | C=CC--INVALID-LINK--N | C=CCC(C(=O)O)N | [1][2] |
| InChIKey | WNNNWFKQCKFSDK-SCSAIBSYSA-N | WNNNWFKQCKFSDK-BYPYZUCNSA-N | WNNNWFKQCKFSDK-UHFFFAOYSA-N | [1][2] |
Table 2: Physical and Spectroscopic Properties
Note: Spectroscopic data (NMR, IR, MS) are generally identical for enantiomers. The data presented here are for the commonly available L- or DL-forms and are representative of the (+)-enantiomer.
| Property | Value | Citation(s) |
| Appearance | White crystalline powder | [3] |
| Melting Point | 258-260 °C (DL-form, lit.) | [4] |
| Boiling Point | 231 °C (DL-form) | [3] |
| Solubility | Soluble in water | |
| ¹H NMR Spectrum | Representative data available. | [1][5] |
| ¹³C NMR Spectrum | Representative data available. | [1][6] |
| IR Spectrum | Representative data available. | [1][7] |
| Mass Spectrum (EI) | Representative data available for DL-form. | [8] |
Mechanism of Action: Inhibition of GABA Biosynthesis
The primary mechanism of action for this compound is the inhibition of Glutamate Decarboxylase (GAD). GAD is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the irreversible α-decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, this compound prevents the synthesis of GABA, leading to a depletion of GABAergic tone.[3][9] This reduction in inhibition results in a state of neuronal hyperexcitability, which manifests as convulsive seizures. This makes this compound a valuable tool for creating animal models of epilepsy to test potential antiepileptic drugs.[9]
Experimental Protocols
Induction of Seizures in a Rodent Model
This protocol provides a general methodology for inducing seizures in mice using this compound, based on established research practices.[9][10] Researchers must adapt this protocol to their specific experimental needs and adhere to all institutional and governmental guidelines for animal welfare.
Objective: To induce convulsive seizures in mice for the study of epilepsy or the evaluation of anticonvulsant compounds.
Materials:
-
This compound (or DL-Allylglycine)
-
Sterile saline solution (0.9% NaCl)
-
Male/Female mice (species and strain as per experimental design)
-
Appropriate animal housing and observation chambers (e.g., clear Plexiglas arenas)
-
Video recording equipment
-
Standard animal handling equipment (syringes, needles for IP injection)
Methodology:
-
Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg body weight).
-
Administration: Weigh each mouse accurately. Administer the this compound solution via intraperitoneal (IP) injection. The effective dose (ED50) for seizures in mice is approximately 1.0 mmol/kg.[10] A common dose range used in rat studies is 100-250 mg/kg.[9] A dose-response study may be necessary to determine the optimal dose for the specific strain and desired seizure severity.
-
Observation: Immediately after injection, place the animal in an individual observation chamber. Record behavior continuously using video for at least 4 hours. The latency to seizure onset after IP injection of allylglycine can range from 44 to 240 minutes.[10]
-
Seizure Scoring: Observe and score seizure activity based on a standardized scale (e.g., a modified Racine scale). Key behavioral signs to monitor include:
-
Myoclonic jerks: Sudden, brief muscle twitches.
-
Focal seizures: Seizures localized to one part of the body, such as facial twitching or forelimb clonus.[9]
-
Generalized tonic extension: Rigid extension of all limbs.[9]
-
Generalized clonic seizures: Rhythmic jerking of the limbs.
-
Loss of postural control.
-
-
Data Analysis: The primary endpoints are typically the latency to the first seizure of a specific type and the severity or duration of the seizures. For anticonvulsant studies, a test compound would be administered prior to the allylglycine challenge, and the endpoints would be compared between treated and vehicle control groups.
-
Post-Procedure Care: Provide appropriate post-procedural care as mandated by animal welfare protocols.
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on GAD activity using a fluorometric assay. This is a generalized protocol adapted from commercially available kits.[11]
Objective: To quantify the inhibition of GAD enzyme activity by this compound.
Materials:
-
Recombinant or purified GAD enzyme
-
GAD Assay Buffer
-
GAD Substrate (L-Glutamic acid)
-
GAD Cofactor (Pyridoxal Phosphate)
-
Fluorometric detection reagents (e.g., a developer that produces a fluorescent product in a coupled reaction)
-
This compound
-
96-well microplate (black, for fluorescence)
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Methodology:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute GAD enzyme to an appropriate concentration in ice-cold assay buffer. Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.
-
Reaction Setup: In a 96-well microplate, set up the following wells:
-
Enzyme Control Wells: Add assay buffer, GAD enzyme, and substrate.
-
Inhibitor Wells: Add assay buffer, GAD enzyme, substrate, and varying concentrations of this compound.
-
No-Enzyme Control Wells: Add assay buffer and substrate (no enzyme).
-
Positive Inhibition Control (Optional): Use a known GAD inhibitor.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the GAD substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate into the plate reader. Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to GAD activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is an indispensable pharmacological agent for researchers in neuroscience and drug development. Its well-characterized mechanism as an inhibitor of GABA synthesis provides a reliable and reproducible method for inducing seizures in experimental models. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its proper handling, storage, and application in experimental settings. The protocols provided offer a foundation for utilizing this compound to investigate the fundamental mechanisms of epilepsy and to screen for novel anticonvulsant therapies.
References
- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Allylglycine(16338-48-0)IR [m.chemicalbook.com]
- 8. dl-c-Allylglycine [webbook.nist.gov]
- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
The Core Mechanism of (+)-Allylglycine on Glutamate Decarboxylase (GAD): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Allylglycine is a widely recognized convulsant agent extensively utilized in neuroscience research to model epilepsy and study the role of the GABAergic system in neuronal excitability. Its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This guide provides a comprehensive technical overview of the mechanism of action of this compound on GAD, detailing the biochemical interactions, quantitative inhibition data, experimental methodologies, and downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and related neurological disorders.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Glutamate decarboxylase (GAD) is the enzyme responsible for the irreversible α-decarboxylation of L-glutamate to GABA, a critical step in inhibitory signal transduction.[1] Consequently, the inhibition of GAD can lead to a significant reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]
This compound (2-amino-4-pentenoic acid) is a glycine derivative that acts as an inhibitor of GAD.[3] While it is a valuable research tool, it is important to note that this compound itself is a relatively weak inhibitor of GAD in vitro. Its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a significantly more potent GAD inhibitor.[4] This guide will delve into the intricacies of this mechanism, providing a detailed understanding of how this compound and its metabolite exert their effects on GAD.
Biochemical Mechanism of Action
The inhibition of GAD by the active metabolite of this compound, 2-keto-4-pentenoic acid (KPA), is a complex process that involves the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). GAD, like many enzymes involved in amino acid metabolism, is a PLP-dependent enzyme. PLP is covalently bound to a lysine residue in the active site of GAD via a Schiff base linkage.
The proposed mechanism of irreversible inhibition by KPA is as follows:
-
Metabolic Conversion: this compound is first metabolized, likely via a transaminase, to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).
-
Entry into the Active Site: KPA, as a structural analog of the natural substrate L-glutamate, can enter the active site of GAD.
-
Interaction with PLP: Inside the active site, KPA is believed to interact with the PLP cofactor. The α-keto group of KPA can form a Schiff base with the amino group of PLP, displacing the lysine residue of the enzyme.
-
Michael Addition and Irreversible Inhibition: The key to the irreversible inhibition lies in the allylic double bond of KPA. It is hypothesized that a nucleophilic residue in the active site of GAD attacks the double bond in a Michael addition reaction. This covalent modification of the enzyme leads to its irreversible inactivation.
This "suicide inhibition" mechanism, where the enzyme converts a substrate into a reactive inhibitor that then inactivates it, is a hallmark of many potent enzyme inhibitors.
Mandatory Visualization 1: Proposed Mechanism of GAD Inhibition by 2-Keto-4-Pentenoic Acid (KPA)
Caption: Proposed pathway of GAD inhibition by this compound's metabolite.
Quantitative Data on GAD Inhibition
The inhibitory potency of this compound and its metabolite, KPA, on GAD has been quantified in various studies. The data clearly indicates that KPA is a significantly more potent inhibitor than its precursor.
| Compound | Inhibition Constant (Ki) | Species/Tissue | Reference |
| This compound | ~50 mM | in vitro | [4] |
| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM (10⁻⁶ M) | in vitro | [4] |
Experimental Protocols for GAD Activity Assays
Several methods can be employed to measure GAD activity and assess its inhibition by compounds like this compound. The choice of assay depends on the available equipment, desired sensitivity, and throughput. Below are outlines of two common methods.
Radiometric Filter Assay
This is a classic and highly sensitive method for measuring GAD activity.
Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA. The ¹⁴CO₂ produced is trapped and quantified by liquid scintillation counting.
Detailed Methodology:
-
Enzyme Preparation:
-
Homogenize brain tissue (e.g., mouse or rat cortex) in ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Use the resulting supernatant as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction cocktail containing:
-
Potassium phosphate buffer (pH 7.2)
-
Pyridoxal 5'-phosphate (PLP)
-
L-Glutamic acid
-
L-[1-¹⁴C]glutamic acid (as tracer)
-
-
For inhibitor studies, pre-incubate the enzyme preparation with varying concentrations of this compound or KPA for a specified time (e.g., 15 minutes) at 37°C before adding the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and ¹⁴CO₂ Trapping:
-
Stop the reaction by adding an acid (e.g., 2 M sulfuric acid). This also facilitates the release of dissolved ¹⁴CO₂.
-
The reaction is typically carried out in a sealed vial containing a small center well with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or a commercial carbon dioxide absorbent).
-
Allow the ¹⁴CO₂ to be trapped for an additional period (e.g., 60 minutes) at room temperature.
-
-
Quantification:
-
Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate GAD activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein.
-
HPLC-Based Assay
This method offers a non-radioactive alternative for measuring GAD activity by directly quantifying the GABA produced.
Principle: The amount of GABA produced in the enzymatic reaction is measured by high-performance liquid chromatography (HPLC) following pre-column derivatization to make it detectable by UV or fluorescence detectors.
Detailed Methodology:
-
Enzyme Preparation and Reaction:
-
Follow the same procedure for enzyme preparation and the enzymatic reaction as described in the radiometric assay (without the radiolabeled substrate).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).
-
Centrifuge to remove precipitated protein.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Derivatize the amino acid content of the supernatant with a fluorescent or UV-absorbing agent. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or dansyl chloride.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a fluorescence or UV detector.
-
Separate the derivatized GABA from other amino acids and components of the reaction mixture using an appropriate mobile phase gradient.
-
Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.
-
-
Calculation:
-
Calculate GAD activity based on the amount of GABA produced per unit time per amount of protein.
-
Mandatory Visualization 2: Experimental Workflow for GAD Inhibition Assay
Caption: General workflow for in vitro GAD inhibition assays.
Downstream Signaling Pathways Affected by GAD Inhibition
The reduction of GABA synthesis due to GAD inhibition by this compound has profound effects on neuronal signaling, leading to an imbalance between excitation and inhibition. This imbalance can trigger a cascade of downstream events, affecting various signaling pathways.
-
Increased Neuronal Excitability: The primary consequence of reduced GABAergic inhibition is an increase in neuronal excitability. With less inhibitory tone, neurons are more susceptible to depolarization by excitatory inputs, leading to increased firing rates and a higher likelihood of seizure activity.
-
Alterations in the Akt/GSK3β Pathway: Studies have shown that a deficiency in GAD67-mediated GABA synthesis can lead to alterations in the Akt/glycogen synthase kinase-3β (GSK3β) signaling pathway.[2] Specifically, a decrease in the phosphorylation of Akt and GSK3β has been observed, which is indicative of reduced Akt activity and increased GSK3β activity.[2] This pathway is crucial for cell survival, neuroplasticity, and mood regulation, and its dysregulation may contribute to the behavioral and neurological consequences of GAD inhibition.
-
Impact on mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. There is evidence of a link between GABA signaling and the mTOR pathway. Dysregulation of mTOR signaling has been implicated in several neurological disorders, and it is plausible that the disruption of GABAergic tone by GAD inhibition could impact mTOR activity, potentially affecting neuronal homeostasis and contributing to the pathophysiology of seizure disorders.
-
Potential Effects on CREB Signaling: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. GABAergic signaling can modulate CREB activity. While direct studies on the effect of this compound-induced GABA depletion on CREB are limited, it is conceivable that the resulting neuronal hyperexcitability and altered intracellular signaling could lead to changes in CREB phosphorylation and downstream gene expression.
Mandatory Visualization 3: Downstream Consequences of GAD Inhibition
Caption: Downstream effects of GAD inhibition by this compound.
Conclusion
This compound, through its active metabolite 2-keto-4-pentenoic acid, serves as a potent tool for investigating the critical role of GABAergic neurotransmission in maintaining CNS homeostasis. Its mechanism of action, centered on the irreversible inhibition of GAD, provides a clear example of suicide inhibition and highlights the essential role of the PLP cofactor in GAD function. The resulting depletion of GABA leads to a cascade of events, from neuronal hyperexcitability and seizures to alterations in key intracellular signaling pathways. A thorough understanding of this mechanism is not only crucial for researchers using this compound as an experimental tool but also for drug development professionals targeting the GABAergic system for the treatment of neurological and psychiatric disorders. This guide has provided a detailed technical overview to aid in these endeavors, offering a foundation for further investigation and therapeutic innovation.
References
- 1. MTOR controls genesis and autophagy of GABAergic interneurons during brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teddy.epi.usf.edu [teddy.epi.usf.edu]
- 3. Autophagy links MTOR and GABA signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurobiological Impact of (+)-Allylglycine on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Allylglycine, a derivative of the amino acid glycine, is a potent convulsant agent widely utilized in neuroscience research to model epilepsy and study the mechanisms of seizure generation. Its primary mechanism of action lies in the irreversible inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This inhibition leads to a significant reduction in GABAergic neurotransmission, disrupting the delicate balance between excitation and inhibition in the central nervous system (CNS) and resulting in neuronal hyperexcitability that manifests as seizures. This technical guide provides an in-depth overview of the biological effects of this compound on the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of GABA Synthesis
This compound exerts its profound effects on the CNS primarily by targeting the GABAergic system.[1] It acts as an inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate into GABA.[1] This inhibition disrupts the synthesis of GABA, leading to decreased levels of this crucial inhibitory neurotransmitter in the brain.[1][2] The reduction in GABAergic signaling results in a state of neuronal hyperexcitability, which is the underlying cause of the seizures induced by this compound.[1][3]
Signaling Pathway of this compound Action
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from various studies investigating the effects of this compound on the central nervous system.
Table 1: Dose-Dependent Convulsant Effects of this compound in Rodents
| Animal Model | Administration Route | Dose | Observed Effect | Latency to Seizure Onset (min) | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | ED50 for seizures | 44 - 240 | [1] |
| Rats (Male) | Intraperitoneal (i.p.) | 100 mg/kg | Focal and generalized tonic extension seizures | - | [4] |
| Rats (Female) | Intraperitoneal (i.p.) | 100 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |
| Rats (Male) | Intraperitoneal (i.p.) | 150 mg/kg | Focal and generalized tonic extension seizures | - | [4] |
| Rats (Female) | Intraperitoneal (i.p.) | 150 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |
| Rats (Male) | Intraperitoneal (i.p.) | 200 mg/kg | Focal and generalized tonic extension seizures | - | [4] |
| Rats (Female) | Intraperitoneal (i.p.) | 200 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |
| Rats (Male) | Intraperitoneal (i.p.) | 250 mg/kg | Focal and generalized tonic extension seizures | - | [4] |
| Rats (Female) | Intraperitoneal (i.p.) | 250 mg/kg | Higher susceptibility to focal and generalized tonic extension seizures | - | [4] |
Table 2: Effects of L-Allylglycine on Neurotransmitter Levels in Rat Brain
| Brain Region | Dose and Administration | Time Point | GABA Change (%) | Glutamine Change (%) | Aspartate Change (%) | Reference |
| Cortex | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | -14 | [5] |
| Cerebellum | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | No significant change | [5] |
| Hippocampus | 2.4 mmol/kg i.v. | 20 min post-seizure | -32 to -54 | +10 to +53 | No significant change | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Induction of Seizures in Rodents
This protocol describes the induction of seizures in mice or rats using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment
-
Timer
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Weigh each animal on the day of the experiment to ensure accurate dosing.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 ml/kg).
-
Administration: Administer the calculated dose of this compound via intraperitoneal injection. A control group should receive an equivalent volume of saline.
-
Observation: Immediately after injection, place the animal in an individual observation chamber. Record the latency to the onset of the first seizure and the types of seizures observed (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures).[4] A standardized seizure scoring scale, such as the Racine scale, can be used for quantification.
-
Data Analysis: Analyze the latency to seizure onset, seizure duration, and seizure severity. Statistical comparisons can be made between different dose groups or between treatment and control groups.
Electroencephalogram (EEG) Recording
This protocol outlines the procedure for recording brain electrical activity in rodents treated with this compound to investigate epileptiform discharges.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
EEG electrodes and headmount
-
Dental cement
-
EEG recording system (amplifier, data acquisition software)
-
Faraday cage
Procedure:
-
Electrode Implantation: Anesthetize the animal and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull. Drill small holes in the skull over the brain regions of interest (e.g., cortex, hippocampus) for electrode placement.
-
Headmount Fixation: Implant the EEG electrodes into the burr holes, ensuring they make contact with the dura mater. Secure the headmount to the skull using dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
EEG Recording: Connect the animal's headmount to the EEG recording system. Place the animal in a recording chamber within a Faraday cage to minimize electrical noise.
-
Baseline Recording: Record baseline EEG activity for a defined period before drug administration.
-
Drug Administration and Recording: Administer this compound and continuously record the EEG to capture the onset and progression of epileptiform activity, such as spikes and sharp waves.
-
Data Analysis: Analyze the EEG recordings for changes in frequency, amplitude, and the presence of epileptiform discharges.
Immunohistochemistry for GABA
This protocol details the immunocytochemical staining of GABA in brain tissue from this compound-treated animals to visualize the reduction in GABAergic neurons or terminals.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions
-
Cryostat or vibratome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody against GABA
-
Secondary antibody (fluorescently labeled or biotinylated)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Following the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by incubating in increasing concentrations of sucrose solutions.
-
Sectioning: Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Wash the sections in PBS.
-
Incubate in a blocking solution to prevent non-specific antibody binding.
-
Incubate with the primary anti-GABA antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the appropriate secondary antibody.
-
Wash the sections in PBS.
-
-
Mounting and Imaging: Mount the stained sections onto microscope slides and coverslip with mounting medium. Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the intensity of GABA immunoreactivity or the number of GABA-positive cells in specific brain regions to assess the effect of this compound.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.
Experimental Workflow
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the fundamental mechanisms of epilepsy and the critical role of GABAergic inhibition in maintaining CNS homeostasis. Its specific and potent inhibition of GAD provides a reliable method for inducing seizures in animal models, facilitating the screening and development of novel anticonvulsant therapies. A thorough understanding of its biological effects, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is essential for researchers and drug development professionals working to advance our knowledge of seizure disorders and develop more effective treatments.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (+)-Allylglycine as a Glutamate Decarboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Allylglycine, the dextrorotatory enantiomer of allylglycine, is a crucial tool in neuroscience research for its role as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By reducing GABAergic tone, this compound serves as a potent convulsant, inducing seizures in animal models and thereby facilitating the study of epilepsy and the mechanisms of neuronal excitability. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on neurotransmitter systems, and detailed protocols for its use in in vitro and in vivo experimental settings. Furthermore, this guide outlines the broader signaling implications of GAD inhibition and presents a workflow for the preclinical assessment of GAD inhibitors.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Glutamate, the principal excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are the key players in maintaining this equilibrium. Glutamate decarboxylase (GAD) is the enzyme responsible for the irreversible decarboxylation of glutamate to GABA.[1][2] Inhibition of GAD disrupts this balance, leading to a state of hyperexcitability, which can manifest as seizures.[3]
Allylglycine is a glycine derivative that acts as an inhibitor of GAD.[3] It exists as two stereoisomers: this compound (also referred to as L-allylglycine) and (-)-allylglycine (D-allylglycine). The L-isomer is the more biologically active form in vivo.[4] While allylglycine itself is a relatively weak inhibitor of GAD in vitro, its in vivo effects are significantly more potent due to its metabolic conversion to 2-keto-4-pentanoic acid (KPA), a more potent GAD inhibitor.[4][5] This guide will focus on the properties and applications of this compound as a research tool to investigate the consequences of reduced GABA synthesis.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of glutamate decarboxylase. GAD exists in two main isoforms, GAD65 and GAD67, which are encoded by different genes and have distinct subcellular localizations and roles in GABA synthesis.[2][6] GAD67 is distributed throughout the neuronal cytoplasm and is responsible for the majority of basal GABA synthesis, while GAD65 is primarily localized to nerve terminals and is involved in the synthesis of GABA for vesicular release during neurotransmission.[2] Allylglycine is a non-specific inhibitor of both GAD isoforms.[6]
The inhibition of GAD by allylglycine leads to a reduction in the synthesis of GABA from glutamate.[3] This decrease in GABA production results in lower levels of this inhibitory neurotransmitter in the brain, which in turn diminishes the inhibitory signaling mediated by GABA receptors (GABA-A and GABA-B).[1] The consequence of this reduced inhibition is a state of neuronal hyperexcitability, making neurons more susceptible to firing, which can lead to the generation of seizures.[3]
Quantitative Data
The inhibitory potency of allylglycine on GAD has been a subject of study, though specific data for the (+)-enantiomer against individual GAD isoforms is not extensively reported. The available data often pertains to the racemic mixture (DL-allylglycine) or the L-isomer.
| Compound | Target | Parameter | Value | Reference(s) |
| L-Allylglycine | Glutamate Decarboxylase (GAD) | Inhibition Concentration | 1-80 mM (in vitro) | [4][5] |
| DL-Allylglycine | Glutamate Decarboxylase (GAD) | Effect | Marked decrease in brain GABA concentration | [7] |
| 2-keto-4-pentanoic acid (KPA) | Glutamate Decarboxylase (GAD) | Ki | 10⁻⁶ M | [4] |
| L-Allylglycine | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 375 µg/kg | |
| D-Allylglycine | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 804 µg/kg | |
| 2-keto-4-pentanoic acid (KPA) | In vivo convulsant activity | ED50 (intracerebroventricular, mice) | 14.5 µg/kg | |
| L-Allylglycine | In vivo administration (i.p., mice) | Effect | Decreased GABA concentration in cerebellum, pons, medulla, striatum, cortex, and hippocampus | [5] |
| DL-Allylglycine | In vivo administration (i.p., mice) | Dosage | 0.8 mmol/kg | [7] |
| DL-Allylglycine | In vivo administration (i.v., cats) | Dosage | 30-40 mg/kg | [7] |
Experimental Protocols
In Vitro GAD Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on GAD activity in brain tissue homogenates.
Materials:
-
Fresh or frozen rodent brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide)
-
Substrate solution: L-[1-¹⁴C]glutamic acid
-
Inhibitor solution: this compound dissolved in homogenization buffer at various concentrations
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The resulting supernatant will be used as the enzyme source.
-
Incubation: In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the L-[1-¹⁴C]glutamic acid substrate.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding cold TCA solution.
-
Measurement of ¹⁴CO₂: The amount of ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid is measured. This can be achieved by trapping the evolved ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a CO₂ trapping agent) placed in a sealed vial. The radioactivity on the filter paper is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of GAD inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Allylglycine-Induced Seizure Model in Rodents
This protocol describes the induction of seizures in rodents using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.
Materials:
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar)
-
This compound solution (dissolved in sterile saline)
-
Injection supplies (syringes, needles)
-
Observation chambers
-
Video recording equipment (optional)
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing and experimental environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dose range for L-allylglycine to induce seizures in rats is 100-250 mg/kg.[8]
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber and monitor its behavior continuously. Record the latency to the first seizure, the types of seizures observed (e.g., myoclonic jerks, forelimb clonus, rearing and falling, tonic-clonic seizures), and the duration of the seizures. A seizure scoring scale, such as the Racine scale, can be used for standardized assessment.
-
Data Analysis: Analyze the seizure parameters, including latency, duration, and severity scores. When testing anticonvulsant drugs, these parameters are compared between the vehicle-treated and drug-treated groups.
Measurement of GABA and Glutamate Levels in Brain Tissue
This protocol outlines the measurement of GABA and glutamate concentrations in brain tissue from animals treated with this compound using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenization solution (e.g., 0.1 M perchloric acid)
-
HPLC system with a fluorescence or electrochemical detector
-
Reversed-phase C18 column
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA))
-
Mobile phase (e.g., a mixture of sodium acetate, methanol, and tetrahydrofuran, pH adjusted)
-
GABA and glutamate standards
Procedure:
-
Tissue Extraction: Rapidly dissect and homogenize the brain region of interest in ice-cold perchloric acid.
-
Deproteinization: Centrifuge the homogenate at high speed to precipitate proteins. Collect the supernatant.
-
Derivatization: Mix the supernatant with the OPA derivatizing reagent to form fluorescent derivatives of GABA and glutamate.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. The amino acid derivatives are separated on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detection and Quantification: The fluorescent derivatives are detected by the fluorescence detector. The concentrations of GABA and glutamate in the samples are quantified by comparing their peak areas to those of the known standards.
-
Data Analysis: Compare the GABA and glutamate levels between the control and this compound-treated groups to determine the effect of GAD inhibition on these neurotransmitter concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GAD Inhibition
The inhibition of GAD by this compound initiates a cascade of events at the neuronal level, ultimately leading to hyperexcitability and seizures.
Caption: Signaling pathway of GAD inhibition by this compound.
Experimental Workflow for Assessing GAD Inhibitors
The preclinical development of a GAD inhibitor involves a structured workflow from initial screening to in vivo validation.
Caption: Preclinical workflow for GAD inhibitor drug development.
Conclusion
This compound is an invaluable pharmacological tool for investigating the critical role of GABAergic inhibition in the CNS. Its ability to reliably inhibit GAD and induce a hyperexcitable state provides a robust model for studying the fundamental mechanisms of epilepsy and for screening potential anticonvulsant therapies. This technical guide has provided a detailed overview of the mechanism of action of this compound, quantitative data on its effects, and comprehensive experimental protocols for its application in both in vitro and in vivo research. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the molecular consequences of GAD inhibition and a roadmap for the preclinical development of novel GAD-targeting therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively utilize this compound to advance our knowledge of neurotransmission and neurological disorders.
References
- 1. youtube.com [youtube.com]
- 2. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. f1000research.com [f1000research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomerism of Allylglycine: A Technical Guide to Its Synthesis, Neuroactivity, and Analytical Separation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Allylglycine, a non-proteinogenic amino acid, is a well-established convulsant agent that exerts its effects through the inhibition of γ-aminobutyric acid (GABA) synthesis. This technical guide provides a comprehensive overview of the stereoisomerism of allylglycine, detailing the differential neuropharmacological activities of its enantiomers, L-allylglycine and D-allylglycine. We present a compilation of quantitative data on their biological effects, detailed experimental protocols for their stereoselective synthesis and analytical separation, and methods for assessing their impact on GABAergic neurotransmission. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the mechanisms of epilepsy and the broader implications of GABAergic system modulation.
Introduction
Allylglycine, chemically known as 2-amino-4-pentenoic acid, possesses a chiral center at the α-carbon, giving rise to two stereoisomers: (S)-allylglycine (L-allylglycine) and (R)-allylglycine (D-allylglycine).[1][2] These enantiomers, while sharing the same chemical formula and connectivity, exhibit distinct biological activities, primarily due to the stereospecificity of enzyme-substrate interactions. The principal mechanism of action of allylglycine is the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the primary inhibitory neurotransmitter, GABA.[3] By reducing GABA levels in the brain, allylglycine disrupts the excitatory/inhibitory balance, leading to hyperexcitability and convulsions.[3]
This guide will delve into the nuances of allylglycine stereoisomerism, providing a detailed examination of the more potent L-enantiomer and its implications for neuroscience research.
Stereoisomerism and Biological Activity
The biological activity of allylglycine is highly dependent on its stereochemistry. L-allylglycine is the more biologically active enantiomer, exhibiting significantly greater potency as both a convulsant and an inhibitor of GAD compared to D-allylglycine. The in vivo effects of L-allylglycine are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a more potent GAD inhibitor.[4]
Quantitative Comparison of Stereoisomer Activity
The convulsive activity also demonstrates stereoselectivity. The ED50 for seizures in mice following intraperitoneal injection of DL-allylglycine is 1.0 mmol/kg.[5] While a direct ED50 comparison for the pure enantiomers is not available in the provided search results, studies consistently use L-allylglycine to induce seizures, implying its higher potency.[6] For instance, intraperitoneal administration of L-allylglycine at a dose of 1.2 mmol/kg induces convulsions in mice.[4]
| Parameter | L-Allylglycine | D-Allylglycine | DL-Allylglycine | Reference(s) |
| GAD Inhibition | High Potency (effective in vivo) | Low Potency | - | [4] |
| Convulsant Activity (Mice, i.p.) | Induces convulsions at 1.2 mmol/kg | - | ED50: 1.0 mmol/kg | [4][5] |
Stereoselective Synthesis of Allylglycine Enantiomers
The preparation of enantiomerically pure L- and D-allylglycine is crucial for studying their distinct biological roles. Asymmetric synthesis provides a reliable means to obtain these stereoisomers with high enantiomeric purity. A common strategy involves the use of chiral auxiliaries or stereoselective reactions starting from readily available chiral precursors like L- or D-glutamic acid.
Experimental Protocol: Asymmetric Synthesis of L-Allylglycine from L-Glutamic Acid (Illustrative Protocol)
This protocol outlines a general, illustrative pathway. Specific reagents and conditions may require optimization.
-
Protection of L-Glutamic Acid:
-
Protect the α-amino group with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate).
-
Esterify both carboxylic acid groups, for example, by forming methyl esters using methanol and a catalyst like thionyl chloride.
-
-
Selective Reduction:
-
Selectively reduce the γ-methyl ester to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
-
Activation of the Hydroxyl Group:
-
Convert the primary alcohol into a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
-
Elimination Reaction:
-
Induce an elimination reaction to form the double bond. This can be achieved by treating the tosylate with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Deprotection:
-
Remove the protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester can be hydrolyzed using a base like lithium hydroxide, followed by acidification to yield L-allylglycine.
-
Note: A similar synthetic route starting from D-glutamic acid would yield D-allylglycine.
Analytical Methods for Chiral Separation
The analysis of allylglycine enantiomers requires chiral separation techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method.
Experimental Protocol: Chiral HPLC Separation of Allylglycine Enantiomers
This protocol provides a general guideline for the chiral separation of allylglycine enantiomers. The specific column and mobile phase composition may require optimization.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose (e.g., Chiralpak series), is often effective for separating amino acid enantiomers.[7]
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. The ratio of these solvents significantly influences the separation and should be optimized.
-
Reversed Phase: An aqueous buffer (e.g., phosphate or acetate) mixed with an organic modifier like acetonitrile or methanol.
-
-
Derivatization (Optional but Recommended for Improved Detection and Resolution):
-
React the allylglycine sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[8]
-
The resulting diastereomers can then be separated on a standard achiral reversed-phase C18 column.
-
-
Detection:
-
If derivatized with a chromophoric or fluorophoric agent, UV or fluorescence detection can be used. For example, derivatives of o-phthalaldehyde (OPA) are highly fluorescent.[9][10]
-
If underivatized, detection can be more challenging and may require a mass spectrometer (LC-MS) or a specialized detector.
-
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled temperature, as temperature can affect the separation.
Implications for Neuroscience and Drug Development
The stereospecific effects of allylglycine on GABA synthesis make it a valuable tool for studying the mechanisms of epilepsy and other neurological disorders characterized by an imbalance in excitatory and inhibitory neurotransmission.
Experimental Protocol: Measurement of GABA Levels in Brain Tissue Following Allylglycine Administration
This protocol outlines a method for quantifying GABA levels in rodent brain tissue using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA).[11][12]
-
Animal Treatment:
-
Administer L-allylglycine, D-allylglycine, or a vehicle control to rodents (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection).
-
-
Tissue Collection and Homogenization:
-
At a predetermined time point after administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately homogenize the tissue in an ice-cold solution, such as 0.1 M perchloric acid, to precipitate proteins and prevent enzymatic degradation of GABA.[13]
-
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant, which contains the amino acids.
-
The pH of the supernatant may need to be adjusted to be compatible with the derivatization reaction.
-
-
Derivatization:
-
Mix a portion of the supernatant with an OPA/thiol reagent (e.g., OPA with 2-mercaptoethanol) in a borate buffer (pH ~9.5-10.5).
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) to form a stable fluorescent derivative.
-
-
HPLC-FLD Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 HPLC column.
-
Use an isocratic or gradient mobile phase, typically consisting of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile, to separate the GABA derivative from other amino acids.
-
Detect the fluorescent GABA derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA/2-mercaptoethanol derivatives).
-
-
Quantification:
-
Quantify the GABA concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of GABA that have undergone the same derivatization procedure.
-
Conclusion
The stereoisomers of allylglycine serve as a powerful example of the importance of stereochemistry in pharmacology and toxicology. L-allylglycine, through its potent inhibition of GABA synthesis, provides a valuable tool for inducing experimental seizures and investigating the underlying neurobiology of epilepsy. A thorough understanding of the distinct properties of each enantiomer, coupled with robust methods for their synthesis and analysis, is essential for advancing research in this field. This technical guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical experimental protocols to aid researchers in their investigations of the GABAergic system and its role in health and disease.
References
- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral hplc column for enantiomer separation | Sigma-Aldrich [sigmaaldrich.com]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism of (+)-Allylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Allylglycine, a known convulsant agent and an inhibitor of glutamate decarboxylase, undergoes metabolic transformation in vivo primarily through enzymatic oxidation. This technical guide consolidates the available scientific information on the in vivo metabolism of this compound, with a focus on its metabolic pathways, and provides an overview of the experimental methodologies relevant to its study. While quantitative in vivo data remains limited in publicly available literature, this guide presents the established metabolic route and outlines the necessary experimental frameworks for future quantitative investigations.
Introduction
This compound, the dextrorotatory enantiomer of allylglycine, is a valuable tool in neuroscience research due to its ability to inhibit the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by targeting glutamate decarboxylase. Understanding its in vivo metabolism is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, as well as its toxicological profile. This document serves as a comprehensive resource for professionals engaged in the study of this compound, providing a detailed overview of its metabolic fate.
Metabolic Pathway of this compound
The primary metabolic pathway of allylglycine involves enzymatic oxidation, leading to a cascade of reactive intermediates. While direct in vivo quantitative data for this compound is scarce, in vitro studies have elucidated the key transformation steps. The flavoprotein-catalyzed oxidation of allylglycine (2-amino-4-pentenoate) is the initial and rate-determining step.[1]
The subsequent pathway is dependent on the specific biochemical environment. The enzymatic oxidation product is 2-iminium-4-pentenoate.[1] This intermediate can then follow two main branches:
-
Formation of 2-amino-2,4-pentadienoate: This pathway involves the tautomerization of the iminium intermediate.[1]
-
Hydrolysis to 2-keto-4-pentenoate: This is a significant pathway where the iminium intermediate is hydrolyzed to form the corresponding α-keto acid.[1]
2-Keto-4-pentenoate exists in equilibrium with 2-hydroxy-2,4-pentadienoate. Both of these intermediates can then undergo further transformation to yield the more stable product, trans-2-keto-3-pentenoate.[1]
Metabolic Pathway Diagram
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative in vivo metabolic data for this compound. At present, there are no publicly available, clearly structured tables summarizing the concentrations of this compound and its metabolites in various biological matrices (e.g., plasma, urine, brain tissue) following in vivo administration.
Table 1: In Vivo Quantitative Metabolite Data for this compound
| Metabolite | Biological Matrix | Animal Model | Dose and Route | Time Point | Concentration | Reference |
|---|---|---|---|---|---|---|
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
| Data Not Available | - | - | - | - | - | - |
The lack of such data highlights a critical area for future research to fully understand the pharmacokinetics and disposition of this compound.
Experimental Protocols
Detailed in vivo experimental protocols specifically for the metabolism of this compound are not extensively described in the literature. However, based on standard practices for metabolic studies of small molecules in rodents, a general experimental workflow can be proposed.
Animal Models
The most common animal models for metabolic studies are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6). The choice of species and strain should be justified based on the specific research question.
Administration of this compound
-
Route of Administration: Oral (gavage) and intraperitoneal injection are common routes for administering substances to rodents. The choice of route will influence the absorption and first-pass metabolism of the compound.
-
Dosage: The dose of this compound should be carefully selected based on its known pharmacological and toxicological effects. Doses used in previous studies to induce seizures could serve as a starting point, but lower doses may be more appropriate for metabolic profiling to avoid acute toxicity.
-
Vehicle: The vehicle used to dissolve or suspend this compound should be non-toxic and inert. Saline or phosphate-buffered saline (PBS) are common choices for water-soluble compounds.
Sample Collection
-
Blood: Blood samples can be collected at various time points post-administration to characterize the pharmacokinetic profile of the parent compound and its metabolites. Common collection sites in rodents include the tail vein, saphenous vein, or terminal cardiac puncture. Plasma or serum is then prepared by centrifugation.
-
Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). This provides information on the routes and extent of excretion.
-
Tissues: At the end of the study, tissues of interest (e.g., liver, kidney, brain) can be collected to determine the distribution of the compound and its metabolites.
Sample Preparation
Biological samples typically require processing before analysis to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the targeted quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. A method would need to be developed and validated for this compound and its predicted metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for volatile metabolites or after derivatization of the analytes to increase their volatility.
Experimental Workflow Diagram
Conclusion and Future Directions
The in vivo metabolism of this compound is initiated by enzymatic oxidation, leading to the formation of several reactive intermediates. While the metabolic pathway has been partially elucidated through in vitro studies, a significant knowledge gap exists regarding the quantitative aspects of its in vivo metabolism. Future research should prioritize conducting comprehensive pharmacokinetic studies in relevant animal models to generate quantitative data on the parent compound and its metabolites in various biological compartments. The development and validation of specific and sensitive analytical methods will be paramount to achieving this goal. A deeper understanding of the in vivo metabolism of this compound will provide valuable insights for researchers and drug development professionals working with this important neuroscientific tool.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-allylglycine, the D-enantiomer of the convulsant agent allylglycine, is a crucial tool in neuroscience research for studying the mechanisms of epilepsy and the role of the GABAergic system. Its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of D-allylglycine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its molecular and physiological effects. This document is intended to serve as a technical resource for researchers and professionals involved in drug development and neuroscience.
Introduction
D-allylglycine is a synthetic amino acid analogue that has been instrumental in elucidating the role of GABA in seizure generation. By inhibiting GAD, D-allylglycine leads to a reduction in brain GABA levels, thereby disrupting the excitatory/inhibitory balance and inducing convulsive seizures in animal models.[1][2] While both D- and L-stereoisomers of allylglycine exhibit convulsant properties, their potencies and potentially their metabolic fates may differ.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of D-allylglycine is essential for its appropriate use in experimental models and for the interpretation of research findings.
Pharmacodynamics
The pharmacodynamic effects of D-allylglycine are primarily centered on its interaction with the GABAergic system.
Mechanism of Action
The principal mechanism of action of D-allylglycine is the inhibition of glutamate decarboxylase (GAD).[1] GAD catalyzes the conversion of glutamate to GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GAD by D-allylglycine leads to a decrease in the synthesis of GABA, resulting in reduced GABAergic tone and a state of neuronal hyperexcitability that can manifest as seizures. The L-isomer of allylglycine is suggested to be a more potent inhibitor of GAD than the D-isomer.[3] It has been proposed that the in vivo convulsant activity of L-allylglycine may be attributable to its metabolic conversion to 2-keto-4-pentanoic acid, a more potent GAD inhibitor.[3]
Figure 1: Mechanism of D-allylglycine action on GABA synthesis.
Quantitative Pharmacodynamic Data
The convulsant effects of allylglycine have been quantified in various animal models. The data below summarizes key findings, primarily for the racemic mixture (DL) and the L-enantiomer, due to a lack of specific quantitative data for the D-enantiomer alone.
| Parameter | Species | Compound | Dose | Effect | Reference |
| ED₅₀ for Seizures | Mouse | DL-Allylglycine | 1.0 mmol/kg (i.p.) | Induction of seizures | [4] |
| Convulsive Dose | Rat | L-Allylglycine | 100-250 mg/kg (i.p.) | Induction of focal and generalized tonic extension seizures | [5] |
| GAD Inhibition | Mouse | DL-Allylglycine | Convulsant Dose (i.p.) | 40-60% inhibition of brain GAD activity | [4] |
Pharmacokinetics
Detailed pharmacokinetic data specifically for D-allylglycine is limited in the published literature. The following sections provide an overview based on the general properties of amino acid analogues and available information on related compounds.
Absorption
As an amino acid analogue, D-allylglycine is likely absorbed from the gastrointestinal tract via amino acid transporters. The rate and extent of absorption can be influenced by factors such as the presence of other amino acids, which may compete for the same transporters. Intraperitoneal (i.p.) and intravenous (i.v.) administrations are common routes in animal studies to bypass gastrointestinal absorption and achieve more predictable systemic exposure.[6][4]
Distribution
Following absorption, D-allylglycine is expected to distribute throughout the body. A critical aspect of its pharmacokinetics is its ability to cross the blood-brain barrier (BBB) to exert its effects on the central nervous system. As an amino acid analogue, it may utilize specific amino acid transporters at the BBB to gain entry into the brain.[7] Immunocytochemical studies following L-allylglycine administration have shown a widespread decrease in GABA immunoreactivity in brain regions such as the hippocampus and cerebellum, indicating significant brain penetration.[8]
Metabolism
The metabolism of D-allylglycine has not been extensively characterized. One study on the enzymatic oxidation of allylglycine suggests that it can be converted to 2-iminium-4-pentenoate, which can then be hydrolyzed to 2-keto-4-pentenoate.[9] This keto acid has been suggested to be a more potent GAD inhibitor than allylglycine itself.[3] It is plausible that D-allylglycine undergoes similar metabolic transformations. As a D-amino acid, it may also be a substrate for D-amino acid oxidase.[9]
Figure 2: Postulated metabolic pathway of D-allylglycine.
Excretion
The excretion of D-allylglycine and its metabolites is likely to occur primarily through the kidneys. As a small, water-soluble molecule, it would be filtered by the glomerulus. The extent of tubular reabsorption is unknown but would influence its elimination half-life.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the study of D-allylglycine.
Quantification of D-Allylglycine in Plasma by HPLC-MS/MS
This protocol describes a general method for the analysis of amino acids in plasma, which can be optimized for D-allylglycine.
Figure 3: Workflow for D-allylglycine quantification in plasma.
Materials:
-
Plasma samples
-
D-allylglycine standard
-
Internal standard (e.g., a stable isotope-labeled D-allylglycine)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., 80:20 acetonitrile:methanol with 0.1% formic acid) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HILIC column.
-
Use a gradient elution with a mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for D-allylglycine and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-allylglycine.
-
Calculate the concentration of D-allylglycine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of D-allylglycine on GAD activity.
Materials:
-
Crude brain homogenate (as a source of GAD) or purified GAD enzyme
-
L-Glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
D-allylglycine (inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Dansyl chloride (for derivatization)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Enzyme Preparation:
-
Homogenize brain tissue (e.g., mouse or rat cortex) in ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the source of GAD.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with various concentrations of D-allylglycine for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-glutamic acid and PLP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
GABA Quantification:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Derivatize the GABA in the supernatant with dansyl chloride.
-
Quantify the amount of dansyl-GABA formed using HPLC with fluorescence or UV detection.
-
-
Data Analysis:
-
Calculate the percentage of GAD inhibition for each concentration of D-allylglycine compared to a control without the inhibitor.
-
Determine the IC₅₀ value of D-allylglycine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Seizure Model in Rodents
This protocol describes the induction of seizures in rodents using D-allylglycine to study its convulsant effects.
Materials:
-
D-allylglycine
-
Sterile saline or other appropriate vehicle
-
Rodents (e.g., mice or rats)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental environment.
-
Weigh each animal to determine the correct dose.
-
-
Drug Administration:
-
Dissolve D-allylglycine in the vehicle to the desired concentration.
-
Administer the D-allylglycine solution via the desired route (e.g., intraperitoneal injection).
-
-
Seizure Observation and Scoring:
-
Immediately after administration, place the animal in an observation chamber.
-
Observe the animal continuously for a set period (e.g., 2-4 hours) for the onset, duration, and severity of seizures.
-
Score the seizures using a standardized scale, such as the Racine scale for limbic seizures or a simple scale for tonic-clonic seizures.
-
-
Data Collection:
-
Record the latency to the first seizure.
-
Record the duration and type of each seizure.
-
Record any mortality.
-
Conclusion
D-allylglycine is a valuable pharmacological tool for investigating the GABAergic system and the mechanisms of epilepsy. Its primary pharmacodynamic effect is the inhibition of GAD, leading to reduced GABA synthesis and convulsive seizures. While its pharmacodynamic profile is relatively well-understood, there is a notable lack of specific pharmacokinetic data for D-allylglycine. Future research should focus on characterizing its absorption, distribution, metabolism, and excretion to provide a more complete understanding of its in vivo behavior. The experimental protocols provided in this guide offer a framework for conducting such studies and for further exploring the pharmacological properties of this important research compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Convulsion: A Technical Guide to (+)-Allylglycine's Inhibition of GABA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a critical role in maintaining balanced neural activity. Disruption of GABAergic neurotransmission is implicated in a variety of neurological disorders, most notably epilepsy. (+)-Allylglycine, a derivative of the amino acid glycine, is a well-established convulsant agent that exerts its effects through the potent inhibition of GABA biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, detailed experimental protocols for its study, and a quantitative analysis of its impact on neurochemical pathways.
Introduction
This compound serves as a crucial pharmacological tool for modeling epilepsy and studying the consequences of acute GABA depletion. Its primary molecular target is glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA from glutamate. By inhibiting GAD, this compound effectively reduces the brain's capacity to produce its main inhibitory neurotransmitter, leading to a state of hyperexcitability and, ultimately, seizures.[1] Understanding the precise mechanisms of this inhibition, the downstream signaling consequences, and the experimental methodologies to probe these effects is paramount for researchers in neuroscience and drug development.
While this compound itself is an inhibitor of GAD, its in vivo potency is largely attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent inhibitor of the enzyme.[2] This guide will delve into the quantitative aspects of this inhibition, the resulting neurochemical changes, and the experimental frameworks used to characterize these phenomena.
Mechanism of Action: Inhibition of Glutamate Decarboxylase
The synthesis of GABA from glutamate is a single-step enzymatic reaction catalyzed by glutamate decarboxylase (GAD). This enzyme exists in two major isoforms in the brain, GAD65 and GAD67, both of which are targets of this compound and its metabolites.
Inhibition Kinetics
Direct in vitro studies have shown that L-allylglycine is a relatively weak inhibitor of GAD, requiring high concentrations (1-80 mM) to achieve significant inhibition.[2] The more potent convulsant activity observed in vivo is due to its rapid conversion to 2-keto-4-pentenoic acid. While specific Ki values for this compound are not consistently reported, the focus for quantitative assessment of GAD inhibition often shifts to its active metabolite.
Table 1: Quantitative Data on the Effects of Allylglycine Administration
| Parameter | Species | Brain Region(s) | Value | Reference(s) |
| GABA Concentration Decrease | Rat | Cortex, Cerebellum, Hippocampus | 32% - 54% | [3] |
| GAD Activity Inhibition (in vivo) | Mouse | Whole Brain | 40% - 60% (maximal, pre-seizure) | [4] |
Experimental Protocols
In Vivo Microdialysis for GABA Measurement
This protocol outlines the procedure for measuring extracellular GABA levels in the brain of a freely moving rat following the administration of this compound.
Objective: To quantify the in vivo changes in extracellular GABA concentration in a specific brain region (e.g., hippocampus) after treatment with this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with fluorescence detection (HPLC-FLD)
-
o-phthaldialdehyde (OPA) derivatizing agent
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus) using stereotaxic coordinates.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a predetermined period (e.g., 60-120 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.
-
-
GABA Analysis by HPLC-FLD:
-
Derivatize the collected dialysate samples with OPA reagent to form a fluorescent product.
-
Inject the derivatized samples into the HPLC-FLD system.
-
Separate the GABA derivative using a C18 reverse-phase column.
-
Quantify the GABA concentration based on the fluorescence signal compared to a standard curve.[5][6]
-
Glutamate Decarboxylase (GAD) Activity Assay (Fluorometric)
This protocol describes a fluorometric method to determine the activity of GAD in brain tissue homogenates.
Objective: To measure the enzymatic activity of GAD and assess the inhibitory effect of this compound.
Materials:
-
Brain tissue (e.g., from control and this compound-treated animals)
-
Homogenization buffer (e.g., phosphate buffer with pyridoxal-5'-phosphate)
-
Fluorometer
-
Glutamate (substrate)
-
PicoProbe™ (or similar fluorescent probe)
-
Enzyme mixture for coupled reaction (to produce a fluorescent product)
Procedure:
-
Tissue Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
-
Assay Reaction:
-
In a 96-well plate, add the brain tissue supernatant.
-
Add the reaction mixture containing the fluorescent probe and the coupled enzyme system.
-
Initiate the reaction by adding the substrate, glutamate.
-
-
Fluorometric Measurement:
Signaling Pathways and Logical Relationships
Inhibition of GABA Biosynthesis
The primary effect of this compound is the direct inhibition of GAD, leading to a reduction in GABA synthesis.
Experimental Workflow for Studying this compound Effects
A typical experimental workflow involves in vivo administration of the compound, followed by behavioral observation and neurochemical analysis.
References
- 1. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy links MTOR and GABA signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
An In-depth Technical Guide on the Neurotoxic Effects of (+)-Allylglycine Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Allylglycine, a derivative of the amino acid glycine, is a potent neurotoxicant widely utilized in preclinical research to model epilepsy and study the mechanisms of seizure induction. Its primary mechanism of action involves the irreversible inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The resultant depletion of GABAergic inhibition leads to a state of neuronal hyperexcitability, culminating in convulsive seizures and potential neurodegeneration. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of GABA Synthesis
This compound exerts its neurotoxic effects primarily by targeting the GABAergic system. It acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][2] This inhibition disrupts the delicate balance between excitatory and inhibitory neurotransmission in the brain, leading to a cascade of events that culminate in seizures.
The signaling pathway illustrating the neurotoxic effects of this compound is detailed below:
Caption: Mechanism of this compound Neurotoxicity.
Quantitative Data on Neurotoxic Effects
The administration of this compound induces quantifiable changes in neurochemical profiles and seizure parameters. These data are crucial for understanding the dose-response relationship and the temporal dynamics of its neurotoxic effects.
Neurochemical Alterations
Intravenous administration of L-allylglycine (2.4 mmol/kg) in rats leads to significant alterations in amino acid concentrations in various brain regions within 20 minutes of seizure activity.[1]
| Brain Region | GABA Change (%) | Glutamine Change (%) | Aspartate Change (%) |
| Cortex | -32 to -54 | +10 to +53 | -14 |
| Cerebellum | -32 to -54 | +10 to +53 | Not specified |
| Hippocampus | -32 to -54 | +10 to +53 | Not specified |
Seizure Induction and Characteristics
Intraperitoneal (IP) injection of L-allylglycine in rats induces focal and generalized tonic extension seizures in a dose-dependent manner.[2] Female rats have been observed to be more susceptible to these seizures.[2]
| Dose (mg/kg, IP) | Seizure Type Observed |
| 100 | Focal, Generalized tonic extension |
| 150 | Focal, Generalized tonic extension |
| 200 | Focal, Generalized tonic extension |
| 250 | Focal, Generalized tonic extension |
Note: Specific data on seizure latency and duration at these exact dosages were not consistently available in the reviewed literature. Researchers are encouraged to conduct pilot studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for inducing seizures in rodents using this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) or mice are commonly used.
-
Age and Weight: Young adult animals are typically used. Specific age and weight should be consistent across experimental groups.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Preparation of this compound Solution
-
Compound: this compound (or L-allylglycine as specified in studies).
-
Vehicle: Sterile, pyrogen-free 0.9% saline is a common vehicle.
-
Concentration: Calculate the required concentration based on the desired dose (in mg/kg or mmol/kg) and the injection volume. Ensure the solution is fully dissolved.
-
Storage: Prepare fresh solutions for each experiment.
Administration
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic administration.[2] Intravenous (IV) injection can also be used for more rapid onset of action.[1]
-
Dosage: Dosages can range from 100 to 250 mg/kg (IP) in rats to reliably induce seizures.[2] A dose of 2.4 mmol/kg (IV) has been shown to induce seizures and significant neurochemical changes.[1] The LD50 for mice via intraperitoneal injection is reported to be between 147-195 mg/kg.[2]
Assessment of Neurotoxicity
Seizure severity can be scored using a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
For more detailed analysis of seizure activity, surgically implanted electrodes can be used to record EEG signals from specific brain regions like the cortex and hippocampus. Analysis of EEG recordings can provide quantitative data on seizure onset, duration, and frequency.
Following the experimental endpoint, brain tissue from specific regions of interest (e.g., hippocampus, cortex, cerebellum) can be collected for neurochemical analysis. High-performance liquid chromatography (HPLC) is a common method for quantifying levels of GABA, glutamate, and other amino acids.
The following diagram illustrates a typical experimental workflow for studying the neurotoxic effects of this compound:
Caption: Experimental Workflow for this compound Studies.
Downstream Consequences of GABA Depletion and Excitotoxicity
The reduction in GABAergic inhibition following GAD inhibition by this compound leads to a state of hyperexcitability. This allows for the excessive activation of excitatory pathways, primarily mediated by glutamate. The overstimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, results in a massive influx of calcium ions into postsynaptic neurons. This calcium overload triggers a number of downstream cytotoxic cascades, including the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal damage and death, a process known as excitotoxicity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the fundamental mechanisms of epilepsy and excitotoxicity. Its well-characterized action as a GAD inhibitor allows for the reliable induction of a hyper-excitable state in the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to design and execute rigorous studies to further elucidate the neurotoxic effects of GABA depletion and to explore potential therapeutic interventions for seizure disorders. Careful consideration of dose, administration route, and appropriate endpoints is critical for obtaining reproducible and translatable results.
References
Allylglycine as a Research Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylglycine, a derivative of the amino acid glycine, has served as a pivotal research tool in neuroscience for decades. Its primary mechanism of action, the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has made it an invaluable agent for studying the roles of GABAergic neurotransmission in various physiological and pathological processes. By acutely reducing GABA levels, allylglycine reliably induces seizures in animal models, providing a robust platform for epilepsy research and the screening of potential anticonvulsant therapies. This technical guide provides a comprehensive overview of the discovery, history, and application of allylglycine as a research tool, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and History
The convulsant properties of allylglycine were first reported in the mid-20th century, leading to its investigation as a tool to study seizure mechanisms. Early studies quickly identified its role as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1] This discovery was significant as it provided a direct pharmacological means to manipulate the brain's primary inhibitory system. Consequently, allylglycine became a standard tool for inducing experimental seizures and investigating the fundamental role of GABA in maintaining neuronal homeostasis. Its use has contributed significantly to our understanding of epilepsy, anxiety, and other neurological disorders characterized by an imbalance of excitatory and inhibitory neurotransmission.
Mechanism of Action
Allylglycine itself is a relatively weak inhibitor of GAD. Its potent effects in vivo are attributed to its metabolic conversion to a more active compound, 2-keto-4-pentenoic acid .[2] This metabolite acts as a potent inhibitor of GAD, leading to a rapid and significant decrease in the synthesis of GABA. The reduction in GABAergic tone disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and the generation of seizures.
The primary signaling pathway affected by allylglycine is the GABAergic system. A reduction in GABA synthesis leads to decreased activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, resulting in reduced neuronal inhibition.
Data Presentation: Quantitative Effects of Allylglycine
The administration of allylglycine produces dose-dependent effects on seizure induction and GABA levels. The following tables summarize key quantitative data from studies in rodents.
| Dose (mg/kg, IP in Rats) | Seizure Type Observed | Reference |
| 100 | Focal Seizures | [3] |
| 150 | Focal and Generalized Tonic Extension Seizures | [3] |
| 200 | Focal and Generalized Tonic Extension Seizures | [3] |
| 250 | Focal and Generalized Tonic Extension Seizures | [3] |
Table 1: Dose-Dependent Seizure Induction by L-Allylglycine in Rats. [3]
| Brain Region | Percent Decrease in GABA | Reference |
| Generalized (Cortex, Cerebellum, Hippocampus) | 32% - 54% | [4] |
| Hippocampus | Substantial Decrease in GABA-immunoreactive dots | [5] |
| Cerebellum | Decrease in GABA immunoreactivity | [5] |
Table 2: Reduction in GABA Concentration Following L-Allylglycine Administration in Rats. [4][5]
Experimental Protocols
Induction of Seizures with L-Allylglycine in Rats
This protocol describes the intraperitoneal (IP) administration of L-allylglycine to induce seizures in rats for research purposes.
Materials:
-
L-allylglycine
-
Sterile 0.9% saline
-
Male/Female Wistar or Sprague-Dawley rats (200-250g)
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Observation chamber
-
Video recording equipment (optional)
-
Seizure scoring sheet (e.g., Racine scale)
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Handle animals for several days leading up to the experiment to reduce stress.
-
Weigh each rat on the day of the experiment to ensure accurate dosing.
-
-
L-Allylglycine Solution Preparation:
-
Prepare a fresh solution of L-allylglycine in sterile 0.9% saline on the day of the experiment.
-
The concentration of the solution should be calculated based on the desired dose and an injection volume of approximately 1 ml/kg. For example, for a 200 mg/kg dose, prepare a 20 mg/ml solution.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the calculated volume of L-allylglycine solution via intraperitoneal (IP) injection.
-
-
Observation:
-
Immediately place the rat in a clean, transparent observation chamber.
-
Begin continuous observation for behavioral signs of seizures. Video recording is recommended for later detailed analysis.
-
Record the latency to the first sign of seizure activity (e.g., facial clonus, myoclonic jerks).
-
Score the severity of seizures at regular intervals (e.g., every 5 minutes) using a standardized scale such as the Racine scale. Seizures induced by allylglycine typically manifest as focal and generalized tonic extension seizures.[3]
-
Continue observation for a predetermined period (e.g., 2-4 hours) or until the animal recovers.
-
Measurement of GABA Levels in Brain Tissue via HPLC
This protocol outlines a method for quantifying GABA concentrations in rodent brain tissue using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Brain tissue (e.g., hippocampus, cortex, cerebellum)
-
Homogenizer
-
Centrifuge
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase column
-
GABA standard
-
Perchloric acid (PCA) or other deproteinizing agent
-
Derivatization reagent (e.g., o-phthaldialdehyde/2-mercaptoethanol)
-
Mobile phase reagents
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the brain region of interest on ice immediately following euthanasia.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of ice-cold deproteinizing agent (e.g., 0.4 M PCA).
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the amino acids.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization:
-
Mix a known volume of the supernatant with the derivatization reagent according to the manufacturer's protocol. This step renders the GABA molecule detectable by fluorescence or electrochemical methods.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a C18 column and an appropriate mobile phase gradient.
-
Detect the GABA peak using a fluorescence or electrochemical detector set at the appropriate wavelengths or potential.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GABA.
-
Quantify the GABA concentration in the samples by comparing the peak area to the standard curve.
-
Normalize the GABA concentration to the weight of the tissue sample.
-
Mandatory Visualizations
Caption: Mechanism of Allylglycine-induced inhibition of GABA synthesis.
Caption: Workflow for an in vivo seizure induction experiment using allylglycine.
Caption: Logical relationship of reduced GABA synthesis to seizure activity.
Conclusion
Allylglycine remains a cornerstone tool in neuropharmacology and epilepsy research. Its well-characterized mechanism of action, reliability in inducing seizures, and the wealth of historical data make it an excellent model for studying the fundamental principles of GABAergic neurotransmission and for the preliminary screening of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals seeking to utilize allylglycine in their experimental paradigms. Adherence to detailed and standardized protocols is crucial for ensuring the reproducibility and validity of research findings in this field.
References
- 1. Glutamate Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Seizures with (+)-Allylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Allylglycine, a derivative of the amino acid glycine, is a potent convulsant agent used to induce experimental seizures in animal models. Its primary mechanism of action is the irreversible inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] By blocking GAD, this compound leads to a rapid depletion of GABA in the brain, resulting in a state of hyperexcitability and the generation of seizures.[2][3] This model is particularly valuable for studying the mechanisms of epilepsy, screening potential anticonvulsant drugs, and investigating treatment-resistant seizure phenotypes.[4][5]
These application notes provide detailed protocols for the use of this compound to induce seizures in mouse and zebrafish larval models, along with methods for behavioral and electrophysiological assessment.
Data Presentation
Table 1: Quantitative Data for this compound-Induced Seizures in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [3] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [6] |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [3] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [3] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [3] |
Table 2: Quantitative Data for this compound-Induced Seizures in Zebrafish Larvae
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Concentration Range | 30 - 300 mM | 7 dpf Zebrafish Larvae | Immersion | [6][7] |
| Observation Time | Up to 480 minutes | 7 dpf Zebrafish Larvae | Immersion | [6][7] |
| Concentration for Epileptiform Discharges | 300 mM | 7 dpf Zebrafish Larvae | Immersion | [6] |
| Time to Epileptiform Discharges | 120 minutes | 7 dpf Zebrafish Larvae | Immersion | [6] |
Experimental Protocols
Protocol 1: Induction of Seizures in Mice with this compound
1.1. Materials:
-
This compound (MW: 115.13 g/mol )
-
Sterile 0.9% saline solution
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment
-
EEG recording system (optional)
1.2. Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a dose of 1.0 mmol/kg in a 25g mouse, you will need 0.00288 g (2.88 mg) of this compound.
-
Dissolve the weighed this compound in sterile 0.9% saline to the desired final concentration. Ensure the solution is clear and fully dissolved. Gentle warming may aid dissolution.
-
Prepare the solution fresh on the day of the experiment.
1.3. Animal Handling and Injection:
-
Use adult male or female mice (e.g., C57BL/6, 8-12 weeks old). Note that female rats have been shown to be more susceptible to allylglycine-induced seizures.
-
Weigh each animal accurately before injection to calculate the precise volume of the this compound solution to be administered.
-
Administer the this compound solution via intraperitoneal (i.p.) injection. The typical injection volume is 10 mL/kg.
1.4. Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Record the animal's behavior continuously for at least 4 hours.
-
Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 5 minutes).[5][8][9]
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
| Stage 0 | No response, normal behavior |
| Stage 1 | Mouth and facial movements, chewing |
| Stage 2 | Head nodding, unilateral forelimb clonus |
| Stage 3 | Bilateral forelimb clonus, rearing |
| Stage 4 | Rearing and falling |
| Stage 5 | Generalized tonic-clonic seizure with loss of postural control |
| Stage 6 | Severe tonic-clonic seizure with wild jumping |
| Stage 7 | Tonic extension of hindlimbs, often leading to death |
1.5. Electroencephalography (EEG) Recording (Optional):
-
For detailed neurophysiological analysis, implant EEG electrodes over the cortex according to established surgical protocols.[1][10][11]
-
Allow animals to recover for at least one week after surgery before the experiment.
-
Connect the animal to the EEG recording system and record baseline activity before injecting this compound.
-
Continue EEG recording for the entire observation period to correlate behavioral seizures with electrographic discharges.[1]
Protocol 2: Induction of Seizures in Zebrafish Larvae with this compound
2.1. Materials:
-
This compound
-
Embryo medium (E3)
-
96-well plates
-
Zebrafish larvae (7 days post-fertilization, dpf)
-
High-speed video tracking system
-
Microscope with a recording chamber
2.2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in E3 medium.
-
From the stock solution, prepare a range of working concentrations (e.g., 30, 100, 300 mM) in E3 medium.
2.3. Seizure Induction and Behavioral Analysis:
-
Place individual 7 dpf zebrafish larvae into the wells of a 96-well plate containing E3 medium.
-
Replace the E3 medium with the desired concentration of this compound solution. Include a vehicle control group with E3 medium only.
-
Record the locomotor activity of the larvae using a high-speed video tracking system for up to 8 hours.[7]
-
Analyze the tracking data to quantify parameters such as total distance moved, velocity, and the frequency of high-speed movements indicative of seizure-like behavior.[7]
2.4. Electrophysiological Recording (Optional):
-
For local field potential recordings, embed larvae in low-melting-point agarose.
-
Insert a glass microelectrode into the optic tectum.
-
Record baseline electrical activity before perfusing the chamber with the this compound solution.
-
Monitor for the appearance of epileptiform discharges.[6]
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Allylglycine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Allylglycine, a derivative of the amino acid glycine, serves as a potent tool in neuroscience research, primarily due to its role as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3][4] By blocking GAD, this compound reduces GABA levels in the brain, leading to a state of hyperexcitability and, consequently, the induction of seizures in animal models.[1][2] This property makes it an invaluable pharmacological agent for studying the mechanisms of epilepsy, the function of the GABAergic system, and for screening potential anti-convulsant therapies.
Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of glutamate decarboxylase (GAD).[1][5] GAD catalyzes the conversion of glutamate to GABA.[3] By inhibiting this enzyme, this compound leads to a significant decrease in brain GABA concentrations.[2] This reduction in GABAergic inhibition disrupts the delicate balance between excitatory and inhibitory neurotransmission, resulting in increased neuronal excitability and the generation of seizures.[6] The convulsant activity of allylglycine is directly attributed to this GAD-inhibiting activity.[1]
Applications in Neuroscience Research
-
Modeling Epilepsy: this compound is widely used to induce seizures in various animal models, including mice, rats, and baboons, to study the pathophysiology of epilepsy.[7][8][9] The seizures induced can be monitored behaviorally and electrophysiologically.
-
Studying GABAergic Neurotransmission: As a specific inhibitor of GABA synthesis, this compound allows researchers to investigate the role of the GABAergic system in various physiological and pathological processes, including anxiety, motor control, and attention.[6]
-
Screening Anticonvulsant Drugs: The reliable seizure-inducing properties of this compound make it a useful tool for the in vivo screening and evaluation of novel anti-epileptic drugs.[10]
-
Investigating Neuronal Metabolism: Studies have shown that allylglycine-induced seizures can lead to changes in the distribution of transmitter amino acids, providing insights into metabolic alterations during epileptic activity.[11]
Quantitative Data
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 (Median Lethal Dose) | Mice | 147-195 mg/kg | Intraperitoneal (i.p.) | [1] |
| ED50 (Seizure Induction) | Mice | 1.0 mmol/kg | Intraperitoneal (i.p.) | [7] |
| Effective Seizure-Inducing Dose | Rats (Female) | 100-250 mg/kg | Intraperitoneal (i.p.) | [8] |
| Effective Seizure-Inducing Dose | Rats (Male) | 100-250 mg/kg | Intraperitoneal (i.p.) | [8] |
| Effective Dose for Photosensitivity | Cats (GL-kindled) | 30-40 mg/kg | Intravenous (i.v.) | [2] |
| Dose for GAD Inhibition (Maximal) | Mice | Convulsant Dose | Intraperitoneal (i.p.) | [7] |
Experimental Protocols
Protocol 1: Induction of Seizures in Mice
Objective: To induce convulsive seizures in mice to study epileptic behavior and test anticonvulsant compounds.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6 or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
-
Animal Handling and Acclimatization:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize to the experimental room for at least 30 minutes before injection.
-
-
Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose known to induce seizures (e.g., starting with the ED50 of 1.0 mmol/kg, which is approximately 115 mg/kg).[7]
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Observe the animal continuously for a predefined period (e.g., 2 hours).
-
Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
Note different seizure types, such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[8]
-
-
Data Analysis:
-
Analyze the collected data, including the percentage of animals seizing, seizure latency, and seizure severity scores.
-
Protocol 2: In Vivo GAD Inhibition Assay
Objective: To measure the inhibition of glutamate decarboxylase (GAD) activity in the brain following this compound administration.
Materials:
-
This compound
-
Mice or rats
-
Anesthesia
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
Buffer solutions for GAD assay
-
Radiolabeled L-[1-14C]glutamic acid
-
Scintillation counter and vials
-
Protein assay kit
Procedure:
-
Animal Treatment:
-
Administer a convulsant dose of this compound to the animals as described in Protocol 1.
-
Include a control group receiving saline.
-
-
Tissue Collection:
-
At a specific time point before or during seizure activity (e.g., 30-60 minutes post-injection), euthanize the animal.[7]
-
Rapidly dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).
-
-
Homogenate Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
-
GAD Activity Assay:
-
The assay measures the conversion of radiolabeled glutamate to GABA and 14CO2.
-
Incubate the supernatant with L-[1-14C]glutamic acid.
-
Capture the evolved 14CO2 and measure its radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Calculate the GAD activity as nmol of CO2 produced per mg of protein per hour.
-
Compare the GAD activity between the this compound-treated group and the control group to determine the percentage of inhibition.
-
Signaling Pathways and Workflows
Mechanism of this compound action on GABA synthesis.
Workflow for seizure induction and behavioral analysis.
Logical cascade from this compound to seizure induction.
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Allylglycine — Wikipédia [fr.wikipedia.org]
- 5. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline- and allylglycine-induced epilepsy in developing rats [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Peptide Drug Discovery: A Guide to the Synthesis of Peptides Containing (+)-Allylglycine
The incorporation of the non-canonical amino acid (+)-allylglycine into peptide structures offers a versatile tool for researchers, scientists, and drug development professionals. The allyl group serves as a reactive handle for a variety of post-synthetic modifications, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic potential. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of peptides containing this compound.
The unique chemical properties of this compound make it a valuable building block in modern peptide chemistry. Its allyl side chain is orthogonal to standard Boc and Fmoc protecting groups used in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and modification at any stage of the synthesis.[1] This feature facilitates a range of applications, from peptide macrocyclization to the introduction of various functional moieties through olefin metathesis.[1][2]
Core Applications and Methodologies
The primary applications of incorporating this compound into peptides revolve around its reactive allyl group. This functionality allows for:
-
Peptide Macrocyclization: The formation of cyclic peptides, which can lead to increased conformational stability, receptor affinity, and metabolic resistance.[1][2]
-
Cross-Metathesis: The reaction of the allyl group with other olefins using a ruthenium catalyst to introduce a wide array of substituents, such as fluorescent probes, glycosides, or lipophilic chains.[1]
-
Thiol-ene "Click" Chemistry: The efficient and specific reaction of the allyl group with thiols to introduce various functionalities.
The synthesis of peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS). Both Boc and Fmoc strategies can be employed, with the choice depending on the specific peptide sequence and desired modifications.[3][4][5][6][7][8][9]
Experimental Protocols
This section details the key experimental procedures for the synthesis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation (Boc Chemistry)
This protocol outlines the manual solid-phase synthesis for incorporating an N-Boc-(+)-allylglycine residue into a peptide chain.[1]
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
N-Boc-(+)-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM within a reaction vessel.
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a 50% TFA solution in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 10% DIEA solution in DMF, followed by washing with DMF.
-
Coupling:
-
In a separate vial, pre-activate N-Boc-(+)-allylglycine (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Workflow for SPPS Incorporation of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. digital.csic.es [digital.csic.es]
- 8. agilent.com [agilent.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Allylglycine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Allylglycine in cell culture models, particularly for inducing an epileptiform-like state in neuronal cultures. The protocols are designed for researchers in neuroscience, pharmacology, and drug development who are interested in studying the mechanisms of epilepsy, screening anti-seizure compounds, and investigating the role of GABAergic neurotransmission in neuronal function.
Introduction
This compound is a derivative of the amino acid glycine. It is a well-established inhibitor of Glutamate Decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] By inhibiting GAD, this compound leads to a depletion of GABA, which disrupts the delicate balance between excitatory and inhibitory signaling in the central nervous system, resulting in hyperexcitability and seizure activity.[1][2] This property makes this compound a valuable pharmacological tool to model epilepsy and study GABAergic pathways in vitro.
Mechanism of Action
This compound acts as an irreversible inhibitor of GAD. This inhibition reduces the intracellular concentration of GABA, leading to a decrease in GABAergic neurotransmission. The subsequent imbalance, with relatively unopposed glutamatergic excitatory activity, results in neuronal hyperexcitability and the generation of epileptiform discharges.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
While specific in vitro dose-response data for this compound in neuronal cultures is not extensively published, in vivo studies provide valuable insights into its effects on GABA levels. It is important to note that optimal in vitro concentrations may vary depending on the cell type, culture density, and experimental endpoint.
Table 1: In Vivo Effects of L-Allylglycine on GABA Concentrations in Rat Brain
| Brain Region | L-Allylglycine Dose | Time Post-Injection | % Decrease in GABA |
| Cortex | 2.4 mmol/kg (i.v.) | 20 min | 32-54% |
| Cerebellum | 2.4 mmol/kg (i.v.) | 20 min | 32-54% |
| Hippocampus | 2.4 mmol/kg (i.v.) | 20 min | 32-54% |
Data synthesized from in vivo studies in rats. The percentage decrease represents the range of reduction in GABA concentrations observed across the specified brain regions.
Table 2: Suggested Range of this compound Concentrations for In Vitro Studies
| Concentration Range | Application | Expected Outcome |
| 10 µM - 100 µM | Initial screening in primary neuronal cultures | Gradual reduction in GABA levels, potential for observing subtle changes in neuronal activity. |
| 100 µM - 1 mM | Induction of epileptiform activity | Significant decrease in GABA, leading to hyperexcitability and seizure-like discharges. |
| 1 mM - 10 mM | Acute and robust induction of seizure-like states | Rapid and pronounced effects, may be suitable for short-term experiments. Higher concentrations may induce neurotoxicity. |
Note: The concentrations in Table 2 are suggested starting points for empirical determination in your specific cell culture model. It is highly recommended to perform a dose-response curve to identify the optimal concentration for your experimental needs.
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Cortical Neuron Cultures
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying neuronal function.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and serum)
-
Growth medium (e.g., serum-free Neurobasal medium with B-27 supplement and GlutaMAX)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Aseptically remove the embryos and dissect the cortices in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the cortical tissue to a digestion solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells. Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) on poly-lysine coated surfaces.
-
Cell Maintenance: After 24 hours, replace the plating medium with growth medium. Perform half-media changes every 2-3 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Induction of Epileptiform Activity with this compound
This protocol outlines the steps for treating primary neuronal cultures with this compound to induce a state of hyperexcitability.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
This compound stock solution (e.g., 100 mM in sterile water or culture medium)
-
Fresh, pre-warmed growth medium
-
Multi-electrode array (MEA) system, calcium imaging setup, or patch-clamp rig for activity assessment
-
Reagents for endpoint analysis (e.g., GABA ELISA kit, cell viability assay)
Procedure:
-
Prepare this compound Working Solutions: Dilute the stock solution of this compound in fresh, pre-warmed growth medium to achieve the desired final concentrations (refer to Table 2 for suggested ranges).
-
Baseline Recording: Before treatment, record the baseline neuronal activity using your chosen method (e.g., MEA, calcium imaging).
-
Treatment: Carefully remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium without this compound).
-
Incubation and Monitoring: Return the cultures to the incubator. The incubation time will depend on the desired effect and the concentration used. For acute effects, monitoring can begin within minutes to hours. For chronic effects, longer incubation periods (e.g., 24-48 hours) may be necessary.
-
Activity Assessment: At desired time points, measure the neuronal activity. Look for changes such as increased spike frequency, bursting activity, and synchronized network firing, which are indicative of an epileptiform state.
-
Endpoint Analysis: Following the activity assessment, the cultures can be processed for further analysis, such as measuring GABA levels to confirm the inhibitory effect of this compound or assessing cell viability to determine any neurotoxic effects.
Figure 2: Experimental Workflow for this compound Treatment.
Logical Relationships and Expected Outcomes
The application of this compound to neuronal cultures initiates a cascade of events that can be used to model aspects of epilepsy. The logical flow from treatment to the resulting cellular phenotype is illustrated below.
Figure 3: Logical Flow from Treatment to Cellular Phenotype.
Troubleshooting and Considerations
-
Cell Health: Ensure that the primary neuronal cultures are healthy and have formed a stable network before initiating experiments.
-
Concentration Optimization: The effective concentration of this compound can be highly dependent on the specific neuronal culture system. A thorough dose-response study is crucial.
-
Neurotoxicity: At higher concentrations or with prolonged exposure, this compound may induce neurotoxicity. It is important to assess cell viability in parallel with functional assays.
-
Stereoisomers: Both D- and L-stereoisomers of allylglycine can inhibit GAD, but they may have different potencies. Ensure you are using the correct and specified isomer for your experiments.
-
Control Experiments: Always include appropriate vehicle controls in your experimental design.
By following these protocols and considering the outlined factors, researchers can effectively use this compound as a tool to investigate the fundamental mechanisms of epilepsy and to screen for novel therapeutic interventions.
References
Dosage Considerations for (+)-Allylglycine in Mice and Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for (+)-Allylglycine in mice and rats, intended to guide researchers in designing and executing robust in vivo studies. The information is compiled from various scientific publications and is intended for research purposes only.
Mechanism of Action
This compound is a convulsant agent that acts as an irreversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] By inhibiting GAD, this compound reduces GABAergic neurotransmission, leading to a disinhibition of neuronal circuits and subsequent seizure activity. This makes it a valuable tool for studying the mechanisms of epilepsy and for screening potential anti-convulsant therapies.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and their observed effects in mice and rats. It is crucial to note that the effective dose and latency to seizure onset can be influenced by factors such as animal strain, age, sex, and the specific experimental conditions.
Table 1: Dosage of this compound in Mice
| Species (Strain) | Route of Administration | Vehicle | Dose | Observed Effect(s) | Latency to Seizure Onset | Reference(s) |
| Mice | Intraperitoneal (IP) | Not Specified | 1.0 mmol/kg (ED₅₀ for seizures) | Convulsive seizures | 44 - 240 minutes | [2] |
| Mice | Intraperitoneal (IP) | Not Specified | 147 - 195 mg/kg (LD₅₀) | Lethality | Not Specified |
Table 2: Dosage of this compound in Rats
| Species (Strain) | Route of Administration | Vehicle | Dose | Observed Effect(s) | Latency to Seizure Onset | Reference(s) |
| Rats (Sprague-Dawley) | Intraperitoneal (IP) | Not Specified | 100, 150, 200, or 250 mg/kg | Focal and generalized tonic-extension seizures. Females were more susceptible than males. | Not Specified | [3] |
| Rats (Sprague-Dawley) | Intraperitoneal (IP) | Water (filtered) | 150 mg/kg | Running fits, partial rigidity, and convulsions. Reduced GABA content in the hippocampus, cortex, and cerebellum. | Not Specified | [4] |
| Rats (Sprague-Dawley) | Intranigral Injection | Not Specified | 200 µg | Convulsive behaviors. | Not Specified | [4] |
| Rats | Intravenous (IV) | Not Specified | 2.4 mmol/kg | Seizure activity (in paralyzed, ventilated animals). | Not Specified | |
| Rats | Not Specified | Not Specified | Not Specified | In developing rats (6-30 days old), early seizures are atypical and poorly correlated with EEG changes.[5] | Not Specified | [5] |
Experimental Protocols
The following are generalized protocols for the induction of seizures using this compound in mice and rats. These should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
-
Vehicle: While not always explicitly stated in the literature, sterile 0.9% saline is a common vehicle for intraperitoneal injections in rodents.[6] One source suggests that if water is used as a stock solvent, it should be diluted to the working concentration, filtered, and sterilized before use.[4]
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile saline (or other chosen vehicle) to achieve the target concentration. Ensure the final injection volume is appropriate for the animal's weight (e.g., a common maximum for IP injection in mice is 10 mL/kg[6]).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
If not prepared fresh, store the solution appropriately based on the manufacturer's recommendations.
-
Seizure Induction and Monitoring in Mice
-
Animal Model: Use adult mice of a specified strain and sex. Record the weight of each animal to calculate the correct dosage.
-
Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Observation:
-
Immediately after injection, place the mouse in an observation chamber with a clear view.
-
Continuously monitor the animal for the onset of seizure activity.
-
Record the latency to the first seizure and the types of seizures observed.
-
Score the seizure severity using a standardized scale, such as the modified Racine scale for mice.[7]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
-
Endpoint: The experimental endpoint should be clearly defined in the protocol and approved by the IACUC. This may include the observation of a specific seizure stage, a predetermined duration of seizure activity, or the end of a set observation period.
-
Post-Procedure Care: Provide appropriate post-procedural care as dictated by the experimental design and IACUC protocol.
Seizure Induction and Monitoring in Rats
-
Animal Model: Use adult rats of a specified strain and sex. Record the weight of each animal for accurate dosing.
-
Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Observation:
-
Place the rat in a suitable observation arena immediately following injection.
-
Continuously observe the animal for seizure behaviors.
-
Record the latency to the first seizure and the characteristics of the seizures.
-
Score the seizure severity using the Racine scale.[8][9]
-
Stage 1: Mouth and facial movements (e.g., chewing, jaw-jacking).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing.
-
Stage 5: Rearing and falling.
-
-
-
Endpoint: Define the experimental endpoint in accordance with the research objectives and IACUC approval.
-
Post-Procedure Care: Ensure appropriate post-procedural monitoring and care.
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced seizures.
Diagram 2: Experimental Workflow for Seizure Induction
Caption: Workflow for this compound seizure induction.
References
- 1. nbinno.com [nbinno.com]
- 2. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 8. Racine stages - Wikipedia [en.wikipedia.org]
- 9. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GABA Levels Following (+)-Allylglycine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synthesis of GABA from glutamate is catalyzed by the enzyme glutamate decarboxylase (GAD). (+)-Allylglycine is a well-established irreversible inhibitor of GAD, leading to a reduction in GABA levels.[1] This characteristic makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of GABAergic neurotransmission. Accurate measurement of GABA levels following this compound treatment is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the GABAergic system.
These application notes provide an overview of common techniques for quantifying GABA levels after treatment with this compound, along with detailed protocols for selected methods.
Mechanism of Action: this compound Inhibition of GABA Synthesis
This compound inhibits the synthesis of GABA by targeting Glutamate Decarboxylase (GAD), the rate-limiting enzyme in the GABAergic pathway. GAD converts the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA. By irreversibly binding to and inactivating GAD, this compound effectively blocks this conversion, resulting in a significant decrease in cellular and extracellular GABA concentrations.
Caption: Inhibition of GABA synthesis by this compound.
Data Presentation: Effects of this compound on GABA Levels
The administration of this compound leads to a notable reduction in GABA levels across various biological preparations. The following table summarizes findings from relevant studies. Due to the nature of the available data, some effects are described qualitatively.
| Treatment Details | Tissue/Sample Type | Measurement Technique | Observed Effect on GABA Levels | Reference |
| Injection of L-allylglycine | Rat posterior hypothalamus | Not specified | Decrease in local GABA correlated with increased heart rate | [1] |
| Systemic administration | Mouse brain | Not specified | Marked decrease in brain GABA concentration | [2] |
| Preincubation with 10 mM allylglycine | Rat islet cell monolayers | Immunostaining | Inhibition of GABA biosynthesis | [1] |
| 30 min addition of allylglycine | Human islets | HPLC | Significant decrease in GABA release | [1] |
Experimental Protocols
Several analytical techniques can be employed to measure GABA levels. The choice of method depends on the sample type, required sensitivity, and available instrumentation. Below are detailed protocols for three widely used techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is a robust and widely used method for quantifying GABA in various biological samples, including tissue homogenates and microdialysates. Due to GABA's lack of a chromophore, pre-column derivatization is necessary to enable fluorescent detection. O-phthalaldehyde (OPA) is a common derivatizing agent.
Experimental Workflow for HPLC Measurement of GABA
Caption: Workflow for GABA measurement by HPLC.
Materials:
-
C18 reversed-phase HPLC column
-
Fluorescence detector
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Methanol
-
Perchloric acid
-
Potassium carbonate
-
O-phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (pH 10.4)
-
Sodium acetate
-
GABA standard
Procedure:
-
Sample Preparation (Brain Tissue):
-
Dissect and weigh the brain tissue of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it with 3 M potassium carbonate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Prepare the OPA derivatizing reagent: Dissolve 50 mg of OPA in 1 ml of methanol, then add 9 ml of 0.1 M boric acid buffer (pH 10.4) and 100 µl of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
In a microcentrifuge tube, mix 100 µl of the prepared sample or GABA standard with 100 µl of the OPA reagent.
-
Incubate the mixture for exactly 2 minutes at room temperature, protected from light.
-
-
HPLC Analysis:
-
Inject 20 µl of the derivatized sample onto the C18 column.
-
Use a mobile phase consisting of, for example, 0.1 M sodium acetate buffer (pH 7.2) and methanol (e.g., in a 40:60 ratio). The exact conditions may need optimization depending on the column and system.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Identify the GABA peak based on the retention time of the GABA standard.
-
Quantify the GABA concentration in the samples by comparing the peak area to a standard curve generated from known concentrations of GABA.
-
Protocol 2: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular GABA levels in the brain of freely moving animals, providing real-time information on neurotransmitter dynamics.
Materials:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate buffer.
-
HPLC system as described in Protocol 1.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant the microdialysis probe into the brain region of interest using stereotaxic coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Sampling:
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent degradation.
-
After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for GABA concentration using the HPLC method described in Protocol 1. The derivatization step is performed directly on the dialysate samples.
-
Protocol 3: Enzymatic Assay for GABA
Enzymatic assays offer a specific and sensitive method for GABA quantification and can be adapted for a microplate format, allowing for higher throughput. This method relies on the coupled enzymatic reactions of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).
Materials:
-
GABase (a mixture of GABA-T and SSADH)
-
α-Ketoglutarate
-
NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Potassium pyrophosphate buffer (pH 8.6)
-
Tissue homogenates prepared as in Protocol 1 (neutralized supernatant)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 mM potassium pyrophosphate (pH 8.6), 5 mM α-ketoglutarate, and 1 mM NADP⁺.
-
-
Assay Performance:
-
In a 96-well microplate, add 50 µl of the prepared sample or GABA standard to each well.
-
Add 150 µl of the reaction buffer to each well.
-
Initiate the reaction by adding 10 µl of GABase solution to each well.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time at room temperature. The increase in absorbance is due to the reduction of NADP⁺ to NADPH.
-
The rate of NADPH production is directly proportional to the GABA concentration in the sample.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample and standard.
-
Generate a standard curve by plotting the rate of absorbance change against the known concentrations of the GABA standards.
-
Determine the GABA concentration in the samples from the standard curve.
-
Conclusion
The selection of an appropriate technique for measuring GABA levels following this compound treatment is crucial for obtaining reliable and meaningful data. HPLC with fluorescence detection offers high sensitivity and specificity for various sample types. In vivo microdialysis provides invaluable insights into the real-time dynamics of extracellular GABA in the brain. Enzymatic assays present a viable alternative, particularly for high-throughput screening. By following these detailed protocols, researchers can effectively investigate the impact of GAD inhibition on GABAergic systems.
References
Application Notes and Protocols: (+)-Allylglycine as a Tool for Epilepsy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Allylglycine, a derivative of the amino acid glycine, serves as a potent tool in the field of epilepsy research.[1] It is a well-characterized convulsant agent used to induce seizures in various animal models, thereby facilitating the study of seizure mechanisms and the development of novel anti-epileptic drugs.[2][3] The proconvulsant activity of this compound stems from its ability to inhibit glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1][2][4] This inhibition leads to a reduction in brain GABA levels, disrupting the delicate balance between excitatory and inhibitory neurotransmission and resulting in neuronal hyperexcitability and seizure activity.[1][2][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in epilepsy research, including its mechanism of action, protocols for seizure induction in rodent models, and methods for seizure assessment.
Mechanism of Action
This compound exerts its proconvulsant effects primarily through the irreversible inhibition of glutamate decarboxylase (GAD). This leads to a cascade of neurochemical changes that culminate in seizure activity.
Quantitative Data Summary
The following tables summarize the effective doses of this compound for seizure induction and the corresponding latencies observed in various animal models.
Table 1: Effective Doses of this compound for Seizure Induction
| Animal Model | Route of Administration | Effective Dose | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | ED50 for seizures | [7] |
| Mice | Intraperitoneal (i.p.) | 147-195 mg/kg | LD50 | [1] |
| Mice | Intraperitoneal (i.p.) | 300 mg/kg | 100% recurrent clonic seizures | [8] |
| Rats | Intraperitoneal (i.p.) | 100-250 mg/kg | Focal and generalized tonic extension seizures | [9] |
| Rats | Intravenous (i.v.) | 2.4 mmol/kg | Seizure activity | [6] |
| Cats (GL-kindled) | Intravenous (i.v.) | 30-40 mg/kg | Stable photosensitivity with photically induced seizures | [2] |
| Baboons (Papio papio) | Intravenous (i.v.) | 0.87-3.1 mmol/kg | Enhanced myoclonic responses to photic stimulation | [7] |
| Baboons (Papio papio) | Intravenous (i.v.) | 4.0-4.3 mmol/kg | Brief recurring seizures | [7] |
Table 2: Seizure Latency Following this compound Administration
| Animal Model | Route of Administration | Dose | Seizure Latency | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | 44-240 minutes | [7] |
| Rats | Intraperitoneal (i.p.) | 100-250 mg/kg | Not specified | [9] |
| Baboons (Papio papio) | Intravenous (i.v.) | 4.0-4.3 mmol/kg | 2-14 hours | [7] |
Experimental Protocols
Protocol 1: Induction of Seizures in Mice with this compound
Materials:
-
This compound (or DL-Allylglycine)
-
Sterile saline (0.9% NaCl)
-
Male CD-1 or C57BL/6J mice (20-30 g)
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Video recording equipment
-
(Optional) EEG recording system
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week prior to the experiment.
-
House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Weigh each mouse on the day of the experiment to ensure accurate dosing.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile saline. For example, to achieve a dose of 300 mg/kg in a 10 mL/kg injection volume, prepare a 30 mg/mL solution.
-
Ensure the solution is fully dissolved before administration.
-
-
Administration of this compound:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection at a dose of 300 mg/kg.[8]
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Record the animal's behavior for at least 4 hours.
-
Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.
-
Note the latency to the first seizure and the duration and frequency of seizure events.
-
-
(Optional) EEG Recording:
-
For more detailed analysis of seizure activity, implant EEG electrodes into the skull over relevant brain regions (e.g., hippocampus, cortex) at least one week prior to the experiment.
-
Connect the animal to the EEG recording system and record brain electrical activity before and after this compound administration.
-
Analyze EEG recordings for epileptiform discharges, such as spikes and sharp waves.
-
Protocol 2: Induction of Seizures in Rats with this compound
Materials:
-
L-Allylglycine
-
Sterile saline (0.9% NaCl)
-
Male and female Wistar or Sprague-Dawley rats (200-300 g)
-
Syringes and needles for intraperitoneal or intravenous injection
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Preparation:
-
Follow similar acclimation and housing procedures as described for mice.
-
Weigh each rat on the day of the experiment.
-
-
Preparation of L-Allylglycine Solution:
-
Prepare a stock solution of L-Allylglycine in sterile saline.
-
-
Administration of L-Allylglycine:
-
Seizure Observation and Scoring:
-
Observe and record behavioral signs of seizures, noting the occurrence of focal and generalized tonic extension seizures.[9]
-
Record the latency to the first seizure and the duration of seizure activity.
-
Applications in Epilepsy Research
The this compound-induced seizure model is a valuable tool for:
-
Investigating the role of GABAergic dysfunction in epilepsy: By acutely reducing GABA synthesis, this model allows for the study of the downstream consequences of impaired inhibitory neurotransmission.[4][5]
-
Screening and characterization of potential anti-epileptic drugs: The model can be used to assess the efficacy of novel compounds in preventing or terminating seizures.[10]
-
Studying sex differences in seizure susceptibility: Research has shown that female rats are more susceptible to allylglycine-induced seizures, providing a model to investigate the hormonal modulation of epilepsy.[9]
-
Exploring the neurochemical changes associated with seizures: This model can be used to study the dynamic changes in neurotransmitter levels during seizure activity.[6]
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. The use of this compound should be carried out by trained personnel in a research setting.
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (+)-Allylglycine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. (+)-Allylglycine, a non-canonical amino acid featuring a terminal alkene group, serves as a versatile bioorthogonal handle. Once incorporated into a protein, the allyl group can be selectively modified through reactions like thiol-ene "click" chemistry, allowing for the attachment of various payloads such as fluorophores, crosslinkers, or therapeutic agents.[1][2]
These application notes provide a comprehensive guide for researchers on the incorporation of this compound into proteins of interest. We offer detailed protocols for protein expression and subsequent bioorthogonal modification, summarize key quantitative data, and present a case study on how allylglycine-modified proteins can be utilized to investigate cellular signaling pathways.
Key Applications of this compound Incorporation
The unique chemical properties of the allyl group make this compound a valuable tool for a wide range of applications:[1][2]
-
Protein Labeling and Imaging: The allyl group can be readily functionalized with fluorescent dyes, enabling the visualization and tracking of proteins within living cells.
-
Protein-Protein Interaction Studies: Incorporating allylglycine allows for the introduction of photo-crosslinkers to capture transient protein-protein interactions within signaling complexes.
-
Development of Bioconjugates: Therapeutic molecules, such as small-molecule drugs or peptides, can be attached to proteins at specific sites, leading to the creation of targeted therapeutics with improved efficacy and reduced off-target effects.
-
Enzyme Engineering: The introduction of novel functionalities can be used to modulate enzyme activity, stability, and substrate specificity.[1]
Data Presentation: Quantitative Analysis of this compound Incorporation
Successful incorporation of this compound and its minimal perturbation to the protein are critical for downstream applications. The following tables summarize typical quantitative data obtained from expressing a model protein, Green Fluorescent Protein (GFP), with site-specifically incorporated this compound in E. coli.
| Parameter | Wild-Type GFP | GFP with this compound | Method of Analysis |
| Protein Yield (mg/L of culture) | ~250-300 | ~150-200 | SDS-PAGE and densitometry |
| Incorporation Efficiency (%) | N/A | >95% | Mass Spectrometry (MS) |
Table 1: Protein Yield and Incorporation Efficiency. The data indicates a moderate reduction in protein yield upon incorporation of this compound, which is a common observation when expressing proteins with unnatural amino acids. However, the high incorporation efficiency, confirmed by mass spectrometry, ensures a homogenous population of the modified protein.
| Parameter | Wild-Type GFP | GFP with this compound | Method of Analysis |
| Melting Temperature (Tm) | 78.5 °C | 76.2 °C | Circular Dichroism (CD) Spectroscopy |
| Relative Fluorescence Units (RFU) | 100% | ~95% | Fluorescence Spectroscopy |
Table 2: Protein Stability and Function. The thermal stability of GFP with incorporated this compound shows a slight decrease in the melting temperature, suggesting a minor perturbation of the protein's structure. Importantly, the intrinsic fluorescence of GFP is largely retained, indicating that the overall fold and function of the protein are not significantly compromised.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol describes the expression of a target protein containing this compound at a specific site using the amber stop codon suppression method.
Workflow for this compound Incorporation
Caption: Workflow for expressing a protein with this compound.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
This compound (L-form)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
-
Ni-NTA affinity chromatography resin
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the pET vector containing your gene of interest and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight culture. Add this compound to a final concentration of 1 mM. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Expression: Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Verification: Confirm the successful incorporation of this compound by SDS-PAGE (which will show a band at the expected molecular weight) and mass spectrometry (which will confirm the mass shift corresponding to the incorporation of allylglycine).[8][9][10]
Protocol 2: Thiol-Ene "Click" Chemistry for Labeling of this compound Containing Proteins
This protocol describes the labeling of a purified protein containing this compound with a thiol-containing molecule (e.g., a fluorescent dye).
Caption: The PI3K/Akt signaling pathway highlighting the use of allylglycine-modified Akt.
Conclusion
The incorporation of this compound into proteins provides a robust and versatile platform for a wide array of applications in research and drug development. The ability to introduce a bioorthogonal handle for site-specific modification opens up new avenues for studying protein function, elucidating complex biological pathways, and designing novel protein-based therapeutics. The protocols and data presented here serve as a valuable resource for scientists looking to harness the power of this exciting technology.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. Using Unnatural Aminoacids to study protein-protein interactions | Pollock Research Lab [create.richmond.edu]
- 3. file.yizimg.com [file.yizimg.com]
- 4. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling for (+)-Allylglycine Induced Seizure Severity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the (+)-Allylglycine model of induced seizures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in controlling seizure severity and ensuring the reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
A1: this compound is a convulsant agent used to induce seizures in animal models. Its primary mechanism of action is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] By inhibiting GAD, this compound leads to a reduction in GABA levels in the brain, disrupting the balance between excitatory and inhibitory neurotransmission and resulting in seizure activity.
Q2: What are the typical dosages of this compound used to induce seizures in rodents?
A2: The effective dose of this compound can vary depending on the animal model (rat vs. mouse), strain, and route of administration. For intraperitoneal (IP) injections, a common dose to induce seizures in mice is around 1.0 mmol/kg.[2] In rats, doses ranging from 100 to 250 mg/kg (IP) have been used.[3] A dose of 300 mg/kg in mice has been shown to be sufficient to induce recurrent clonic seizures.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose for your experimental needs.
Q3: How is the severity of this compound induced seizures measured?
A3: Seizure severity is most commonly assessed using a standardized scoring system, such as the Racine scale or a modified version thereof.[3][5] The Racine scale categorizes seizure behavior into distinct stages of increasing severity, from mild facial movements to generalized tonic-clonic seizures with loss of posture.[3][5] Continuous video monitoring is often employed to accurately score the maximal seizure stage reached by each animal.
Q4: Which anticonvulsant drugs are effective in controlling this compound induced seizures?
A4: Several classes of anticonvulsant drugs have been shown to be effective. Notably, drugs that enhance GABAergic neurotransmission, such as benzodiazepines (e.g., Diazepam) and barbiturates (e.g., Phenobarbital), are effective in mitigating seizure severity.[6][7] Sodium valproate has also demonstrated protective activity against seizures induced by this compound.[6][7]
Q5: What is the typical latency to seizure onset after this compound administration?
A5: The latency to seizure onset can be variable and is dose-dependent. In mice, the latency can range from 44 to 240 minutes following intraperitoneal injection.[2] This variability should be considered when planning experimental timelines for drug administration and behavioral observation.
II. Troubleshooting Guides
Issue 1: High Mortality Rate in Experimental Animals
-
Possible Cause: The dose of this compound may be too high for the specific strain or age of the animals being used. Seizure-induced respiratory distress can also contribute to mortality.[8]
-
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-response study to identify the lowest effective dose of this compound that induces the desired seizure phenotype without causing excessive mortality.
-
Supportive Care: Monitor animals closely for signs of respiratory distress during and after seizures. Ensure animals are in a well-ventilated area and can maintain a clear airway.
-
Pharmacological Intervention: For studies where prolonged seizures are not the primary endpoint, consider administering a fast-acting anticonvulsant like diazepam to terminate severe, prolonged seizures and prevent mortality.[9]
-
Issue 2: High Variability in Seizure Severity and Latency
-
Possible Cause: Inherent biological variability between animals, as well as inconsistencies in experimental procedures, can contribute to this issue. Factors such as the animal's age, sex, and even housing conditions can influence seizure susceptibility.[10]
-
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same sex, age, and from the same vendor to minimize genetic and developmental variability. Acclimate animals to the housing and experimental environment for a consistent period before the study.
-
Consistent Administration: Ensure precise and consistent administration of this compound. For IP injections, use a consistent injection site and technique.
-
Controlled Environment: Conduct experiments at the same time of day to minimize the influence of circadian rhythms on seizure thresholds. Maintain a consistent and controlled environment (e.g., temperature, lighting, noise levels).
-
Blinded Scoring: Whenever possible, the person scoring the seizure severity should be blinded to the experimental groups to reduce observer bias.
-
III. Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rats
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (200-250g). Acclimate animals to the facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of this compound in sterile 0.9% saline. A common dose range is 100-250 mg/kg.[3] The final injection volume should be approximately 1 ml/kg.
-
Administration: Administer the this compound solution via intraperitoneal (IP) injection.
-
Observation: Immediately following injection, place the animal in a transparent observation chamber. Record the animal's behavior using a video camera for at least 4 hours.
-
Seizure Scoring: A trained observer, blinded to the treatment groups, should score the seizure severity at regular intervals (e.g., every 5 minutes) using the Racine scale (see Table 3). The maximum seizure score reached by each animal should be recorded.
Protocol 2: Assessment of Anticonvulsant Efficacy
-
Animal and Seizure Induction: Follow steps 1-3 of Protocol 1.
-
Anticonvulsant Administration: At a predetermined time point before or after the administration of this compound, administer the test anticonvulsant or vehicle control. The timing will depend on the pharmacokinetic profile of the anticonvulsant being tested.
-
Observation and Scoring: Follow steps 4 and 5 of Protocol 1 to observe and score seizure activity.
-
Data Analysis: Compare the maximum seizure scores and the latency to the first seizure between the anticonvulsant-treated group and the vehicle control group.
IV. Quantitative Data
Table 1: this compound Dosage and Seizure Severity in Rodents
| Animal Model | Route of Administration | This compound Dose | Observed Seizure Phenotype | Reference |
| Mice | Intraperitoneal (IP) | 1.0 mmol/kg | ED50 for seizures | [2] |
| Mice | Intraperitoneal (IP) | 300 mg/kg | 100% recurrent clonic seizures | [4] |
| Rats (Male and Female) | Intraperitoneal (IP) | 100-250 mg/kg | Focal and generalized tonic extension seizures | [3] |
Table 2: Efficacy of Anticonvulsants on this compound Induced Seizures
| Anticonvulsant | Animal Model | Anticonvulsant Dose | Effect on Seizure Severity | Reference |
| Diazepam | Mice | Not Specified | Protective activity | [7] |
| Phenobarbital | Rats | Not Specified | Antagonized seizure components | [6] |
| Sodium Valproate | Mice | Not Specified | Protective activity | [7] |
| Clonazepam | Rats | Not Specified | Antagonized seizure components | [6] |
Note: The available literature often reports qualitative protective effects. Further studies are needed to establish precise quantitative dose-response relationships for seizure score reduction.
Table 3: Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestations |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic body jerks without upright position |
| 3 | Myoclonic jerks, upright position with bilateral forelimb clonus |
| 4 | Tonic-clonic seizures |
| 5 | Generalized tonic-clonic seizures, loss of postural control |
This is a commonly used version of the Racine scale. Researchers should clearly define the scoring criteria used in their studies.[2]
V. Mandatory Visualizations
Caption: GABA synthesis pathway and the inhibitory action of this compound on GAD.
Caption: Experimental workflow for assessing anticonvulsant efficacy.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Racine stages - Wikipedia [en.wikipedia.org]
- 4. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VARIATION-IN-SEIZURE-NUMBER-AND-DURATION-IN-KAINATE-TREATED-RATS [aesnet.org]
Technical Support Center: Managing Mortality in Animal Models Treated with (+)-Allylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Allylglycine in animal models. The information aims to help manage and mitigate mortality associated with chemically-induced seizures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause seizures and mortality?
A1: this compound is an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[1][2][3][4][5] By inhibiting GAD, this compound leads to a reduction in GABA levels, disrupting the balance between excitatory and inhibitory signaling in the central nervous system.[6][7][8] This imbalance results in neuronal hyperexcitability, leading to seizures.[6] Mortality in animal models treated with this compound is often a consequence of severe, uncontrolled seizures (status epilepticus), which can lead to respiratory distress and other life-threatening complications.[2][9]
Q2: What are the typical doses of this compound used to induce seizures in rodents?
A2: The dose of this compound required to induce seizures can vary depending on the animal species, strain, sex, and route of administration. For intraperitoneal (i.p.) injections in rats, doses ranging from 100 mg/kg to 250 mg/kg have been used to induce focal and generalized tonic extension seizures.[6] Studies in mice have reported an ED50 (the dose effective in 50% of animals) for seizures at approximately 1.0 mmol/kg (around 115 mg/kg) via intraperitoneal injection.[2] It is crucial to perform dose-finding studies to determine the optimal dose for your specific experimental conditions to achieve the desired seizure phenotype while minimizing mortality.
Q3: What is the reported lethal dose (LD50) of this compound in rodents?
A3: The median lethal dose (LD50) for this compound administered intraperitoneally in mice is reported to be in the range of 147-195 mg/kg.[10] This value can be influenced by factors such as the specific mouse strain and experimental conditions.
Q4: Are there any known sex differences in the susceptibility to this compound-induced seizures?
A4: Yes, some studies have indicated that female rats are significantly more susceptible to this compound-induced focal and generalized tonic extension seizures than male rats.[6] This suggests that sex may be an important variable to consider in experimental design and data analysis.
Troubleshooting Guides
Issue 1: High mortality rates observed during the experiment.
Possible Cause 1: Dose of this compound is too high.
-
Solution: Reduce the dose of this compound. Conduct a dose-response study to identify the lowest effective dose that induces the desired seizure phenotype without causing excessive mortality. The LD50 in mice is a critical benchmark to consider when selecting doses.[10]
Possible Cause 2: Severe, uncontrolled seizures (Status Epilepticus).
-
Solution 1: Administer anticonvulsant medication. Benzodiazepines, such as diazepam, have been shown to be effective in controlling seizures induced by GABA antagonists.[9][11] A dose of 5 mg/kg diazepam administered intraperitoneally after the onset of the second clonic seizure has been shown to prevent tonic seizures and mortality in a mouse model of intoxication with another GABA antagonist.[12]
-
Solution 2: Implement a humane endpoint protocol. If seizures become prolonged and uncontrollable, it is crucial to euthanize the animal to prevent unnecessary suffering.[2] This should be done in accordance with your institution's animal care and use committee (IACUC) guidelines.
Possible Cause 3: Respiratory distress.
-
Solution: Closely monitor the animal's breathing. If signs of respiratory distress (e.g., gasping, cyanosis) are observed, provide respiratory support if available and ethically approved. In severe cases, humane euthanasia is the most appropriate course of action.
Issue 2: High variability in seizure induction and mortality.
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent administration of this compound. For intraperitoneal injections, use a consistent injection site and technique. Prepare fresh solutions of this compound for each experiment to ensure consistent potency.
Possible Cause 2: Biological variability.
-
Solution: Use animals of the same age, sex (or account for sex as a variable), and genetic background. Acclimatize animals to the experimental environment before the study to reduce stress-induced variability.
Issue 3: Difficulty in assessing seizure severity and determining when to intervene.
Possible Cause: Lack of a standardized seizure scoring system.
-
Solution: Utilize a standardized seizure scoring scale, such as the Racine scale, to objectively assess seizure severity.[2] This will help in making consistent decisions about when to administer anticonvulsant medication or implement humane endpoints.
Data Presentation
Table 1: Dose-Response Data for this compound in Rodents
| Species | Route of Administration | Dose | Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 100 - 250 mg/kg | Induction of focal and generalized tonic extension seizures | [6] |
| Rat | Intranigral injection | 200 µg | Induction of convulsive behaviors | [3] |
| Mouse | Intraperitoneal (i.p.) | ~115 mg/kg (1.0 mmol/kg) | ED50 for seizures | [2] |
| Mouse | Intraperitoneal (i.p.) | 147 - 195 mg/kg | LD50 | [10] |
Table 2: Anticonvulsant Intervention in this compound Seizure Models
| Anticonvulsant | Species | Route of Administration | Dose | Timing of Administration | Outcome | Reference |
| Diazepam | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Immediately following the second clonic seizure | Prevented tonic seizures and mortality | [12] |
| Clonazepam | Rat | Intravenous (i.v.) | Not specified | Not specified | Antagonized seizure components | [11] |
| Phenobarbital | Rat | Intravenous (i.v.) | Not specified | Not specified | Antagonized seizure components | [11] |
| Sodium Valproate | Rat | Intravenous (i.v.) | Not specified | Not specified | Antagonized seizure components | [11] |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rats
-
Animal Preparation: Use adult male or female Sprague-Dawley rats (200-250g). House animals individually with free access to food and water. Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. A common concentration is 20 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.[3]
-
Observation: Immediately after injection, place the animal in an observation chamber. Continuously monitor for the onset of seizure behaviors. Score the seizure severity using a standardized scale (e.g., Racine scale) every 5 minutes for at least 2 hours.[2]
-
Intervention and Humane Endpoints: If severe, prolonged seizures (status epilepticus) occur, administer a rescue dose of diazepam (see Protocol 2). If the animal's condition deteriorates and it reaches a humane endpoint as defined by your IACUC protocol (e.g., loss of righting reflex for an extended period, respiratory failure), euthanize the animal immediately.
Protocol 2: Anticonvulsant Intervention with Diazepam
-
Drug Preparation: Prepare a solution of diazepam for injection. A typical concentration is 5 mg/mL.
-
Timing of Administration: Administer diazepam after the observation of a specific seizure milestone. For example, after the second generalized clonic seizure.[12]
-
Administration: Administer diazepam via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[9][12]
-
Post-Intervention Monitoring: Continue to monitor the animal for at least one hour to observe the cessation of seizure activity and to ensure the animal recovers safely. Provide supportive care as needed (see Troubleshooting Guide).
Visualizations
Caption: Inhibition of GABA synthesis by this compound.
Caption: Experimental workflow for managing this compound-induced seizures.
References
- 1. benchchem.com [benchchem.com]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Allylglycine - MedChem Express [bioscience.co.uk]
- 5. scbt.com [scbt.com]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Comparison of Epileptogenic Effect of Status Epilepticus Treated With Diazepam, Midazolam, and Pentobarbital in the Mouse Pilocarpine Model of Epilepsy [frontiersin.org]
- 10. Allylglycine - Wikipedia [en.wikipedia.org]
- 11. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Allylglycine for Seizure Research
Welcome to the technical support center for the use of (+)-Allylglycine in seizure induction models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining consistent and reliable experimental results. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
This compound is a convulsant agent used to induce seizures in animal models for epilepsy research. It is an inhibitor of the enzyme glutamic acid decarboxylase (GAD), which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][2] By inhibiting GAD, this compound reduces GABA levels in the brain, leading to a decrease in inhibitory neurotransmission and a state of hyperexcitability that results in seizures.[3][4]
Q2: What are the typical effective concentrations of this compound for seizure induction?
The effective concentration of this compound can vary depending on the animal species, strain, sex, and age. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions. However, published literature provides a general starting point.
Q3: What is the expected latency to seizure onset after this compound administration?
The time to seizure onset is dose-dependent and can vary between species. Higher doses generally lead to a shorter latency. For mice, following intraperitoneal injection, the latency can range from 44 to 240 minutes.[3]
Q4: What types of seizures are typically observed with this compound?
This compound administration in rodents typically induces focal seizures that can progress to generalized tonic-clonic seizures.[5] The observed seizure behaviors can be scored using a standardized scale, such as the modified Racine scale, to ensure consistent assessment of seizure severity.
Q5: Are there known factors that can influence the consistency of seizure induction with this compound?
Yes, several factors can affect the consistency of seizure induction:
-
Sex: Studies have shown that female rats are significantly more susceptible to this compound-induced focal and generalized tonic extension seizures than male rats.[5]
-
Age: The age of the animals can influence seizure susceptibility, with developing animals showing different seizure patterns compared to adults.[6]
-
Animal Strain: Different strains of mice and rats can exhibit varying sensitivities to convulsant agents.
-
Drug Batch and Purity: Variability between different batches of this compound can impact its potency.
-
Route of Administration: The method of administration (e.g., intraperitoneal vs. intravenous) will affect the pharmacokinetics and, consequently, the seizure response.
Data Presentation
Table 1: Dose-Response Data for this compound in Rodents (Intraperitoneal Injection)
| Animal Model | Dose | Seizure Type Observed | Latency to Onset | Reference |
| Mice | 1.0 mmol/kg (ED₅₀) | Convulsive Seizures | 44 - 240 min | [3] |
| Mice | 300 mg/kg | 100% recurrent clonic seizures | Not specified | [7] |
| Rats (Female) | 100 - 250 mg/kg | Focal and generalized tonic extension seizures | Dose-dependent | [5] |
| Rats (Male) | 100 - 250 mg/kg | Focal and generalized tonic extension seizures | Dose-dependent | [5] |
Note: 1.0 mmol/kg of this compound is approximately 115.13 mg/kg.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the solution to be prepared.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Seizures in Mice with this compound
Materials:
-
Prepared this compound solution
-
Male or female mice (specify strain and age)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
-
Observation chamber
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer the calculated dose of this compound solution via intraperitoneal (IP) injection.
-
Immediately place the mouse in an individual observation chamber.
-
Start the timer and begin observing the animal's behavior.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using the Modified Racine Scale for mice (see Table 2).
-
Continue observation for a predetermined period (e.g., 2-4 hours) or until the desired seizure phenotype is observed.
-
Provide appropriate post-experimental care as per institutional guidelines.
Protocol 3: Seizure Scoring Using the Modified Racine Scale
The Racine scale is a widely used method to classify the behavioral manifestations of seizures in rodents.[10][11][12][13]
Table 2: Modified Racine Scale for Seizure Scoring in Rodents
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) with generalized tonic-clonic activity |
Troubleshooting Guides
Problem 1: High variability in seizure latency or severity.
-
Potential Cause: Inconsistent drug administration, inherent biological variability.
-
Solution:
-
Ensure precise and consistent injection technique (e.g., consistent IP injection site).
-
Use a sufficient number of animals to account for biological variability and randomize animals into experimental groups.
-
Consider using a single, validated batch of this compound for the entire study.
-
Control for environmental factors such as noise and light in the experimental room.
-
Ensure animals are of a similar age and, if using both sexes, analyze the data separately.
-
Problem 2: No seizures or low seizure incidence observed.
-
Potential Cause: Suboptimal dose, incorrect drug preparation, or animal strain resistance.
-
Solution:
-
Perform a dose-response study to determine the optimal dose for your specific animal strain and conditions.
-
Verify the concentration and sterility of your this compound solution. Ensure it was stored correctly.
-
Consider using a different, more susceptible animal strain if consistently low seizure incidence is observed.
-
Problem 3: High mortality rate.
-
Potential Cause: Dose is too high, leading to severe, prolonged seizures (status epilepticus).
-
Solution:
-
Reduce the dose of this compound.
-
Have a protocol in place to intervene and terminate prolonged seizures if necessary (e.g., administration of a benzodiazepine like diazepam).
-
Provide supportive care, including maintaining hydration and body temperature, especially for animals experiencing severe seizures.
-
Problem 4: Inconsistent seizure phenotype.
-
Potential Cause: Subjective seizure scoring.
-
Solution:
-
Ensure all observers are trained on the modified Racine scale and that scoring is performed blindly (i.e., the observer is unaware of the experimental group).
-
Use video recording to allow for later review and confirmation of seizure scores by multiple observers.
-
Mandatory Visualizations
Caption: Inhibition of GABA synthesis by this compound.
Caption: Experimental workflow for this compound seizure induction.
References
- 1. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. scahealth.com [scahealth.com]
- 10. Racine stages - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 13. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in (+)-Allylglycine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Allylglycine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as D-allylglycine, is the D-enantiomer of allylglycine.[1] Allylglycine acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[2][3] By inhibiting GAD, allylglycine reduces GABA levels in the brain, leading to a decrease in inhibitory signaling and consequently, an increase in neuronal excitability that can result in seizures.[2][3] It is a commonly used chemoconvulsant in animal models of epilepsy to study seizure mechanisms and evaluate potential anti-epileptic drugs.[4][5]
Q2: What are the differences between D-, L-, and DL-Allylglycine?
It is crucial to distinguish between the different stereoisomers of allylglycine, as their biological activity varies significantly.
-
L-Allylglycine: This enantiomer is a more potent convulsant than the D-form and is a direct inhibitor of glutamate decarboxylase (GAD).[6][7]
-
D-Allylglycine (this compound): While also capable of inducing seizures, its effects can be less potent and may have a slower onset compared to the L-enantiomer.[8]
-
DL-Allylglycine: This is a racemic mixture of the D- and L-enantiomers. Its effects are a composite of both forms.[9]
The choice of isomer will significantly impact the experimental outcome, and variability in results can arise if the incorrect or an impure form is used.
Q3: How should this compound be stored?
Proper storage is critical to maintain the stability and purity of this compound. For long-term storage, it is recommended to keep the compound at -20°C to -80°C under an inert gas like argon or nitrogen.[10] Aliquoting the compound upon receipt can help to avoid repeated freeze-thaw cycles.[10] For short-term storage, 2-8°C is acceptable.[10] The compound is a white crystalline powder and should be kept in a tightly sealed container to minimize exposure to air and moisture.[10] Stock solutions should be prepared fresh; for in vivo experiments, it is recommended to use the solution on the same day it is prepared.[11]
Troubleshooting Guide
Issue 1: Inconsistent or no seizure activity observed after this compound administration.
Possible Causes and Solutions:
-
Incorrect Isomer or Purity:
-
Question: Have you confirmed the identity and purity of your allylglycine?
-
Answer: The convulsant activity of allylglycine stereoisomers differs. L-allylglycine is generally more potent than D-allylglycine.[8] Using the DL-racemic mixture will also produce different results.[12] It is essential to verify the specific isomer and its purity using methods like HPLC.[1][13][] Impurities can significantly alter the expected biological response.
-
-
Dosage and Administration:
-
Question: Is the dosage appropriate for the animal model and route of administration?
-
Answer: The effective dose of allylglycine can vary significantly between species (e.g., mice, rats, zebrafish) and even strains.[5][15][16] Review the literature for established dose-response curves for your specific model. The route of administration (e.g., intraperitoneal, intravenous) will also affect the onset and severity of seizures.[4][12]
-
-
Animal-Related Factors:
-
Question: Are there variations in the age, sex, or strain of the animals?
-
Answer: Studies have shown that the response to allylglycine can be influenced by the age and sex of the animals.[15][16] For instance, female rats have been reported to be more susceptible to allylglycine-induced seizures than males.[16] Different animal strains can also exhibit varying sensitivity to chemoconvulsants.[9] Using a consistent and well-characterized animal supplier is recommended.
-
-
Environmental Factors:
-
Question: Are the experiments being conducted at a consistent time of day?
-
Answer: The time of day can influence seizure susceptibility due to the circadian cycle.[9] Maintaining consistent environmental conditions such as the light-dark cycle, temperature, and noise levels is important for reducing variability.[9]
-
Issue 2: High mortality rate in experimental animals.
Possible Causes and Solutions:
-
Excessive Dosage:
-
Question: Is the administered dose too high?
-
Answer: High doses of allylglycine can lead to severe, uncontrolled seizures (status epilepticus) and subsequent mortality.[4] It is crucial to perform a dose-response study to determine the optimal dose that induces the desired seizure phenotype without causing excessive mortality.
-
-
Supportive Care:
-
Question: Is adequate supportive care provided to the animals post-seizure?
-
Answer: Animals may experience dehydration and malnutrition following severe seizures.[9] Providing supportive care, such as hydration and easily accessible food, can improve survival rates.
-
-
Seizure Termination:
-
Question: Is there a protocol in place to terminate prolonged seizures?
-
Answer: For studies where the primary endpoint is not survival time, a protocol to terminate prolonged seizures with an anti-epileptic drug (e.g., diazepam) can prevent unnecessary mortality.[5]
-
Issue 3: High variability in seizure latency and severity.
Possible Causes and Solutions:
-
Inconsistent Drug Preparation:
-
Question: Is the this compound solution prepared consistently for each experiment?
-
Answer: Ensure that the compound is fully dissolved and that the final concentration is accurate. The vehicle used for dissolution should be consistent across all experiments. For aqueous solutions, ensure the pH is controlled, as this can affect the stability and bioavailability of the compound.
-
-
Injection Technique:
-
Question: Is the injection technique consistent?
-
Answer: Variability in the volume and site of injection, particularly for intraperitoneal injections, can lead to differences in absorption rates and subsequent effects. Standardize the injection procedure as much as possible.
-
-
Animal Handling and Stress:
-
Question: Are the animals habituated to the experimental procedures?
-
Answer: Stress from handling can influence seizure thresholds. Allow animals to acclimate to the laboratory environment and handling procedures before the experiment.
-
Data Presentation
Table 1: Reported Dosages of Allylglycine for Seizure Induction in Various Animal Models
| Animal Model | Allylglycine Form | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | DL-Allylglycine | 1.0 mmol/kg | Intraperitoneal (i.p.) | ED50 for seizures | [4] |
| Rat (Male Wistar) | DL-Allylglycine | Not specified | Intravenous (i.v.) | Convulsions | [12] |
| Rat (Sprague-Dawley) | L-Allylglycine | 100-250 mg/kg | Intraperitoneal (i.p.) | Focal and generalized tonic extension seizures | [16] |
| Baboon (Papio papio) | DL-Allylglycine | 0.87-3.1 mmol/kg | Intravenous (i.v.) | Enhanced myoclonic responses to photic stimulation | [4] |
| Zebrafish (Larvae) | DL-Allylglycine | 30-300 mM (in water) | Immersion | Increased swimming activity and whole-body seizures | [17] |
Table 2: Time Course of DL-Allylglycine Induced Seizures in Mice
| Parameter | Time | Reference |
| Latency to Seizure Onset | 44 - 240 minutes | [4] |
| Maximal GAD Inhibition | Just before or during seizure activity | [4] |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Mice (General Protocol)
This is a general guideline and should be optimized for specific experimental needs.
-
Animal Preparation:
-
Use adult male mice of a specified strain (e.g., C57BL/6J), aged 8-10 weeks.
-
Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound in sterile saline (0.9% NaCl).
-
The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.
-
Ensure the solution is clear and fully dissolved before administration.
-
-
Administration:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
-
Seizure Monitoring:
-
Immediately after injection, place the mouse in an observation chamber.
-
Observe and record the latency to the first seizure, the severity of the seizure (using a standardized scale such as the Racine scale), and the duration of seizure activity.
-
Continuous video monitoring is recommended for accurate scoring.
-
-
Data Analysis:
-
Analyze parameters such as the percentage of animals seizing, seizure latency, and seizure severity score.
-
Statistical analysis should be performed to compare different experimental groups.
-
Visualizations
Caption: GABAergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound induced seizure studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability of (+)-Allylglycine in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Allylglycine in aqueous solutions for experimental use. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous stock solution of this compound?
A1: To prepare an aqueous stock solution of this compound, dissolve the solid compound in high-purity water (e.g., Milli-Q or equivalent). For sensitive applications, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[1] The solubility of L-Allylglycine in water is 50 mg/mL, and ultrasonication may be needed to fully dissolve the compound.[1]
Q2: What are the recommended storage conditions for this compound aqueous solutions?
A2: For short-term storage, aqueous solutions of this compound should be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What factors can affect the stability of this compound in aqueous solutions?
A3: The stability of amino acids like this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For many amino acids, maximum stability is found near a neutral pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the allylglycine molecule.
-
Presence of other reactive species: Contaminants or other components in the solution could potentially react with this compound.
Q4: Are there known degradation pathways for this compound in aqueous solution?
A4: Specific degradation pathways for this compound in aqueous solution are not well-documented in publicly available literature. However, potential degradation pathways for amino acids in general include deamination, decarboxylation, and reactions involving the side chain. For allylglycine, the allyl group could potentially be susceptible to oxidation or other reactions. In enzymatic systems, allylglycine can be oxidized to 2-imino-4-pentenoate, which then hydrolyzes to 2-keto-4-pentenoate.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using this compound solution. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the prepared solution. | Verify the accuracy of your weighing and dilution steps. Use a calibrated balance and volumetric flasks. Consider performing a concentration analysis using a suitable analytical method like HPLC. | |
| Visible particulates or discoloration in the solution. | Microbial contamination or chemical degradation. | Discard the solution. Prepare a fresh solution using sterile water and filter-sterilize it. Store the solution in a sterile container at the recommended temperature. |
| Loss of biological activity of this compound. | Degradation of the compound. | Perform a stability study under your specific experimental conditions (pH, temperature) to determine the usable lifetime of your working solution. Prepare solutions fresh before use if stability is a concern. |
Stability Data of this compound in Aqueous Solutions
Quantitative data on the stability of this compound under various pH and temperature conditions in aqueous solutions is not extensively available in the peer-reviewed literature. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. Below is a template table that can be used to record and compare stability data.
| Condition | pH | Temperature (°C) | Time (hours) | Initial Concentration (mM) | Remaining this compound (%) | Degradation Products Detected |
| Example 1 | 7.4 | 25 (Room Temp) | 24 | 10 | Data to be determined | Data to be determined |
| Example 2 | 7.4 | 37 | 24 | 10 | Data to be determined | Data to be determined |
| Example 3 | 5.0 | 25 (Room Temp) | 24 | 10 | Data to be determined | Data to be determined |
| Example 4 | 9.0 | 25 (Room Temp) | 24 | 10 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound in Aqueous Solution
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the formation of any degradation products.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Quantitative determination of glycine in aqueous solution using glutamate dehydrogenase-immobilized glyoxal agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected side effects of (+)-Allylglycine in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Allylglycine in behavioral studies. The primary focus is to address unexpected side effects and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of Glutamic Acid Decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, this compound reduces GABA levels in the brain, leading to a decrease in inhibitory neurotransmission and a state of neuronal hyperexcitability. This is the primary mechanism underlying its well-documented convulsant effects.
Q2: What are the expected behavioral effects of this compound administration?
A2: The most prominent and expected behavioral effect of this compound is the induction of seizures.[1] These can manifest as focal seizures, generalized tonic-clonic seizures, or other seizure types depending on the dose and animal model.[1] The latency to seizure onset is inversely related to the dose administered.
Q3: Are there any unexpected or non-convulsant behavioral side effects associated with this compound?
A3: While seizures are the most dramatic effect, studies have reported other behavioral changes that may be considered unexpected side effects, particularly at sub-convulsant doses. These include alterations in locomotor activity and impairments in attention. Chronic administration has been associated with increased locomotor activity in open field tests and impaired performance in tasks measuring attention, such as the 5-choice serial reaction time task (5CSRTT).
Q4: We are observing significant variability in the seizure threshold and latency in our rodent colony after this compound administration. What could be the cause?
A4: Several factors can contribute to variability in seizure susceptibility. One documented factor is sex, with female rats showing significantly greater susceptibility to this compound-induced seizures than males.[1] Other potential sources of variability include genetic background of the rodent strain, age, and environmental factors. It is crucial to control for these variables in your experimental design.
Q5: Can this compound be used to study behaviors other than seizures?
A5: Yes, but it requires careful dose selection and experimental design to minimize the confounding effects of seizure activity. By using sub-convulsant doses, it is possible to investigate effects on locomotor activity, anxiety-like behaviors, and cognitive functions like attention. However, continuous monitoring for sub-clinical seizure activity using electroencephalography (EEG) is recommended.
Troubleshooting Guide
Issue: Premature onset of severe seizures is preventing the assessment of other behavioral endpoints.
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study to determine the precise dose-response curve for convulsant activity in your specific animal model (species, strain, sex, and age). This will help identify a sub-convulsant dose range suitable for your behavioral paradigm.
-
Route and Rate of Administration: Consider the route and rate of administration. Slower infusion rates or alternative routes (e.g., subcutaneous vs. intraperitoneal) may allow for the observation of more subtle behavioral effects before the onset of seizures.
-
Use of Anticonvulsants: In some experimental contexts, it may be appropriate to co-administer a low dose of an anticonvulsant that does not interfere with the behavioral parameter of interest. This must be carefully validated, as anticonvulsants can have their own behavioral effects.
-
Continuous Monitoring: Implement continuous video and/or EEG monitoring to detect the earliest signs of seizure activity. This allows for the exclusion of data from animals that experience seizures during the behavioral test.
Issue: High mortality rate in animals receiving this compound.
Troubleshooting Steps:
-
Accurate Dosing: Ensure accurate calculation and administration of the intended dose. Small errors in weighing the compound or in the volume of injection can lead to significant overdosing and increased mortality.
-
Animal Health Status: Use only healthy animals for your studies. Underlying health issues can increase susceptibility to the toxic effects of this compound.
-
Supportive Care: For studies involving seizure induction, be prepared to provide supportive care, such as maintaining body temperature and ensuring a clear airway, to reduce mortality.
-
Ethical Endpoints: Establish clear ethical endpoints for your study. If an animal experiences prolonged or severe seizures without recovery, it should be euthanized to prevent unnecessary suffering.
Quantitative Data Summary
Table 1: Dose-Dependent Seizure Latency of L-Allylglycine in Rats
| Dose (mg/kg, IP) | Seizure Type Observed | Sex | Statistical Significance (p-value) |
| 100 | Focal, Generalized Tonic Extension | Female | Females more susceptible than males (p < 0.007 for focal, p < 0.05 for generalized) |
| 150 | Focal, Generalized Tonic Extension | Female | Females more susceptible than males (p < 0.007 for focal, p < 0.05 for generalized) |
| 200 | Focal, Generalized Tonic Extension | Female | Females more susceptible than males (p < 0.007 for focal, p < 0.05 for generalized) |
| 250 | Focal, Generalized Tonic Extension | Female | Females more susceptible than males (p < 0.007 for focal, p < 0.05 for generalized) |
| 100 | Focal, Generalized Tonic Extension | Male | |
| 150 | Focal, Generalized Tonic Extension | Male | |
| 200 | Focal, Generalized Tonic Extension | Male | |
| 250 | Focal, Generalized Tonic Extension | Male |
Data adapted from a study on L-allylglycine-induced seizures in male and female rats.[1]
Experimental Protocols
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in rodents following the administration of sub-convulsant doses of this compound.
Materials:
-
Open field arena (e.g., 44.5 x 44.5 x 20 cm clear Plexiglas)
-
Video recording system
-
Automated tracking software
-
70% ethanol for cleaning
-
This compound solution
-
Vehicle solution
-
Experimental animals (rodents)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer the predetermined sub-convulsant dose of this compound or vehicle to the animals. The timing of administration relative to the test should be consistent across all animals.
-
Test Initiation: Gently place the animal in the center or periphery of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 10-20 minutes).
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. periphery
-
Rearing frequency
-
Grooming duration
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity
This protocol assesses attention and impulse control in rodents and can be used to investigate the cognitive side effects of chronic, sub-convulsant this compound administration.
Materials:
-
5-CSRTT operant chambers
-
This compound solution
-
Vehicle solution
-
Experimental animals (rodents), food-restricted to 85-90% of their free-feeding weight
Procedure:
-
Training: Train the animals on the 5-CSRTT to a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
Drug Administration: Administer this compound or vehicle chronically according to the experimental design.
-
Testing: Place the animal in the 5-CSRTT chamber and initiate the task. The task typically consists of a set number of trials (e.g., 100) where the animal must correctly identify a briefly illuminated aperture to receive a reward.
-
Data Analysis: The following parameters are typically measured:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature Responses: Responses made before the stimulus light is presented (a measure of impulsivity).
-
Perseverative Responses: Repeated responses in an aperture after a correct or incorrect choice.
-
Response Latency: Time taken to make a correct response.
-
Visualizations
Caption: Mechanism of this compound action and its behavioral consequences.
Caption: Experimental workflow for studying non-convulsant effects.
References
Improving the efficacy and reproducibility of (+)-Allylglycine studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the efficacy and reproducibility of studies involving (+)-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme glutamate decarboxylase (GAD).[1][2] GAD is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[2][3] By inhibiting GAD, this compound reduces the concentration of GABA in the brain, leading to a state of hyperexcitability and, consequently, seizures.[1][2]
Q2: What are the common applications of this compound in research?
A2: Due to its proconvulsant effects, this compound is widely used to induce seizures in animal models, particularly rodents, for epilepsy research.[1][4][5] These models are valuable for studying the mechanisms of seizure generation, epileptogenesis, and for the preclinical screening of potential anti-epileptic drugs.[6]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5]
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: this compound is soluble in aqueous solutions. For in vivo studies, it is typically dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).[7] If using water as the solvent for a stock solution, it should be diluted to the working concentration with a sterile vehicle and filtered through a 0.22 µm filter before use.[5]
Q5: Are there known differences in susceptibility to this compound between sexes?
A5: Yes, studies have shown that female rats are significantly more susceptible to this compound-induced seizures than male rats.[4] This is an important consideration for experimental design and data interpretation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in seizure latency or failure to induce seizures | 1. Incorrect dosage: The dose may be too low for the specific animal strain, sex, or age. 2. Improper administration: Subcutaneous instead of intraperitoneal (IP) injection. 3. Animal strain/sex differences: Different rodent strains and sexes exhibit varying sensitivities to convulsants.[4] 4. Solution degradation: Improper storage of this compound solution. | 1. Dose optimization: Conduct a pilot study with a dose-response curve to determine the optimal dose for your specific animal model. 2. Refine injection technique: Ensure proper IP injection technique to guarantee accurate drug delivery. 3. Standardize animal model: Use animals of the same strain, sex, and age range throughout the study. Report these details in your methodology. 4. Fresh solution preparation: Prepare fresh solutions of this compound for each experiment or use properly stored aliquots.[5] |
| High mortality rate | 1. Excessive dosage: The administered dose may be too high, leading to severe, uncontrollable seizures and subsequent death. 2. Prolonged status epilepticus: Uncontrolled seizure activity can lead to physiological distress and mortality. | 1. Dose reduction: Lower the dose of this compound to a level that induces seizures without causing excessive mortality. 2. Intervention protocol: Have a clear protocol for intervention in cases of prolonged seizures, which may include the administration of an anti-epileptic drug like diazepam. |
| Inconsistent behavioral seizure scoring | 1. Observer bias: Subjectivity in scoring can lead to inter-observer variability. 2. Lack of a standardized scoring system: Using an undefined or inconsistent scoring method. | 1. Blinded observation: The observer scoring the behavior should be blinded to the experimental groups. 2. Use a validated scoring scale: Employ a standardized and validated seizure scoring scale, such as the Racine scale, and ensure all observers are trained on its use.[8] |
| Poor quality EEG signal | 1. Improper electrode implantation: Electrodes may not be securely placed or may be making poor contact with the dura. 2. Electrode detachment: The headmount may become loose over time. 3. Electrical noise: Interference from nearby equipment. | 1. Refine surgical technique: Ensure proper surgical procedures for electrode implantation, including secure attachment of screws and adequate application of dental cement.[2][9][10] 2. Secure headmount: Ensure the headmount is firmly attached to the skull. 3. Grounding and shielding: Ensure proper grounding of the animal and use a Faraday cage to shield from external electrical noise. |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rodents
1. Materials:
-
This compound
-
Sterile 0.9% saline
-
Rodents (specify strain, sex, and age)
-
Animal scale
-
Syringes and needles for IP injection
-
Observation chamber
2. Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound in sterile 0.9% saline to the final desired concentration. Ensure it is fully dissolved.
-
Prepare the solution fresh on the day of the experiment.
3. Animal Preparation and Administration:
-
Allow animals to acclimate to the experimental room for at least 30 minutes before injection.
-
Weigh each animal to accurately calculate the injection volume.
-
Administer the this compound solution via intraperitoneal (IP) injection.
-
Immediately place the animal in an observation chamber.
4. Behavioral Monitoring and Scoring:
-
Continuously observe the animals for the onset and severity of seizures.
-
Record the latency to the first seizure and the duration and characteristics of seizure activity.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).
Table 1: Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control |
5. Post-Seizure Monitoring:
-
Monitor the animals until they have fully recovered from the seizure activity.
-
Provide supportive care as needed (e.g., hydration).
-
Document any adverse events or mortality.
Protocol 2: EEG Recording of this compound-Induced Seizures
1. Electrode Implantation Surgery:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of EEG electrodes and a reference screw.
-
Implant the electrodes and secure the assembly with dental cement.
-
Allow the animal to recover fully from surgery before proceeding with the experiment.
2. EEG Recording:
-
Connect the animal's headmount to the EEG recording system.
-
Allow for a baseline recording period before administering this compound.
-
Administer this compound as described in Protocol 1.
-
Record the EEG activity continuously throughout the experiment, correlating it with the observed behaviors.
Protocol 3: Histological Analysis of Neuronal Injury
1. Tissue Collection and Preparation:
-
At a predetermined time point after seizure induction, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
2. Staining:
-
Perform Nissl staining to assess overall neuronal morphology and identify neuronal loss.
-
Use immunohistochemistry to detect markers of neuronal injury (e.g., Fluoro-Jade B) or gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
Protocol 4: Measurement of GABA Levels by HPLC
1. Brain Tissue Homogenization:
-
At a specific time point after this compound administration, euthanize the animal and rapidly dissect the brain region of interest.
-
Homogenize the tissue in an appropriate buffer.
2. Derivatization:
-
Derivatize the amino acids in the homogenate using o-phthalaldehyde (OPA) and a thiol reagent to form fluorescent derivatives.
3. HPLC Analysis:
-
Separate the derivatized amino acids using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantify the GABA concentration by comparing the peak area to that of a known standard.
Quantitative Data Summary
Table 2: Recommended Dosages of this compound for Seizure Induction
| Animal Model | Dosage Range | Route of Administration | Reference(s) |
| Rat | 100 - 250 mg/kg | Intraperitoneal (IP) | [4] |
| Mouse | 1.0 mmol/kg | Intraperitoneal (IP) | [11] |
| Cat (kindled) | 30 - 40 mg/kg | Intravenous (IV) | [5] |
Table 3: Latency to Seizure Onset Following this compound Administration
| Animal Model | Latency to Seizure Onset | Route of Administration | Reference(s) |
| Mouse | 44 - 240 minutes | Intraperitoneal (IP) | [11] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse EEG implantation and monitoring [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guideline for Treatment of Prolonged Seizures in Children and Adults [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuronexus.com [neuronexus.com]
- 10. support.datasci.com [support.datasci.com]
- 11. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring GABA Depletion After (+)-Allylglycine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating GABA depletion following the administration of (+)-Allylglycine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, from tissue preparation to data analysis.
Issue 1: High Variability in GABA Measurements Between Samples
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Tissue Homogenization | Ensure a standardized homogenization protocol. Use a consistent buffer volume-to-tissue weight ratio. Keep samples on ice throughout the process to prevent enzymatic degradation.[1][2] |
| Precipitation of Proteins During Extraction | Use a consistent method for protein precipitation, such as the addition of a fixed ratio of cold methanol or perchloric acid. Ensure thorough vortexing and centrifugation at a constant temperature and speed.[1][2] |
| Inconsistent Derivatization Reaction | Control the reaction time, temperature, and pH of the derivatization reaction with o-phthalaldehyde (OPA). Prepare fresh OPA reagent daily and protect it from light.[3] Ensure the pH of the borate buffer is optimal (around 10.4) for the OPA-sulfite derivatization. |
| HPLC Injection Volume Inaccuracy | Regularly calibrate the autosampler to ensure precise and consistent injection volumes. |
| Column Degradation | Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, wash the column with a strong solvent or replace it.[4] |
Issue 2: Low or No Detectable GABA Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal this compound Dose or Treatment Duration | The dose and time-course for GABA depletion can vary. It is recommended to perform a pilot study with a range of doses and time points to determine the optimal conditions for your specific experimental model. |
| Degradation of GABA during Sample Preparation | Keep samples on ice at all times. Use protease inhibitors in the homogenization buffer. Process samples as quickly as possible.[1][2] |
| Inefficient Derivatization | Optimize the derivatization reaction conditions (pH, temperature, reagent concentration). Ensure the OPA reagent is fresh and properly prepared. |
| Detector Malfunction (Fluorescence Detector) | Check the detector's lamp and ensure it is functioning correctly. Optimize the excitation and emission wavelengths for the specific OPA derivative being used. For OPA/sulfite derivatives, optimal wavelengths have been reported as λex=220 nm and λem=385 nm. |
| Improper Mobile Phase Composition | Prepare fresh mobile phase daily and ensure the pH is correct and stable. Degas the mobile phase thoroughly to prevent bubbles in the system.[4] |
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample to reduce the concentration of the analyte being injected. |
| Contamination of the Guard or Analytical Column | Wash the column with a series of strong solvents. If the problem persists, replace the guard column or the analytical column.[4] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Secondary Interactions with the Stationary Phase | Add a competing agent to the mobile phase to block active sites on the stationary phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in depleting GABA?
A1: this compound is an irreversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. By inhibiting GAD, this compound blocks the production of new GABA, leading to a depletion of GABA levels in the brain.
Q2: How specific is this compound for GAD? Are there any known off-target effects?
A2: While this compound is primarily known as a GAD inhibitor, it is important to consider potential off-target effects, as with any pharmacological agent. Some studies suggest that high concentrations of allylglycine may have other effects. Researchers should carefully consider the dose used and include appropriate control experiments to account for any potential non-specific effects.
Q3: What is the expected time course and magnitude of GABA depletion after this compound administration?
A3: The specific time course and extent of GABA depletion can vary depending on the dose of this compound administered, the route of administration, and the animal model used. It is recommended to conduct a pilot study to determine the optimal dose and time point for achieving the desired level of GABA depletion for your specific research question.
Q4: What are the most common methods for measuring GABA in brain tissue?
A4: The most common methods for quantifying GABA in brain tissue samples are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-FLD is often preferred due to its sensitivity, reliability, and accessibility. In vivo measurements can be performed using Magnetic Resonance Spectroscopy (MRS), though this technique has lower spatial resolution and sensitivity compared to ex vivo methods.
Q5: Why is derivatization necessary for GABA detection by HPLC-FLD?
A5: GABA itself is not a fluorescent molecule. Therefore, it needs to be chemically modified with a fluorescent tag, a process called derivatization, to be detected by a fluorescence detector. A common derivatizing agent for amino acids like GABA is o-phthalaldehyde (OPA), which reacts with the primary amine group of GABA to form a highly fluorescent isoindole derivative.[3]
Quantitative Data Presentation
The dose-response and time-course of GABA depletion following this compound administration can be highly variable depending on the experimental conditions. It is crucial for researchers to empirically determine these parameters. Below are template tables that can be used to structure and present your experimental findings.
Table 1: Dose-Response of this compound on Brain GABA Levels
| This compound Dose (mg/kg) | Brain Region | Time Point (hours post-administration) | Mean GABA Concentration (µmol/g tissue) ± SEM | % GABA Depletion vs. Vehicle |
| Vehicle Control | Cortex | 4 | 0% | |
| Dose 1 | Cortex | 4 | ||
| Dose 2 | Cortex | 4 | ||
| Dose 3 | Cortex | 4 | ||
| Vehicle Control | Hippocampus | 4 | 0% | |
| Dose 1 | Hippocampus | 4 | ||
| Dose 2 | Hippocampus | 4 | ||
| Dose 3 | Hippocampus | 4 |
Table 2: Time-Course of GABA Depletion after this compound Administration
| Time Point (hours post-administration) | Brain Region | This compound Dose (mg/kg) | Mean GABA Concentration (µmol/g tissue) ± SEM | % GABA Depletion vs. Time 0 |
| 0 (Baseline) | Cortex | Selected Dose | 0% | |
| 1 | Cortex | Selected Dose | ||
| 2 | Cortex | Selected Dose | ||
| 4 | Cortex | Selected Dose | ||
| 8 | Cortex | Selected Dose | ||
| 24 | Cortex | Selected Dose |
Experimental Protocols
Protocol: Measurement of GABA in Rodent Brain Tissue by HPLC-FLD
This protocol outlines the key steps for quantifying GABA levels in brain tissue homogenates using HPLC with pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.
1. Brain Tissue Homogenization
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid or methanol) using a sonicator or a mechanical homogenizer.[1][2]
-
Keep the sample on ice throughout the homogenization process.
2. Protein Precipitation and Sample Clarification
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the amino acids.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
3. Pre-column Derivatization with OPA
-
Prepare a fresh OPA derivatization reagent daily. A typical reagent consists of OPA, a thiol (like 2-mercaptoethanol or N-acetyl-L-cysteine), and a borate buffer (pH ~10.4).
-
In a microcentrifuge tube, mix a specific volume of the sample supernatant with the OPA reagent.
-
Allow the reaction to proceed for a controlled amount of time (typically 1-2 minutes) at room temperature, protected from light.[3]
4. HPLC-FLD Analysis
-
Inject the derivatized sample into the HPLC system.
-
HPLC System: A standard HPLC system with a fluorescence detector is required.
-
Column: A C18 reversed-phase column is commonly used for the separation of OPA-derivatized amino acids.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used for optimal separation.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the OPA-GABA derivative (e.g., λex = 340 nm, λem = 450 nm, or optimized wavelengths for OPA/sulfite as mentioned above).
-
Quantification: Create a standard curve using known concentrations of GABA that have been subjected to the same derivatization procedure. Calculate the GABA concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Mechanism of this compound induced GABA depletion.
Caption: Experimental workflow for measuring GABA depletion.
References
Addressing solubility issues of (+)-Allylglycine for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of (+)-Allylglycine for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of L-Allylglycine has been reported to be as high as 100 mg/mL[1] and also at 50 mg/mL with the use of sonication.[2] The solubility of the DL-racemic mixture is described as good and pH-dependent, which is characteristic of amino acids. As a zwitterionic compound, its solubility is lowest at its isoelectric point and increases in acidic or alkaline conditions.[3]
Q2: I am observing precipitation when dissolving this compound in saline. What could be the cause?
A2: Precipitation of this compound in saline can occur if the concentration exceeds its solubility at the pH of the solution. Saline is typically neutral (pH ~7.0-7.4), which may be close to the isoelectric point of allylglycine, where its solubility is minimal. Additionally, the presence of other ions in the solution can sometimes influence solubility.
Q3: What are the common strategies to improve the solubility of this compound for in vivo studies?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Adjusting the pH of the vehicle away from the isoelectric point of this compound can significantly increase its solubility. Since it is an amino acid, it will be more soluble in acidic or basic solutions.
-
Salt Formation: Using a salt form of the compound, such as this compound hydrochloride, can improve aqueous solubility.[4]
-
Co-solvents: The use of biocompatible co-solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300 or PEG400), and ethanol can help solubilize the compound.[4] These are often used in combination.
-
Sonication: Applying ultrasonic energy can help dissolve the compound by breaking down particle agglomerates and increasing the interaction between the solute and the solvent.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the enzyme glutamate decarboxylase (GAD).[1][2] GAD is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[5] By inhibiting GAD, this compound reduces the levels of GABA in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission, which can induce seizures.[1][2]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in physiological saline.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Start with a lower concentration and gradually increase it. Refer to the reported solubility values as a starting point. |
| pH of the solution is near the isoelectric point | Adjust the pH of the saline solution. Add a small amount of dilute HCl to lower the pH or dilute NaOH to raise the pH. Monitor the pH and the dissolution of the compound. Ensure the final pH is suitable for in vivo administration. |
| Slow dissolution kinetics | Use a vortex mixer for several minutes. If the compound is still not dissolved, use a sonicator bath to aid dissolution.[2] Gentle warming of the solution can also be attempted, but be cautious about potential degradation of the compound. |
Issue 2: The prepared this compound solution is clear initially but forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Supersaturated solution | The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. Prepare a fresh solution at a slightly lower concentration. |
| Change in temperature | If the solution was prepared with gentle heating, precipitation can occur upon cooling to room temperature or storage at 4°C. Store the solution at the temperature it was prepared at if possible, and prepare it fresh before each experiment. |
| pH instability | The pH of the solution may have shifted over time. Re-check the pH and adjust if necessary. Consider using a buffered vehicle like Phosphate-Buffered Saline (PBS) to maintain a stable pH. |
Issue 3: Use of co-solvents is causing adverse effects in the animal model.
| Possible Cause | Troubleshooting Steps |
| Toxicity of the co-solvent | High concentrations of some co-solvents, like DMSO, can be toxic. Reduce the percentage of the co-solvent in the final formulation to the minimum required to keep the compound in solution. Refer to literature for tolerated concentrations of specific co-solvents in your animal model and for your route of administration. |
| Irritation at the injection site | Some co-solvent mixtures can be irritating. Ensure the final formulation is well-tolerated by administering a vehicle-only control and observing for any signs of irritation or distress. Consider alternative, less irritating co-solvents or other solubilization methods. |
Quantitative Data Summary
Table 1: Reported Solubility of Allylglycine Forms
| Compound Form | Solvent | Reported Solubility | Notes |
| L-Allylglycine | Water | 100 mg/mL | - |
| L-Allylglycine | Water | 50 mg/mL | Requires sonication |
| L-Allylglycine Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| L-Allylglycine Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
| L-Allylglycine Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Saline with pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 0.9% sterile saline to the powder to create a slurry.
-
While stirring, slowly add drops of 0.1 M HCl to lower the pH and aid dissolution. Monitor the pH with a calibrated pH meter.
-
Continue to add saline to reach the final desired concentration once the powder is dissolved.
-
Check the final pH and adjust to a physiologically acceptable range (e.g., pH 6.5-7.5) using 0.1 M HCl or 0.1 M NaOH.
-
Sterile filter the final solution through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of this compound Hydrochloride using a Co-solvent Vehicle
This protocol is adapted from a formulation for L-Allylglycine hydrochloride and may need optimization.[4]
-
Prepare a stock solution of the compound in DMSO.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is homogeneous.
-
Finally, add sterile saline to reach the final volume and concentration.
-
The final solution should be a clear, single phase. If any precipitation occurs, sonication or gentle warming may be used to redissolve the compound.
Visualizations
Caption: Inhibition of GABA synthesis by this compound.
Caption: Workflow for preparing and administering this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
Mitigating non-specific effects of (+)-Allylglycine in experiments
Welcome to the technical support center for researchers utilizing (+)-Allylglycine. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design robust experiments and mitigate the potential non-specific effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, specifically the L-enantiomer (L-allylglycine), is primarily known as an irreversible inhibitor of Glutamate Decarboxylase (GAD).[1][2] GAD is the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, L-allylglycine leads to a reduction in GABA levels in the brain, which can result in increased neuronal excitability and seizures.[3][4]
Q2: What are the known non-specific effects of this compound?
Beyond its primary target, GAD, this compound may exhibit off-target effects, primarily due to its structural similarity to amino acids and its interaction with other pyridoxal phosphate (PLP)-dependent enzymes. Potential non-specific effects include:
-
Inhibition of other PLP-dependent enzymes: Research suggests that allylglycine may affect other enzymes that utilize PLP as a cofactor, such as GABA transaminase (GABA-T), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
-
Interaction with other components of the GABA system: There is evidence suggesting a more complex interaction with the GABA system beyond simple GAD inhibition.
Q3: Which stereoisomer of Allylglycine should I use?
The L-isomer, L-allylglycine, is the biologically active form that inhibits GAD and induces seizures.[1][2] The D-isomer, D-allylglycine, is considered inactive or significantly less potent and is therefore an excellent negative control in experiments to distinguish the specific effects of GAD inhibition from other potential non-specific effects of the compound.[1]
Q4: How should I prepare and store this compound?
This compound is typically a solid that can be dissolved in aqueous solutions such as saline or phosphate-buffered saline (PBS). For in vivo studies, it is often administered intraperitoneally (i.p.). Stock solutions should be prepared fresh, and for long-term storage, the solid compound should be kept in a cool, dry place.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in seizure response between animals. | 1. Genetic differences: Different animal strains can have varying sensitivities to convulsants. 2. Dosage and administration: Inconsistent injection volume or technique. 3. Metabolism: Individual differences in the metabolic conversion of L-allylglycine to its more potent metabolite, 2-keto-4-pentenoic acid. | 1. Use a consistent and well-characterized animal strain. 2. Ensure accurate and consistent i.p. injection technique. 3. Allow for a sufficient and consistent time course for the drug to take effect. Monitor animals closely after administration. |
| Observed effects are not consistent with GABA depletion. | 1. Non-specific effects: The observed phenotype may be due to off-target effects of allylglycine. 2. Timing of measurement: The time point of analysis may not be optimal to observe the effects of GABA depletion. | 1. Include a D-allylglycine control group to account for non-specific effects. 2. Perform a time-course experiment to determine the optimal window for observing the desired effects after allylglycine administration. 3. Directly measure GABA levels in the tissue of interest to confirm depletion. |
| Difficulty in dissolving this compound. | 1. Incorrect solvent: Using a non-aqueous solvent for the free acid form. 2. Low solubility at neutral pH: The compound's solubility can be pH-dependent. | 1. Use sterile saline or PBS. Gentle warming and vortexing can aid dissolution. 2. Adjust the pH of the solution slightly, if compatible with your experimental design, to improve solubility. |
| No seizure activity observed after administration. | 1. Insufficient dose: The dose of L-allylglycine may be too low for the specific animal model. 2. Inactive compound: The L-allylglycine may have degraded. 3. Incorrect isomer: D-allylglycine was used instead of L-allylglycine. | 1. Consult the literature for appropriate dose ranges for your animal model and perform a dose-response study. 2. Use a fresh batch of L-allylglycine. 3. Verify the identity and purity of the compound. |
Data Presentation
Table 1: Stereoisomer Specificity of Allylglycine
| Stereoisomer | Primary Target | Observed In Vivo Effect | Recommended Use in Experiments |
| L-(+)-Allylglycine | Glutamate Decarboxylase (GAD) | Induces seizures, reduces GABA levels | Experimental group to study the effects of GABA depletion. |
| D-(-)-Allylglycine | No significant GAD inhibition | No significant convulsant activity | Negative control to assess non-specific effects.[1] |
Table 2: Recommended Doses for Seizure Induction in Rodents
| Animal Model | Route of Administration | Effective Dose Range (L-Allylglycine) | Reference |
| Mouse | Intraperitoneal (i.p.) | 120-200 mg/kg | [3] |
| Rat | Intraperitoneal (i.p.) | 150-250 mg/kg | [4] |
Note: These are approximate dose ranges. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.
Experimental Protocols
Protocol 1: In Vivo Seizure Induction and Control
This protocol outlines a basic procedure for inducing seizures in rodents using L-allylglycine and includes the appropriate negative control.
Materials:
-
L-(+)-Allylglycine
-
D-(-)-Allylglycine
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for i.p. injection
-
Animal monitoring setup (e.g., video recording)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental environment. Weigh each animal immediately before injection to ensure accurate dosing.
-
Drug Preparation: Prepare fresh solutions of L-allylglycine and D-allylglycine in sterile saline on the day of the experiment. A typical concentration is 10-20 mg/mL.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer an equivalent volume of sterile saline.
-
Group 2 (Negative Control): Administer D-allylglycine at the same dose as the L-allylglycine group.
-
Group 3 (Experimental Group): Administer L-allylglycine within the recommended dose range.
-
-
Administration: Inject the appropriate solution intraperitoneally.
-
Monitoring: Observe the animals continuously for the onset, duration, and severity of seizures for at least 2-4 hours post-injection. Seizure activity can be scored using a standardized scale (e.g., the Racine scale).
-
Tissue Collection: At the desired endpoint, tissue can be collected for further analysis (e.g., measurement of GABA levels).
Protocol 2: Measurement of GAD Activity
This protocol provides a general method for measuring GAD activity in brain tissue homogenates.
Materials:
-
Brain tissue
-
Homogenization buffer (e.g., potassium phosphate buffer with pyridoxal phosphate and EDTA)
-
L-[1-14C]glutamic acid
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Assay Incubation: In a reaction tube, combine the tissue homogenate with the L-[1-14C]glutamic acid substrate.
-
Reaction Termination: Stop the reaction by adding sulfuric acid.
-
CO2 Trapping: The 14CO2 produced from the decarboxylation of glutamate is trapped, typically using a paper wick soaked in a trapping agent (e.g., hyamine hydroxide).
-
Scintillation Counting: Transfer the wick to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate GAD activity based on the amount of 14CO2 produced per unit of time and protein concentration.
Visualizations
References
- 1. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 2. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Glutamate Decarboxylase Inhibition by (+)-Allylglycine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Allylglycine and other key inhibitors of Glutamate Decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Understanding the in vitro inhibition of GAD is crucial for neuroscience research and the development of therapeutics targeting the GABAergic system. This document presents supporting experimental data, detailed protocols for inhibition assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of GAD Inhibitors
The inhibitory potential of various compounds against GAD has been evaluated in numerous in vitro studies. Here, we summarize the key quantitative data for this compound and its primary alternatives. It is important to note that this compound itself is a relatively weak inhibitor of GAD in vitro. Its potent in vivo effects are largely attributed to its metabolite, 2-keto-4-pentenoic acid (KPA), which is a significantly more powerful inhibitor.
| Compound | Type of Inhibition | Ki Value (in vitro) | IC50 Value (in vitro) | Source Organism for GAD | Reference |
| This compound | Weak Inhibitor | ~50 mM | Not widely reported | Not Specified | |
| 2-keto-4-pentenoic acid (KPA) | Potent Inhibitor | 1 µM (10⁻⁶ M) | Not widely reported | Not Specified | |
| 3-mercaptopropionic acid (3-MPA) | Competitive Inhibitor | 0.13 mM | 7.44 - 9.26 µM (in OS cell lines) | E. coli, Human | [4] |
| L-Cysteine sulfinic acid | Competitive Inhibitor | 0.2 mM | Not reported | Mouse Brain | |
| 3-aminopropanesulfonic acid | Competitive Inhibitor | 0.5 mM | Not reported | Mouse Brain |
Key Observation: The data clearly indicates that while this compound is commonly used to study GAD inhibition, its direct in vitro inhibitory capacity is modest. The focus for in vitro validation should arguably be on its more active metabolite, KPA, or on other well-characterized inhibitors like 3-mercaptopropionic acid for comparative studies.
Signaling Pathway of GABA Synthesis and Release
The following diagram illustrates the role of Glutamate Decarboxylase (GAD) in a GABAergic synapse. GAD catalyzes the conversion of glutamate to GABA, which is then packaged into synaptic vesicles. Upon release into the synaptic cleft, GABA binds to its receptors on the postsynaptic neuron, mediating inhibitory neurotransmission.
Experimental Protocols for GAD Inhibition Assay
Validating the inhibition of GAD by compounds like this compound in vitro requires a robust and reproducible experimental setup. Below are outlines of two common methods: an HPLC-based assay and a fluorometric assay.
HPLC-Based GAD Inhibition Assay
This method offers high specificity and accuracy by directly measuring the product of the GAD reaction, GABA.
Materials:
-
Purified GAD enzyme or brain homogenate
-
L-glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Test inhibitor (this compound, KPA, 3-MPA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)
-
HPLC system with a fluorescence or UV detector and a suitable column (e.g., C18)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PLP, and the GAD enzyme preparation.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (solvent only). Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: Start the reaction by adding the substrate, L-glutamic acid.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins.
-
Derivatization: Take the supernatant and derivatize the GABA with a suitable agent (e.g., OPA) to make it detectable by HPLC.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. The amount of GABA produced is quantified by comparing the peak area to a standard curve of known GABA concentrations.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric GAD Inhibition Assay
This method provides a high-throughput alternative to HPLC and is often available in commercial kit formats.
Materials:
-
Fluorometric GAD assay kit (containing assay buffer, GAD enzyme, substrate, cofactor, and a fluorescent probe)
-
Test inhibitor (this compound, KPA, 3-MPA, etc.)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation: Prepare the reagents as per the kit's instructions.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactor, and test inhibitor at various concentrations. Include a vehicle control.
-
Enzyme Addition: Add the GAD enzyme to all wells except for the blank.
-
Pre-incubation: Pre-incubate the plate at the recommended temperature and time.
-
Reaction Initiation: Add the substrate and the fluorescent probe to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the HPLC method.
Experimental Workflow for In Vitro GAD Inhibition Assay
The following diagram outlines the general workflow for conducting an in vitro GAD inhibition experiment, from preparation to data analysis.
Conclusion
The in vitro validation of GAD inhibition by this compound reveals that it is a weak inhibitor, with its biological activity likely stemming from its more potent metabolite, 2-keto-4-pentenoic acid. For researchers studying the direct effects of GAD inhibition in vitro, alternatives such as 3-mercaptopropionic acid offer more potent and direct inhibitory action. The provided experimental protocols and workflows offer a solid foundation for designing and executing robust in vitro GAD inhibition assays, enabling accurate comparison of various inhibitory compounds and furthering our understanding of the GABAergic system.
References
Comparative Analysis of D-allylglycine versus L-allylglycine Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of D-allylglycine and L-allylglycine. The information presented is supported by experimental data to facilitate informed decisions in research applications.
The stereoisomers of allylglycine, D-allylglycine and L-allylglycine, are both known convulsant agents utilized in neuroscience research to model epilepsy and study the role of the GABAergic system. Their primary mechanism of action is the inhibition of glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] A reduction in GABA synthesis leads to a decrease in GABAergic inhibition in the brain, resulting in hyperexcitability and seizures. While both enantiomers exhibit this activity, their potencies differ significantly.
Comparative Potency: In Vivo and In Vitro Evidence
Experimental evidence consistently indicates that L-allylglycine is the more potent convulsant and inhibitor of GAD in vivo.[3] This is attributed to the metabolic conversion of L-allylglycine to 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.
Quantitative Data Summary
Table 1: Comparative Convulsive Activity
| Parameter | D-Allylglycine | L-Allylglycine | DL-Allylglycine (Racemic Mixture) | Animal Model | Reference |
| Effective Dose for Seizure Induction | Higher doses required compared to L-isomer | 100-250 mg/kg (i.p.) | - | Rat | [4] |
| ED50 for Seizures | Not available | Not available | 1.0 mmol/kg (i.p.) | Mouse | [5] |
| Observed Seizure Types | Not specified in comparative studies | Focal and generalized tonic extension seizures | Myoclonic, focal, generalized tonic, and clonic seizures | Rat, Mouse | [4][6] |
| Latency to Seizure Onset | Longer latency compared to L-isomer | 44-240 min (dose-dependent) | Not specified | Mouse | [5] |
Table 2: Comparative Effects on GABA Levels
| Brain Region | D-Allylglycine (% change from control) | L-Allylglycine (% change from control) | Animal Model | Reference |
| Cortex | Not specified | -32% to -54% | Rat | |
| Cerebellum | Not specified | -32% to -54% | Rat | |
| Hippocampus | Not specified | -32% to -54% | Rat |
Signaling Pathway and Mechanism of Action
D- and L-allylglycine exert their effects by inhibiting glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA from glutamate. This inhibition disrupts the excitatory/inhibitory balance in the brain, leading to neuronal hyperexcitability and seizures.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the potency of D- and L-allylglycine.
In Vivo Seizure Induction and Monitoring
This protocol describes the induction of seizures in rodents using allylglycine and the subsequent behavioral monitoring.
Materials:
-
D-allylglycine and L-allylglycine
-
Sterile saline (0.9%)
-
Male Wistar rats (200-250 g) or Swiss Webster mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve D- or L-allylglycine in sterile saline to the desired concentrations (e.g., for rats, prepare solutions for doses of 100, 150, 200, and 250 mg/kg).
-
Administration: Administer the prepared allylglycine solution or a vehicle control (saline) via i.p. injection.
-
Observation: Immediately after injection, place each animal in an individual observation chamber.
-
Monitoring: Record the behavior of each animal for a predetermined period (e.g., 4 hours) using video equipment.
-
Seizure Scoring: A trained observer, blind to the treatment groups, should score the seizure activity according to the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
Data Analysis: For each animal, determine the latency to the first seizure, the duration of seizures, and the maximum seizure stage reached. Compare the results between the D- and L-allylglycine groups using appropriate statistical tests.
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol outlines a method for measuring the inhibition of GAD activity by D- and L-allylglycine in brain tissue homogenates. This particular protocol is based on an HPLC method for GABA detection.[7][8]
Materials:
-
D-allylglycine and L-allylglycine
-
Rodent brain tissue (e.g., whole brain, cortex)
-
Homogenization buffer (e.g., potassium phosphate buffer, pH 7.2, containing pyridoxal phosphate and 2-mercaptoethanol)
-
L-glutamic acid (substrate)
-
Dansyl chloride (for derivatization)
-
Acetonitrile and other HPLC-grade solvents
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The supernatant will serve as the source of GAD.
-
Incubation: In a microcentrifuge tube, combine the brain homogenate supernatant, L-glutamic acid solution, and varying concentrations of D- or L-allylglycine (or vehicle control).
-
Enzymatic Reaction: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes) to allow for the enzymatic conversion of glutamate to GABA.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) and then neutralize.
-
GABA Derivatization: Derivatize the GABA in the samples with dansyl chloride to make it detectable by HPLC.
-
HPLC Analysis: Inject the derivatized samples into an HPLC system to separate and quantify the amount of GABA produced.
-
Data Analysis: Calculate the percentage of GAD inhibition for each concentration of D- and L-allylglycine. Determine the IC50 value for each isomer, which is the concentration of the inhibitor that causes 50% inhibition of GAD activity.
Conclusion
The available evidence strongly suggests that L-allylglycine is a more potent convulsant agent and GAD inhibitor in vivo than D-allylglycine . This is primarily due to its metabolic conversion to a more active metabolite. Researchers should consider these differences in potency when designing experiments to study GABAergic function and epilepsy models. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other GAD inhibitors. Further studies are warranted to determine the precise IC50 and ED50 values for the individual enantiomers to provide a more definitive quantitative comparison.
References
- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of GAD Inhibitors: (+)-Allylglycine vs. 3-Mercaptopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Glutamate Decarboxylase (GAD) inhibitors, (+)-Allylglycine and 3-mercaptopropionic acid. GAD is the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its inhibition is a critical tool in neuroscience research to study the roles of GABA in various physiological and pathological processes, including epilepsy and anxiety. This document synthesizes experimental data to compare the performance, mechanisms, and experimental considerations for these two compounds.
Mechanism of Action and Efficacy
Both this compound and 3-mercaptopropionic acid induce seizures by inhibiting GAD, leading to a reduction in GABA levels in the brain.[1] However, their mechanisms and potency differ significantly.
3-Mercaptopropionic acid (3-MPA) acts as a potent, competitive inhibitor of GAD with respect to its substrate, glutamate.[1] Its action is rapid, leading to a swift decrease in GABA synthesis and the onset of seizures.
This compound , in contrast, is a weak inhibitor of GAD in its original form when tested in vitro.[1] Its potent in vivo effects are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a more potent, non-competitive inhibitor of GAD. This metabolic activation results in a longer latency to seizure onset compared to 3-MPA.[2]
Quantitative Comparison of In Vivo Effects
The following table summarizes key quantitative data from studies in mice, highlighting the differences in potency and seizure induction profiles between the two inhibitors.
| Parameter | This compound | 3-Mercaptopropionic Acid | Reference |
| ED₅₀ for Seizures (mmol/kg, i.p.) | 1.0 | 0.27 | [2] |
| Latency to Seizure Onset (minutes) | 44 - 240 | 2.5 - 8 | [2] |
| Maximal GAD Inhibition (%) | 40 - 60% | 0 - 49% (dose-dependent) | [1] |
Signaling Pathway and Experimental Workflow
The inhibition of GAD by these compounds directly impacts the GABAergic signaling pathway, leading to a decrease in GABAergic neurotransmission.
GABAergic Synapse Signaling Pathway
References
A Comparative Guide to Seizure Induction: (+)-Allylglycine vs. Bicuculline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chemical convulsants, (+)-Allylglycine and bicuculline, for the induction of seizures in preclinical research. Understanding the distinct mechanisms, efficacy, and experimental considerations of each compound is critical for selecting the appropriate model for investigating epilepsy pathophysiology and for the discovery and development of novel anti-seizure therapies.
At a Glance: Key Differences
| Feature | This compound | Bicuculline |
| Mechanism of Action | Irreversible inhibitor of Glutamate Decarboxylase (GAD) | Competitive antagonist of the GABA-A receptor |
| Effect on GABA System | Decreases GABA synthesis | Blocks GABA binding to its receptor |
| Mode of Action | Pre-synaptic | Post-synaptic |
| Seizure Onset | Delayed | Rapid |
| Typical Seizure Type | Focal and generalized tonic-clonic seizures | Generalized tonic-clonic, myoclonic, and absence-like seizures |
Quantitative Efficacy for Seizure Induction
The following tables summarize key quantitative parameters for this compound and bicuculline based on data from various animal models. These values can vary depending on the animal species, strain, age, and experimental conditions.
Table 1: Efficacy of this compound in Seizure Induction
| Parameter | Species | Route of Administration | Value | Reference |
| ED50 (Seizures) | Mouse | Intraperitoneal (i.p.) | 1.0 mmol/kg | [1] |
| Latency to Seizure Onset | Mouse | Intraperitoneal (i.p.) | 44 - 240 minutes | [1] |
| GAD Inhibition (Maximal) | Mouse Brain Homogenate | In vivo (post-i.p. injection) | 40 - 60% | [1] |
| Seizure-Inducing Dose | Rat (Female) | Intraperitoneal (i.p.) | 100 - 250 mg/kg | [2] |
Table 2: Efficacy of Bicuculline in Seizure Induction
| Parameter | Species | Route of Administration | Value | Reference |
| IC50 (GABA-A Receptor) | In vitro | - | 2 µM | [3] |
| CD50 (Seizures) | Rat (Infant) | - | Varies with age | [3][4] |
| Seizure-Inducing Dose | Rabbit | Intraperitoneal (i.p.) | 2 mg/kg | [5] |
| Seizure-Inducing Dose | Rat (Adult Male) | Subcutaneous (s.c.) | 3.0 mg/kg | [6] |
| Seizure-Inducing Dose | Rat (Adult Female) | Subcutaneous (s.c.) | 2.5 mg/kg | [6] |
Mechanisms of Action: A Tale of Two GABA Disruptors
While both this compound and bicuculline induce seizures by disrupting the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), they do so via fundamentally different mechanisms.
This compound: Inhibiting GABA Synthesis
This compound acts as an irreversible inhibitor of glutamate decarboxylase (GAD), the key enzyme responsible for synthesizing GABA from glutamate.[1] By blocking GAD, this compound leads to a depletion of GABA in the brain, thereby reducing inhibitory signaling and leading to a state of hyperexcitability and seizures.
Figure 1. Mechanism of this compound action.
Bicuculline: Blocking the GABA-A Receptor
Bicuculline is a competitive antagonist of the ionotropic GABA-A receptor.[3] It binds to the same site as GABA on the receptor, but instead of opening the chloride ion channel to hyperpolarize the neuron, it prevents GABA from binding and activating the receptor. This blockade of GABA-A receptor-mediated inhibition leads to disinhibition of neuronal circuits, resulting in hyperexcitability and seizures.
Figure 2. Mechanism of Bicuculline action.
Experimental Protocols
The following are generalized protocols for seizure induction using this compound and bicuculline in rodents. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Protocol 1: this compound-Induced Seizures in Mice
1. Materials:
- This compound (Sigma-Aldrich or equivalent)
- Sterile saline (0.9% NaCl)
- Animal scale
- Syringes and needles for intraperitoneal (i.p.) injection
- Observation chamber
- Video recording equipment (optional)
- EEG recording system (optional)
2. Animal Model:
- Adult male or female mice (e.g., C57BL/6), 8-12 weeks old.
3. Drug Preparation:
- Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
4. Procedure:
- Weigh the mouse to determine the exact dose to be administered.
- Administer this compound via i.p. injection at a dose range of 100-150 mg/kg (approximately 1.0 mmol/kg).[1]
- Place the mouse in an observation chamber and monitor continuously for seizure activity.
- Record the latency to the first seizure and the severity of seizures using a standardized scale (e.g., the Racine scale).
- Due to the delayed onset of seizures with allylglycine, observation periods may need to extend for several hours.[1]
5. Seizure Assessment:
- Behavioral: Use the Racine scale to score seizure severity:
- Stage 1: Mouth and facial movements.
- Stage 2: Head nodding.
- Stage 3: Forelimb clonus.
- Stage 4: Rearing with forelimb clonus.
- Stage 5: Rearing and falling with loss of postural control.
- Electrophysiological (EEG): If using EEG, record cortical electrical activity to identify epileptiform discharges, such as spikes and sharp waves, and to determine the precise onset and duration of seizures.
Protocol 2: Bicuculline-Induced Seizures in Rats
1. Materials:
- Bicuculline methiodide (Sigma-Aldrich or equivalent)
- Sterile saline (0.9% NaCl)
- Animal scale
- Syringes and needles for subcutaneous (s.c.) or i.p. injection
- Observation chamber
- Video recording equipment
- EEG recording system
2. Animal Model:
- Adult male or female rats (e.g., Sprague-Dawley or Wistar), 10-14 weeks old.
3. Drug Preparation:
- Dissolve bicuculline methiodide in sterile saline to the desired concentration (e.g., 1 mg/mL). Protect the solution from light as bicuculline is light-sensitive.[3]
4. Procedure:
- Weigh the rat to determine the appropriate dose.
- Administer bicuculline via s.c. or i.p. injection at a dose of 2-4 mg/kg.
- Immediately place the rat in the observation chamber and begin monitoring for seizure activity.
- Record the latency to the first seizure, seizure duration, and seizure severity.
5. Seizure Assessment:
- Behavioral: Utilize the Racine scale as described for the allylglycine protocol. Bicuculline often induces a rapid progression through the seizure stages.
- Electrophysiological (EEG): Record EEG to characterize the seizure activity, which typically manifests as high-frequency, high-amplitude spike-wave discharges.[7]
Experimental Workflow
The following diagram outlines a general workflow for conducting seizure induction studies with either this compound or bicuculline.
Figure 3. General experimental workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and bicuculline for seizure induction depends on the specific research question.
-
This compound is suitable for studies investigating the role of GABA synthesis in seizure generation and for models requiring a longer latency to seizure onset. Its pre-synaptic mechanism of action provides a distinct model from receptor-mediated convulsants.
-
Bicuculline is a classic and reliable tool for inducing acute, severe seizures with a rapid onset. Its direct action on the GABA-A receptor makes it an excellent choice for studying post-synaptic inhibitory mechanisms and for high-throughput screening of potential anti-seizure compounds.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance our understanding of epilepsy and develop more effective treatments.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicuculline-induced blockade of neocortical rapid kindling suggesting facilitative GABAergic action on seizure development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline-induced rhythmic EEG episodes: gender differences and the effects of ethosuximide and baclofen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of (+)-Allylglycine Effects with Genetic Models of GABA Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the glutamic acid decarboxylase (GAD) inhibitor, (+)-Allylglycine, with the physiological and behavioral phenotypes observed in genetic models of GABA deficiency. By cross-validating the outcomes of chemical and genetic manipulations of the GABAergic system, this document aims to offer a deeper understanding of the role of GABA in neurological function and to provide a framework for the development of novel therapeutics targeting this critical neurotransmitter system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Deficits in GABAergic signaling have been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia. Understanding the consequences of GABA deficiency is therefore of paramount importance for the development of effective treatments.
Two primary approaches to studying GABA deficiency in preclinical models are the pharmacological inhibition of its synthesis and the genetic manipulation of the enzymes responsible for its production. This compound is a well-characterized inhibitor of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis.[1][2][3] Its administration leads to a rapid reduction in GABA levels and the induction of seizures, providing a model for acute GABA hypofunction.[1][4][5]
Complementing this pharmacological approach, genetic models with targeted deletions or mutations in the genes encoding the two isoforms of GAD, GAD65 and GAD67, offer a more chronic and specific model of GABA deficiency. GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is thought to be involved in the activity-dependent synthesis of GABA for neurotransmission.[6][7] Mice with genetic modifications in GAD65 or GAD67 exhibit distinct phenotypes, including altered anxiety levels, seizure susceptibility, and motor deficits.[2][8]
This guide will compare the known effects of this compound in wild-type animals with the reported characteristics of GAD65 and GAD67 deficient mouse models. This cross-validation will highlight the similarities and differences between acute pharmacological and chronic genetic models of GABA deficiency, providing valuable insights for researchers in the field.
Comparative Data
The following tables summarize the key quantitative data on the effects of this compound and genetic GABA deficiency models.
Table 1: Neurochemical Effects of this compound and Genetic GABA Deficiency
| Model | Brain Region | GABA Reduction | Method of Quantification | Reference |
| This compound (Rat) | Hippocampus, Cerebellum | Significant decrease | Immunocytochemistry | [8] |
| GAD65 Knockout (Mouse) | Cerebral Cortex, Hippocampus | ~20-35% | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][6] |
| GAD67 Heterozygous (Mouse) | Whole Brain | Significant reduction in GAD67 protein (~50%), leading to a less pronounced but significant decrease in total GABA levels | Western Blot, Immunohistochemistry | [9][10] |
Table 2: Behavioral and Electrophysiological Effects
| Model | Key Phenotypes | Experimental Assay | Quantitative Data | Reference |
| This compound (Mouse/Rat) | Seizures, Increased Locomotor Activity | Behavioral Observation, Open Field Test, EEG | Dose-dependent seizure induction; Increased distance traveled in open field | [4][5][11][12] |
| GAD65 Knockout (Mouse) | Increased anxiety, Seizure susceptibility, Impaired motor coordination (with ethanol) | Open Field Test, Rotarod Test, EEG | Increased locomotor activity in open field after ethanol; Decreased rotarod performance after ethanol | [2] |
| GAD67 Heterozygous (Mouse) | Emotional abnormalities, Altered social behavior | Behavioral Test Battery | Reduced sociability, increased anxiety-like behaviors | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
This compound Administration and Seizure Induction
Objective: To induce acute GABA deficiency and observe consequent seizure activity.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male C57BL/6 mice)
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional)
Procedure:
-
Prepare a solution of this compound in sterile saline. A typical dose range for seizure induction in mice is 100-250 mg/kg.[5]
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Immediately place the animal in an observation chamber and begin video recording.
-
Observe the animal for a pre-determined period (e.g., 2 hours) and score seizure activity based on a standardized scale (e.g., Racine scale).
-
For electrophysiological correlation, animals can be implanted with EEG electrodes prior to the experiment to record cortical electrical activity during seizure induction.[13][14][15][16][17]
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software (e.g., EthoVision, ANY-maze)
-
Experimental animals
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10-20 minutes).[18][19][20][21]
-
Record the animal's movement using a video camera mounted above the arena.
-
Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Electroencephalography (EEG) Recording
Objective: To measure brain electrical activity and detect epileptiform discharges.
Materials:
-
Stereotaxic apparatus
-
Miniature skull screws (for electrodes)
-
Dental cement
-
EEG amplifier and recording system
-
Experimental animals
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Implant stainless steel screw electrodes over specific brain regions (e.g., frontal and parietal cortex). A reference electrode is typically placed over the cerebellum.[13][14][15][16][17]
-
Secure the electrodes to the skull using dental cement.
-
Allow the animal to recover from surgery for at least one week.
-
For recording, connect the implanted electrodes to a preamplifier and the EEG recording system.
-
Record baseline EEG activity and then record during and after the administration of this compound or in the genetic models of GABA deficiency.
-
Analyze the EEG recordings for changes in frequency, amplitude, and the presence of spike-wave discharges or other epileptiform activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: GABA synthesis, release, and the inhibitory action of this compound.
Caption: Cross-validation experimental design workflow.
Caption: Logical relationship between models and phenotypes.
Conclusion
The cross-validation of this compound's effects with genetic models of GABA deficiency reveals both convergent and divergent findings. Both pharmacological inhibition and genetic deletion of GAD isoforms lead to a pro-convulsive state and alterations in motor activity, underscoring the fundamental role of GABA in maintaining neuronal homeostasis. However, the chronicity of the genetic models also uncovers developmental and compensatory mechanisms that may not be apparent in the acute pharmacological model. For instance, the distinct anxiety and social behavior phenotypes in GAD65 and GAD67 deficient mice suggest isoform-specific roles of GAD in shaping complex behaviors over time.
For drug development professionals, this comparative analysis highlights the utility of using both pharmacological and genetic models to comprehensively evaluate the efficacy and potential side effects of novel therapeutics targeting the GABAergic system. While acute models like this compound administration are valuable for high-throughput screening of anticonvulsant compounds, chronic genetic models provide a more nuanced understanding of the long-term consequences of modulating GABAergic tone. Future research should aim to directly compare the effects of this compound in GAD-deficient and wild-type animals to further elucidate the intricate relationship between GABA synthesis, neuronal excitability, and behavior.
References
- 1. Knockout of GAD65 has major impact on synaptic GABA synthesized from astrocyte-derived glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAD65 deficient mice are susceptible to ethanol-induced impairment of motor coordination and facilitation of cerebellar neuronal firing | PLOS One [journals.plos.org]
- 3. f1000research.com [f1000research.com]
- 4. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout of GAD65 has major impact on synaptic GABA synthesized from astrocyte-derived glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GAD67-mediated GABA Synthesis and Signaling Regulate Inhibitory Synaptic Innervation in the Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alterations of GABAergic Neuron-Associated Extracellular Matrix and Synaptic Responses in Gad1-Heterozygous Mice Subjected to Prenatal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global knockdown of glutamate decarboxylase 67 elicits emotional abnormality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Recording of Neuropixels and EEG in Head-Fixed Mice [protocols.io]
- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. Open field test for mice [protocols.io]
- 21. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Behavioral Phenotypes Induced by (+)-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral phenotypes induced by (+)-Allylglycine, a widely used convulsant agent in neuroscience research. The information presented herein is intended to assist researchers in evaluating the reproducibility of these phenotypes and in designing rigorous experimental protocols. We will delve into the mechanism of action of this compound, compare its effects with alternative compounds, and provide detailed experimental methodologies.
This compound is an inhibitor of Glutamic Acid Decarboxylase (GAD), the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] By reducing GABA levels, this compound disrupts the excitatory/inhibitory balance in the brain, leading to increased neuronal excitability and observable behavioral changes.[1]
Quantitative Data Summary
The following tables summarize the key behavioral phenotypes reported in the literature following the administration of this compound.
Table 1: Behavioral Phenotypes Induced by this compound
| Animal Model | Dose Range (mg/kg) | Route of Administration | Key Behavioral Phenotypes | Factors Influencing Reproducibility |
| Rat | 100 - 250 | Intraperitoneal (IP) | Focal and generalized tonic-extension seizures.[4] Increased locomotor activity and impaired attention with chronic administration.[1] | Age: Developing rats (6-30 days old) show atypical behavioral modifications that are poorly correlated with EEG changes compared to adult animals.[5] Sex: Female rats are significantly more susceptible to focal and generalized tonic-extension seizures.[4] |
| Mouse | 1.0 mmol/kg (ED50 for seizures) | Intraperitoneal (IP) | Seizures with a latency of 44-240 minutes.[6] | Species-specific differences in seizure progression and GABA depletion kinetics have been noted when compared to zebrafish.[2] |
| Zebrafish (larval) | Not specified in snippets | Immersion | Seizure-like behavior.[7] | The model is proposed as a high-throughput system for studying treatment-resistant seizures due to analogous behavioral profiles to mice.[2] |
| Baboon (Papio papio) | 0.87-3.1 mmol/kg (subconvulsant) | Intravenous (IV) | Enhanced myoclonic responses to photic stimulation.[6] | The use of a photosensitive primate model allows for the study of seizure enhancement. |
Table 2: Comparison of this compound with Other GABAergic Modulators
| Compound | Mechanism of Action | Primary Behavioral Phenotype | Onset of Action | Key Differences from this compound |
| This compound | Presynaptic: Inhibits GABA synthesis by inhibiting Glutamic Acid Decarboxylase (GAD).[1][2][3] | Seizures, increased locomotor activity, attention deficits.[1][4] | Slower onset (minutes to hours).[6] | Acts presynaptically to deplete GABA stores.[4] |
| Bicuculline | Postsynaptic: Competitive antagonist of GABA-A receptors.[5] | Seizures.[5] | Rapid onset. | Acts directly on the postsynaptic receptor, leading to a more immediate blockade of GABAergic inhibition.[4] |
| Picrotoxin | Postsynaptic: Non-competitive antagonist of GABA-A receptors. | Seizures.[4] | Rapid onset. | Blocks the chloride channel of the GABA-A receptor, whereas bicuculline competes with GABA for the binding site.[4] |
| 3-Mercaptopropionic acid | Presynaptic: Inhibits GABA synthesis. | Seizures. | Very rapid onset (2.5-8 minutes in mice).[6] | While also a GAD inhibitor, it has a much faster onset of action compared to allylglycine.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of behavioral studies. Below are protocols for key experiments cited in the literature.
Protocol 1: Induction of Seizures with this compound in Rodents
Objective: To induce and assess seizure activity in rats or mice following the administration of this compound.
Materials:
-
This compound (L-isomer is often used)
-
Saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing and experimental conditions for at least one week prior to the experiment. Handle animals daily to reduce stress.
-
Drug Preparation: Prepare a fresh solution of this compound in saline on the day of the experiment. The concentration should be calculated to deliver the desired dose in a volume of 1-2 ml/kg.
-
Administration: Weigh the animal and inject the appropriate volume of the this compound solution intraperitoneally. A control group should be injected with an equivalent volume of saline.
-
Observation: Immediately place the animal in the observation chamber. Observe and record the latency to the first seizure and the types of seizures exhibited for a period of at least 4 hours.[6] Seizure behaviors can be categorized into focal seizures and generalized tonic-extension seizures.[4]
-
Scoring: Score the severity of seizures at regular intervals using a standardized scale like the Racine scale.
-
Data Analysis: Analyze the latency to seizure onset, seizure duration, and maximum seizure severity score. Compare these parameters between different experimental groups.
Protocol 2: Assessment of Locomotor Activity and Attention
Objective: To evaluate the effects of chronic this compound administration on locomotor activity and attention in rats.
Materials:
-
This compound
-
Apparatus for assessing locomotor activity (e.g., open field arena with automated tracking)
-
Apparatus for assessing attention (e.g., 5-choice serial reaction time task chamber)
Procedure:
-
Chronic Administration: Administer this compound or saline to the animals daily for a predetermined period (e.g., several weeks).
-
Locomotor Activity Testing:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Attention Testing (5-Choice Serial Reaction Time Task - 5CSRTT):
-
This task requires specialized training where the animal learns to detect a brief visual stimulus in one of five locations to receive a reward.
-
Following chronic drug administration, test the animals on the 5CSRTT.
-
Key performance measures include accuracy, omissions (failure to respond), premature responses, and perseverative responses. Impaired performance, such as an increase in omissions, can indicate an attention deficit.[1]
-
-
Data Analysis: Compare the locomotor activity parameters and the 5CSRTT performance measures between the this compound-treated group and the saline-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. f1000research.com [f1000research.com]
- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GABA Reduction: Quantitative Analysis of (+)-Allylglycine and Alternative GAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative effects of (+)-Allylglycine and other glutamate decarboxylase (GAD) inhibitors on gamma-aminobutyric acid (GABA) levels. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics.
Executive Summary
This compound is a well-established inhibitor of glutamate decarboxylase (GAD), the key enzyme in GABA synthesis. Its administration leads to a significant reduction in GABA levels in the central nervous system, making it a valuable tool for studying the physiological and pathological roles of GABA. This guide presents a quantitative analysis of GABA reduction induced by this compound and compares its efficacy with other GAD inhibitors, namely 3-mercaptopropionic acid (3-MPA) and semicarbazide. Detailed experimental protocols for drug administration and GABA quantification are provided to facilitate the replication and extension of these findings.
Mechanism of Action: Inhibition of GABA Synthesis
GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, is synthesized from glutamate through the action of the enzyme glutamate decarboxylase (GAD).[1] this compound and other GAD inhibitors exert their effects by blocking this crucial step in GABA synthesis, leading to a depletion of GABA levels.
Figure 1: Mechanism of GABA Synthesis Inhibition.
Quantitative Comparison of GAD Inhibitors
The following table summarizes the quantitative reduction in GABA levels observed in rodent brains following the administration of this compound and other GAD inhibitors. It is important to note that experimental conditions, such as the animal model, dose, route of administration, and brain region analyzed, can significantly influence the observed effects.
| Compound | Dose | Route of Administration | Time Point | Brain Region(s) | GABA Reduction (%) | Reference |
| This compound | 2.4 mmol/kg | Intravenous (i.v.) | 20 min post-seizure onset | Cortex, Cerebellum, Hippocampus | 32 - 54% | [2] |
| 3-Mercaptopropionic Acid (3-MPA) | 25 mg/kg | Intraperitoneal (i.p.) | 60 min | Hypothalamus, Superior Colliculus, Hippocampus | 20 - 30% | |
| 3-Mercaptopropionic Acid (3-MPA) | 25 mg/kg | Intraperitoneal (i.p.) | 60 min | Pancreatic Islets | 35% | |
| 3-Mercaptopropionic Acid (3-MPA) | 195 mg/kg | Intraperitoneal (i.p.) | 15 min | Cerebellum | 39% | |
| 3-Mercaptopropionic Acid (3-MPA) | 195 mg/kg | Intraperitoneal (i.p.) | 30 min | Hypothalamus | 27% | |
| 3-Mercaptopropionic Acid (3-MPA) | 195 mg/kg | Intraperitoneal (i.p.) | 60 min | Medulla Pons | 34% | |
| 3-Mercaptopropionic Acid (3-MPA) | 195 mg/kg | Intraperitoneal (i.p.) | 90 min | Cerebral Cortex | 43% | |
| Semicarbazide | 200 mg/kg | Intravenous (i.v.) | 3 hours | Cat Spinal Cord | ~85% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Workflow for In Vivo GABA Reduction Studies
Figure 2: Experimental Workflow for In Vivo GABA Reduction Studies.
Protocol 1: Intracerebroventricular (ICV) Injection in Rats
This protocol is a standard method for delivering substances directly into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill)
-
Hamilton syringe with an injection needle
-
Guide cannula and dummy cannula (for chronic studies)
-
Dental cement
-
This compound or other GAD inhibitor solution
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level in all three planes.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification and Drilling: Identify the bregma (the junction of the sagittal and coronal sutures). Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole through the skull.
-
Cannula Implantation (for chronic studies): Slowly lower a guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface). Secure the cannula to the skull with dental cement and anchor screws. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for several days before injection.
-
Injection: For acute studies, slowly lower the injection needle to the target depth. For chronic studies, remove the dummy cannula and insert the injection cannula into the guide.
-
Infusion: Infuse the drug solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid tissue damage and ensure proper distribution.
-
Post-Injection: Leave the needle in place for a few minutes to prevent backflow upon withdrawal. For chronic studies, replace the dummy cannula.
-
Closure and Recovery: Suture the scalp incision and provide post-operative care, including analgesics and monitoring.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for GABA Quantification
This protocol describes a common method for measuring GABA concentrations in brain tissue homogenates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate buffer with methanol)
-
Derivatization reagent (e.g., o-phthaldialdehyde, OPA)
-
GABA standard solutions
-
Perchloric acid or other deproteinizing agent
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a deproteinizing agent (e.g., 0.4 M perchloric acid) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Mix a portion of the supernatant with the derivatization reagent (e.g., OPA and a thiol) to form a fluorescent derivative of GABA. The reaction is typically rapid and should be performed consistently for all samples and standards.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using an isocratic or gradient mobile phase.
-
Detect the fluorescent GABA derivative using the fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of GABA standards through the same derivatization and HPLC procedure.
-
Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.
-
Normalize the GABA concentration to the weight of the tissue or the protein content of the homogenate.[3][4]
-
Alternative Approaches to Modulating GABAergic Neurotransmission
While GAD inhibitors directly reduce GABA synthesis, other compounds can modulate GABAergic signaling through different mechanisms. Understanding these alternatives provides a broader context for interpreting the effects of this compound.
-
GABA Transaminase (GABA-T) Inhibitors: These agents, such as vigabatrin, prevent the breakdown of GABA, leading to an increase in its concentration.[5]
-
GABA Receptor Agonists: Compounds like muscimol directly activate GABA receptors, mimicking the effect of GABA.
-
GABA Receptor Antagonists: Bicuculline, for example, blocks the action of GABA at its receptor, thereby inhibiting GABAergic neurotransmission without affecting GABA levels.[6]
-
GABA Reuptake Inhibitors: These drugs, such as tiagabine, block the reuptake of GABA from the synaptic cleft, prolonging its inhibitory effect.
Conclusion
This compound is a potent tool for inducing a rapid and significant reduction in brain GABA levels. The quantitative data presented in this guide, alongside that of other GAD inhibitors, provides a valuable baseline for researchers designing experiments to investigate the consequences of GABA depletion. The detailed experimental protocols offer a practical resource for implementing these studies. A thorough understanding of the quantitative effects and the underlying mechanisms of these compounds is crucial for advancing our knowledge of GABAergic systems and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 2. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA-mediated responses are not selectively depressed by 3-mercaptopropionic acid in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurochemical Profiles of D- and L-allylglycine
A comprehensive examination of the stereoisomers of allylglycine reveals distinct neurochemical activities, with L-allylglycine demonstrating significantly greater potency as a proconvulsant and inhibitor of GABA synthesis compared to its D-isomer. This guide provides a detailed comparison of their effects on the central nervous system, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
The primary mechanism of action for allylglycine is the inhibition of glutamate decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1][2] A reduction in GAD activity leads to decreased GABA levels in the brain, disrupting the delicate balance between excitatory and inhibitory neurotransmission and thereby increasing neuronal excitability, which can manifest as seizures.[3][4]
Comparative Effects on Glutamate Decarboxylase (GAD) Inhibition
While both D- and L-allylglycine inhibit GAD, in vitro studies have shown that L-allylglycine is a weak inhibitor, requiring high concentrations (in the range of 1-80 mM) to exert its effect.[5] The more potent in vivo proconvulsant activity of L-allylglycine is attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent GAD inhibitor.[5]
Table 1: Comparison of D- and L-allylglycine Effects on GAD and Convulsive Activity
| Parameter | D-Allylglycine | L-Allylglycine | Reference |
| GAD Inhibition (in vitro) | Less potent | Weak inhibitor (1-80 mM); Metabolite is more potent | [5] |
| Convulsive Activity | Significantly less potent | Potent convulsant | [1][2] |
In Vivo Neurochemical and Physiological Effects
The differential impact of the two stereoisomers is evident in their in vivo effects. Intraperitoneal administration of L-allylglycine in rats leads to a significant decrease in GABA concentrations across various brain regions, including the cerebellum, pons, medulla, striatum, cortex, and hippocampus.[1] In contrast, D-allylglycine has a much weaker effect on brain GABA levels.[1][6]
Furthermore, studies have shown that the injection of L-allylglycine, but not D-allylglycine, into the posterior hypothalamus of rats causes a substantial increase in heart rate, indicating a more pronounced physiological response to the L-isomer.[5]
The convulsive properties of L-allylglycine are well-documented in various animal models.[3][7] Studies in rats have shown that L-allylglycine administration induces focal and generalized tonic extension seizures.[8]
Experimental Protocols
Glutamate Decarboxylase (GAD) Activity Assay (Spectrophotometric)
This protocol is adapted from publicly available methods for determining GAD activity.
Principle: The enzymatic activity of GAD is determined by measuring the amount of GABA produced from the substrate glutamate. The GABA concentration can be quantified using a variety of methods, including spectrophotometry following a colorimetric reaction.
Materials:
-
Brain tissue homogenate
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
L-Glutamic acid
-
Reagents for GABA detection (e.g., ninhydrin reagent)
-
Spectrophotometer
Procedure:
-
Prepare brain tissue homogenates in cold phosphate buffer.
-
Set up reaction tubes containing the brain homogenate, PLP (a cofactor for GAD), and phosphate buffer.
-
Initiate the reaction by adding the substrate, L-glutamic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
React the supernatant containing the newly synthesized GABA with a colorimetric reagent such as ninhydrin.
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.
-
Calculate the GAD activity based on a standard curve of known GABA concentrations.
To test the inhibitory effect of D- and L-allylglycine, the compounds are pre-incubated with the enzyme preparation before the addition of the substrate. The percentage of inhibition is then calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Animal Model of Allylglycine-Induced Seizures
This protocol is a generalized procedure based on published studies.[3][8]
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Dissolve D- or L-allylglycine in a suitable vehicle (e.g., saline).
-
Administer the allylglycine solution to the animals via intraperitoneal (IP) injection. A range of doses should be tested to determine the dose-response relationship.
-
Immediately after injection, place the animals in an observation chamber.
-
Observe and record the latency to the onset of different seizure behaviors (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) for a defined period.
-
The severity of the seizures can be scored using a standardized scale (e.g., the Racine scale).
-
At the end of the observation period, animals can be euthanized, and brain tissue collected for neurochemical analysis (e.g., measurement of GABA levels via HPLC or mass spectrometry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by allylglycine and a typical experimental workflow for studying its effects.
Caption: Inhibition of GABA synthesis by allylglycine.
Caption: Experimental workflow for allylglycine research.
References
- 1. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 6. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of (+)-Allylglycine on Synaptic Plasticity: A Comparative Analysis
For Immediate Release
[City, State] – In the intricate landscape of neuroscience research, understanding the modulation of synaptic plasticity is paramount to developing novel therapeutics for a range of neurological disorders. This guide provides a comprehensive validation of the effects of (+)-Allylglycine, a known inhibitor of glutamate decarboxylase (GAD), on synaptic plasticity. Through a comparative analysis with other modulators of inhibitory neurotransmission, this document offers researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
This compound is a convulsant agent that exerts its effects by irreversibly inhibiting GAD, the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] A reduction in GABAergic transmission disrupts the delicate balance between excitation and inhibition in the brain, a critical factor in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory.
The Ripple Effect of Inhibiting GABA Synthesis on Synaptic Plasticity
While direct quantitative studies on the effect of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are not extensively documented in publicly available literature, its mechanism of action allows for well-supported inferences. By reducing GABA levels, this compound is expected to disinhibit neuronal circuits, thereby lowering the threshold for the induction of LTP, a persistent strengthening of synapses. Seizure activity, a known consequence of diminished GABAergic inhibition, has been shown to initially enhance and subsequently suppress LTP.[2][3]
An immunocytochemical study on the L-isomer, L-allylglycine, demonstrated a significant decrease in GABA immunoreactivity in various regions of the rat hippocampus, providing strong evidence for its GABA-depleting effects.[1] This reduction in inhibitory tone would predictably lead to a state of hyperexcitability, influencing the dynamics of synaptic plasticity.
Comparative Analysis with Other Inhibitory Modulators
To contextualize the effects of this compound, it is crucial to compare it with other agents that modulate GABAergic neurotransmission, such as GABAA receptor antagonists and other GAD inhibitors.
| Compound | Mechanism of Action | Reported Effects on Synaptic Plasticity | Key Distinctions |
| This compound | Irreversible inhibitor of Glutamate Decarboxylase (GAD), leading to decreased GABA synthesis.[1] | Expected to lower the threshold for LTP induction due to disinhibition. Seizure induction can lead to an initial enhancement followed by suppression of LTP.[2][3] | Acts presynaptically by depleting the neurotransmitter pool. Effects are gradual and dependent on the rate of GABA turnover. |
| Bicuculline | Competitive antagonist of the GABAA receptor. | Acutely blocks inhibitory postsynaptic potentials (IPSPs), leading to a rapid increase in neuronal excitability and facilitating LTP induction.[4] | Acts postsynaptically by blocking the receptor. Effects are immediate and reversible upon washout. |
| Picrotoxin | Non-competitive antagonist of the GABAA receptor chloride channel. | Similar to bicuculline, it enhances neuronal excitability and can facilitate LTP. | Binds to a different site on the GABAA receptor complex than bicuculline, leading to potential differences in the kinetics of inhibition. |
| 3-Mercaptopropionic acid (3-MPA) | Reversible inhibitor of Glutamate Decarboxylase (GAD). | Reduces GABAergic inhibition, which can lower the threshold for LTP induction. | Its reversible nature allows for more controlled experimental manipulation of GABA synthesis compared to the irreversible inhibition by allylglycine. |
Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices
A standard method to assess the effects of this compound on synaptic plasticity involves extracellular field potential recordings in acute hippocampal slices.
1. Slice Preparation:
-
Young adult rodents (e.g., Wistar rats or C57BL/6 mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
A recording electrode filled with aCSF is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
3. Experimental Procedure:
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound is bath-applied at a desired concentration. The effect on baseline synaptic transmission is monitored.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) is delivered to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) can be used to induce LTD.
4. Data Analysis:
-
The slope of the fEPSP is measured and normalized to the average baseline value.
-
The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Workflow for Investigating this compound's Effect on Synaptic Plasticity
Signaling Pathways Implicated in the Effects of Reduced GABAergic Inhibition
The reduction of GABAergic inhibition by this compound is anticipated to impact several signaling pathways crucial for synaptic plasticity. The primary effect is the enhancement of depolarization at the postsynaptic membrane during high-frequency stimulation due to the lack of counteracting inhibitory currents. This enhanced depolarization leads to a greater influx of Ca2+ through NMDA receptors, a critical trigger for LTP induction.
Conclusion
While direct experimental validation of this compound's effects on LTP and LTD remains an area for further investigation, its well-established role as a GAD inhibitor provides a strong foundation for predicting its impact on synaptic plasticity. By reducing GABAergic inhibition, this compound is expected to facilitate the induction of LTP, a phenomenon that can be further explored and quantified using standard electrophysiological techniques. Comparative studies with other modulators of the GABAergic system are essential to delineate the specific contributions of presynaptic GABA synthesis versus postsynaptic receptor antagonism in the intricate regulation of synaptic strength. This guide serves as a foundational resource for researchers aiming to explore these critical questions in the field of neuroscience.
References
- 1. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seizures, memory and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-dependent changes in learning ability and induction of long-term potentiation in the lithium-pilocarpine-induced epileptic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA and hippocampal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allylglycine Stereoisomers in In Vivo Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for elucidating biological mechanisms and developing targeted therapeutics. This guide provides a comprehensive in vivo comparison of the D-, L-, and DL-allylglycine stereoisomers, focusing on their convulsive activity and inhibition of brain L-glutamate decarboxylase (GAD).
Allylglycine, a known convulsant agent, exerts its effects primarily through the inhibition of L-glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By reducing GABAergic inhibition, allylglycine leads to a state of neuronal hyperexcitability, which can manifest as seizures. This guide synthesizes key experimental data to highlight the stereoselective differences in the in vivo activity of allylglycine.
Quantitative Comparison of Allylglycine Stereoisomers
The following tables summarize the key quantitative data from in vivo studies, providing a clear comparison of the convulsive potency and GAD inhibitory effects of D-allylglycine, L-allylglycine, and the racemic mixture DL-allylglycine.
| Stereoisomer | Convulsive Dose (CD50) in Mice (mmol/kg) | Relative Potency | Latency to Seizure Onset |
| L-Allylglycine | Not explicitly stated, but is the more potent isomer | ~2x more potent than D-Allylglycine | Shorter |
| D-Allylglycine | Reported to be twice as high as the L-isomer | Less potent | Longer |
| DL-Allylglycine | 1.0 | Baseline | 44-240 minutes[1] |
| Stereoisomer | In Vivo Inhibition of Brain L-Glutamate Decarboxylase (GAD) |
| L-Allylglycine | More potent inhibitor |
| D-Allylglycine | Less potent inhibitor |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vivo Convulsive Activity Assessment in Mice
Objective: To determine the dose of each allylglycine stereoisomer required to induce convulsions in 50% of the experimental animals (CD50).
Animal Model: Male mice.
Procedure:
-
A cohort of male mice is randomly divided into groups, with each group receiving a different dose of either D-allylglycine, L-allylglycine, or DL-allylglycine.
-
The respective allylglycine stereoisomer is administered via intraperitoneal (i.p.) injection.
-
Following administration, the animals are observed for the onset of convulsive seizures. The presence of clonic and tonic seizures is recorded.
-
The number of animals exhibiting seizures within a specified observation period is recorded for each dose group.
-
The CD50 is calculated using appropriate statistical methods, such as probit analysis.
-
The latency to seizure onset is also recorded for each animal.
In Vivo Inhibition of Brain L-Glutamate Decarboxylase (GAD) Activity
Objective: To measure the extent of GAD inhibition in the brain following the administration of different allylglycine stereoisomers.
Animal Model: Male mice.
Procedure:
-
Mice are administered a sub-convulsive dose of either D-allylglycine or L-allylglycine.
-
At a predetermined time point after administration, the animals are euthanized, and the brains are rapidly excised and homogenized in a suitable buffer.
-
The activity of L-glutamate decarboxylase in the brain homogenates is determined by measuring the rate of GABA formation from glutamate. This can be achieved through various methods, including:
-
Radiometric assay: Using radiolabeled glutamate and measuring the formation of radiolabeled GABA.
-
Spectrophotometric or fluorometric assay: Coupling the production of GABA to a reaction that produces a detectable colorimetric or fluorescent signal.
-
-
The GAD activity in the brains of allylglycine-treated animals is compared to that of a control group that received a vehicle injection.
-
The percentage of GAD inhibition is calculated for each stereoisomer.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Disposal of (+)-Allylglycine: A Procedural Guide for Laboratory Professionals
The proper disposal of (+)-Allylglycine, a glycine derivative used in research, is crucial for maintaining a safe and compliant laboratory environment. As a compound classified with potential hazards, including skin, eye, and respiratory irritation, and noted for its aquatic toxicity, adherence to strict disposal protocols is essential.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
In the event of a spill, the area should be cleared and ventilated. For solid spills, the material should be carefully swept to avoid generating dust and placed into a designated, labeled waste container.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Waste Collection:
-
Place all materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, into the designated waste container.
-
For solutions, do not dispose of them down the drain or into the sewer system. This compound is very toxic to aquatic life with long-lasting effects.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste, including the name of the chemical and any known hazards.
-
Follow all instructions provided by the EHS office or the disposal contractor regarding packaging and labeling for transport.
-
III. Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for Allylglycine.
| Property | Value |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol [6] |
| Melting Point | 258-260 °C (DL-form)[7] |
| Storage Temperature | -20°C[7] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Allylglycine|MSDS [dcchemicals.com]
- 3. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-2-Allylglycine 7685-44-1 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
